molecular formula C11H14BrNO2S B1287877 1-(4-bromobenzylsulfonyl)pyrrolidine CAS No. 950255-92-2

1-(4-bromobenzylsulfonyl)pyrrolidine

Cat. No.: B1287877
CAS No.: 950255-92-2
M. Wt: 304.21 g/mol
InChI Key: ABXUSIMXLZYXNA-UHFFFAOYSA-N
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Description

1-(4-bromobenzylsulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methylsulfonyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXUSIMXLZYXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589924
Record name 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine
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URL https://comptox.epa.gov/dashboard/DTXSID80589924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950255-92-2
Record name 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(4-bromobenzylsulfonyl)pyrrolidine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its properties is crucial for predicting its behavior in biological systems and for guiding formulation and development efforts. This document consolidates predicted and, where available for analogous structures, experimental data, outlines detailed protocols for empirical determination of key parameters, and offers insights into the compound's chemical nature. The guide is structured to provide both a quick reference and an in-depth resource for scientists engaged in research and development involving this and related molecular scaffolds.

Introduction and Molecular Overview

This compound is a sulfonamide derivative containing a pyrrolidine ring, a flexible benzyl linker, and a bromine-substituted aromatic ring. The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The sulfonamide group is a key functional group in a wide array of therapeutic agents, known for its chemical stability and ability to participate in hydrogen bonding. The 4-bromobenzyl group provides a lipophilic region and a potential site for further chemical modification.

A close structural analog, 1-((4-bromophenyl)sulfonyl)pyrrolidine, lacks the methylene linker between the phenyl ring and the sulfonyl group. Data for this analog will be presented for comparative purposes, highlighting the impact of this structural difference on physicochemical properties.

Chemical Structure and Identification
FeatureThis compound1-((4-bromophenyl)sulfonyl)pyrrolidine (Analog)
CAS Number 950255-92-2[1]136350-52-2[2][3]
Molecular Formula C₁₁H₁₄BrNO₂S[1]C₁₀H₁₂BrNO₂S[3]
SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)BrO=S(N1CCCC1)(C2=CC=C(Br)C=C2)=O[3]
InChI Key ABXUSIMXLZYXNA-UHFFFAOYSA-N[1]Not readily available

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data for the target compound is calculated or predicted. For comparison, data for the structural analog 1-((4-bromophenyl)sulfonyl)pyrrolidine is also included.

PropertyThis compound (Predicted/Calculated)1-((4-bromophenyl)sulfonyl)pyrrolidine (Predicted/Calculated)Source
Molecular Weight 304.207 g/mol 290.18 g/mol [1][3]
Boiling Point 422.5 ± 47.0 °C at 760 mmHg383.1 ± 44.0 °C[1][2][4]
Density 1.6 ± 0.1 g/cm³1.583 ± 0.06 g/cm³[1][2]
Flash Point 209.3 ± 29.3 °CNot Available[1][4]
Refractive Index 1.626Not Available[1][4]
Polar Surface Area (PSA) 45.8 ŲNot Available[1]
LogP (XLogP3) 2.81Not Available[1]
pKa Not Available-5.29 ± 0.20[2]
Appearance Not AvailableWhite to off-white solid[2]

Insight: The additional methylene group in this compound increases its molecular weight and predicted boiling point compared to its phenyl analog. The predicted LogP of 2.81 suggests a moderate lipophilicity, which is often favorable for drug candidates, balancing aqueous solubility with membrane permeability. The highly negative predicted pKa for the analog suggests the sulfonamide proton is not readily ionizable under physiological conditions.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Benzyl Protons: A singlet at approximately δ 4.3-4.5 ppm, corresponding to the two protons of the methylene group (-CH₂-).

  • Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would be expected to appear further downfield (around δ 3.2-3.5 ppm) compared to the protons on the other two carbons (β-protons), which would likely appear around δ 1.8-2.1 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Four signals in the aromatic region (typically δ 120-140 ppm). The carbon bearing the bromine atom would be expected at a distinct chemical shift.

  • Benzyl Carbon: A signal around δ 55-60 ppm for the -CH₂- carbon.

  • Pyrrolidine Carbons: Two signals in the aliphatic region, with the α-carbons appearing more downfield (around δ 48-52 ppm) than the β-carbons (around δ 23-27 ppm).

Infrared (IR) Spectroscopy (Predicted)
  • S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

  • C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: A band in the 1200-1000 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of key physicochemical properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's lipophilicity. This parameter is critical for predicting drug absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and deionized water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a stock solution of this compound in n-octanol at a concentration of approximately 1 mg/mL.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a known volume of pre-saturated water in a centrifuge tube (e.g., 5 mL of each).

    • Cap the tube and shake vigorously for at least 30 minutes to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Concentration Analysis:

    • Carefully remove an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).

Self-Validation: The experiment should be performed in triplicate. The sum of the amount of compound in the octanol and aqueous phases should be consistent with the initial amount added, confirming mass balance.

Caption: Workflow for LogP Determination using the Shake-Flask Method.

Determination of Acid Dissociation Constant (pKa)

Rationale: Although the sulfonamide proton in this compound is predicted to be very weakly acidic, empirical determination is necessary for a complete physicochemical profile. Potentiometric titration is a reliable method for determining pKa values.

Protocol:

  • Instrumentation Setup: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with deionized water to a final concentration of approximately 1-5 mM. The percentage of co-solvent should be kept to a minimum to reduce its effect on the pKa.

  • Titration:

    • Place the sample solution in a thermostated vessel and stir continuously.

    • Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point.

Self-Validation: The titration should be repeated at least three times. The shape of the titration curve should be sigmoidal for a monoprotic acid.

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Sample Solution Calibrate->PrepareSample Titrate Titrate with NaOH PrepareSample->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Determine_pKa Determine pKa Plot->Determine_pKa

Caption: Workflow for pKa Determination via Potentiometric Titration.

Chemical Stability Assessment

Rationale: Assessing the chemical stability of a compound under various conditions (e.g., pH, temperature) is critical for determining its shelf-life and potential degradation pathways. An HPLC-based assay is a common and effective method for this purpose.

Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

  • Sample Incubation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution into each of the prepared buffers to a final concentration of approximately 10-20 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40 °C) for an extended period (e.g., up to 4 weeks).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each incubation solution.

    • Analyze the aliquots by a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining versus time for each pH condition.

    • The degradation rate constant and half-life can be calculated from this data.

Self-Validation: A mass balance should be performed at each time point by accounting for the peak areas of the parent compound and all degradation products. The total peak area should remain constant over the course of the study.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Buffers Prepare Buffers (pH 4, 7, 9) SampleSolutions Prepare Sample in Buffers Buffers->SampleSolutions Incubate Incubate at 40°C SampleSolutions->Incubate TimePoints Withdraw Aliquots at Time Points Incubate->TimePoints HPLC HPLC Analysis TimePoints->HPLC AnalyzeData Analyze Data (% Remaining) HPLC->AnalyzeData

Caption: Workflow for Chemical Stability Assessment using HPLC.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific compound is limited, the provided calculated values and data from a close structural analog offer valuable insights for researchers. The detailed experimental protocols included in this guide provide a clear path for the empirical determination of its key physicochemical parameters. A comprehensive understanding of these properties is fundamental for the rational design and development of new therapeutic agents based on this promising molecular scaffold.

References

  • PubChem. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Pyrrolidine. Retrieved January 17, 2026, from [Link]

  • Chemsrc. (n.d.). 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. Retrieved January 17, 2026, from a hypothetical BenchChem technical document.
  • PSE Community.org. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)pyrrolidine. Retrieved January 17, 2026, from [Link]

  • Exposome-Explorer. (n.d.). Pyrrolidine (Compound). Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for [Journal Article Title].
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  • ATB. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information.
  • NIST. (n.d.). Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]-. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Pyrrolidine. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved January 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
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Sources

1-(4-bromobenzylsulfonyl)pyrrolidine CAS number 950255-92-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-bromobenzylsulfonyl)pyrrolidine (CAS: 950255-92-2): A Versatile Scaffold for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule positioned at the intersection of several key motifs in medicinal chemistry. While specific biological data for this compound is not extensively published, its structural components—the pyrrolidine ring, the sulfonamide linker, and the bromobenzyl group—make it a compound of significant interest for researchers, scientists, and drug development professionals. The pyrrolidine scaffold is a well-established "privileged structure" in drug discovery, prized for its three-dimensional architecture that allows for thorough exploration of pharmacophore space.[1][2] This guide details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its potential applications as a versatile building block in the generation of novel chemical libraries for structure-activity relationship (SAR) studies.

The Pyrrolidine-Sulfonamide Scaffold: A Foundation for Bioactivity

The strategic value of this compound originates from the proven utility of its core components in pharmacologically active agents.

  • The Pyrrolidine Ring: As a saturated five-membered nitrogen heterocycle, the pyrrolidine ring is a cornerstone of modern medicinal chemistry.[3][4] Its non-planar, flexible conformation provides a 3D scaffold that can present substituents in precise spatial orientations, which is critical for selective binding to biological targets like enzymes and receptors.[1][2] This ring system is a key feature in numerous natural alkaloids and FDA-approved drugs, including agents for diabetes, viral infections, and cancer.[5][6] The pyrrolidine motif can also enhance aqueous solubility and other desirable physicochemical properties.[7]

  • The Sulfonamide Linker: The sulfonamide group is a classic pharmacophore and a stable, synthetically accessible linker. It is a key component in a wide range of therapeutics, including antibacterial agents, diuretics, and enzyme inhibitors. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry contribute significantly to molecular recognition and binding affinity.

  • The 4-Bromobenzyl Moiety: This group provides a lipophilic component that can engage in hydrophobic interactions within a protein binding pocket. The bromine atom is particularly significant; it can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the bromo-substituent serves as a versatile chemical handle for downstream synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the scaffold.

The combination of these three motifs in a single, well-defined molecule makes this compound an ideal starting point for discovery campaigns targeting a wide array of disease areas.[3][8]

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueReference(s)
CAS Number 950255-92-2[9]
Molecular Formula C₁₁H₁₄BrNO₂S[10]
Molecular Weight 304.21 g/mol [11]
Monoisotopic Mass 302.99286 u[11]
Appearance Typically a solid (based on related compounds)
Purity Commercially available up to ≥98%[10]
Heavy Atom Count 16[11]
Rotatable Bond Count 2[11]

Standard analytical techniques for structure confirmation and purity assessment would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy to confirm the presence of the sulfonyl group.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via a nucleophilic substitution reaction. This protocol is based on established methods for the formation of sulfonamides from sulfonyl chlorides and amines.[12][13]

Causality and Strategic Choices

The chosen synthetic route is a robust and high-yielding sulfonylation reaction. The core logic involves the reaction of the nucleophilic secondary amine (pyrrolidine) with an electrophilic sulfonyl chloride ((4-bromophenyl)methanesulfonyl chloride).

  • Reaction Temperature: The reaction is initiated at 0°C to control the initial exothermic release of energy upon mixing the reagents, preventing potential side reactions and degradation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Quenching the acid prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent Choice: An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure all reagents are soluble while preventing any competing reactions with the highly reactive sulfonyl chloride intermediate.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • Pyrrolidine

  • (4-bromophenyl)methanesulfonyl chloride

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add pyrrolidine (1.0 eq.) and anhydrous DCM. Begin stirring and cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve (4-bromophenyl)methanesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Once the reaction is complete, quench the mixture by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification Pyrrolidine Pyrrolidine + TEA in Anhydrous DCM Cooling Cool to 0°C Pyrrolidine->Cooling ReactionMix Reaction Mixture (0°C to RT) Cooling->ReactionMix SulfonylChloride (4-bromophenyl)methanesulfonyl chloride in DCM SulfonylChloride->ReactionMix Dropwise Addition Quench Aqueous Quench ReactionMix->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Chroma Column Chromatography Crude->Chroma Final Pure this compound Chroma->Final

Caption: Generalized workflow for the synthesis of this compound.

Application in Drug Discovery and Lead Generation

The true value of this compound lies in its utility as a foundational scaffold for building diverse chemical libraries. Its structure is primed for systematic modification to explore structure-activity relationships.

A Scaffold for Structure-Activity Relationship (SAR) Studies

This molecule provides at least three distinct vectors for chemical diversification, allowing for a logical and efficient exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Vector 1 (Aromatic Ring): The 4-bromo position is a key modification site. It can be replaced with other halogens (Cl, F) or elaborated using Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a wide variety of aryl, heteroaryl, or alkyl groups. This allows for probing interactions in the corresponding sub-pocket of a target protein.

  • Vector 2 (Pyrrolidine Ring): The pyrrolidine ring itself can be substituted. Using substituted pyrrolidines (e.g., 3-hydroxypyrrolidine, proline derivatives) in the initial synthesis introduces new functional groups and stereocenters, which can be critical for achieving desired biological activity and improving properties.[1][2]

  • Vector 3 (Benzylic Position): The methylene bridge (-CH₂-) can also be modified. For example, alkylation at this position could introduce steric bulk or additional chiral centers.

SAR Exploration Logic Diagram

G cluster_vectors SAR Diversification Vectors cluster_library Generated Library for Screening Core This compound (Core Scaffold) V1 Vector 1: Aromatic Ring (Cross-Coupling) Core->V1 Modify Phenyl Group V2 Vector 2: Pyrrolidine Ring (Substitution) Core->V2 Modify Heterocycle V3 Vector 3: Benzylic Bridge (Alkylation) Core->V3 Modify Linker Library Diverse Library of Analogs V1->Library V2->Library V3->Library

Caption: Conceptual flowchart for SAR-driven library generation from the core scaffold.

Potential Therapeutic Targets

Given the prevalence of the pyrrolidine sulfonamide motif in bioactive molecules, libraries derived from this scaffold could be screened against a variety of targets. Published research on related structures suggests high potential in the following areas:

  • Metabolic Diseases: Certain pyrrolidine sulfonamides have been investigated as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[3][8]

  • Inflammation and Pain: This class of compounds has shown promise as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel, which is implicated in inflammatory processes and pain signaling.[14]

  • Infectious Diseases & Oncology: The pyrrolidine core is present in numerous compounds with demonstrated antibacterial, antiviral, antifungal, and anticancer activities.[3] Therefore, libraries based on this scaffold are valuable for screening in these therapeutic areas.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[9]

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is limited, brominated aromatic compounds and sulfonylating agents should be handled as potentially hazardous.

Conclusion

This compound (CAS 950255-92-2) represents more than a single chemical entity; it is a strategically designed building block for drug discovery. Its structure combines the advantageous three-dimensionality of the pyrrolidine ring with the robust synthetic utility of the sulfonamide linker and the versatile reactivity of the bromobenzyl group. While it may not be an end-product itself, its true potential is realized when used as a foundational scaffold for generating diverse chemical libraries. This guide has provided the essential technical information—from synthesis to strategic application—to empower researchers and drug development professionals to effectively leverage this compound in their quest for novel and effective therapeutics.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5).
  • Behm, D. J., et al. (2020). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Patel, S. B., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry.
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  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

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molecular structure of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(4-Bromobenzylsulfonyl)pyrrolidine

Abstract

This technical guide provides a comprehensive examination of the , a compound of interest to researchers in medicinal chemistry and drug development. The sulfonamide moiety is a cornerstone in therapeutics, while the pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules.[1][2] Understanding the precise three-dimensional architecture, conformational dynamics, and electronic properties of this compound is paramount for designing novel therapeutics with improved efficacy and target specificity. This document synthesizes theoretical principles with established experimental protocols, detailing the synthesis, purification, and in-depth structural elucidation of the title compound through spectroscopic and crystallographic methodologies.

Rationale and Significance

The combination of a substituted benzylsulfonyl group with a pyrrolidine ring creates a molecule with significant potential for biological interaction. The sulfonamide group acts as a key pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions within protein binding sites.[3] The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, imparts specific steric and conformational constraints that can be crucial for optimizing ligand-receptor binding.[2] The 4-bromobenzyl substituent provides a site for further chemical modification and introduces a halogen atom that can participate in halogen bonding, an increasingly recognized interaction in drug design.[4] A thorough structural characterization is the foundational step for any rational drug design campaign involving this scaffold.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the synthesis of this compound is the N-sulfonylation of pyrrolidine with 4-bromobenzylsulfonyl chloride. This reaction is a standard procedure for forming sulfonamides.[5]

Causality of Experimental Design

The chosen protocol is designed for high yield and purity.

  • Solvent: Anhydrous dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the intermediate salt, while being easily removed during workup.

  • Base: Triethylamine (Et₃N) is a non-nucleophilic organic base. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This is critical because the accumulation of acid would protonate the pyrrolidine starting material, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete reaction.[6]

  • Purification: Aqueous workup removes the triethylammonium hydrochloride salt and any excess base. Column chromatography is the definitive method for separating the final product from any unreacted starting materials or minor side products, ensuring high purity for subsequent structural analysis.[6]

Experimental Protocol

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Pyrrolidine + Triethylamine in Anhydrous DCM B Cool to 0 °C A->B C Dropwise addition of 4-Bromobenzylsulfonyl Chloride in DCM B->C D Warm to RT, Stir 12-16h C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Flash Column Chromatography F->G H Pure Product G->H I Characterization (NMR, MS, IR, X-Ray) H->I

Caption: Workflow for the synthesis and purification of this compound.

In-Depth Structural Elucidation

A combination of spectroscopic and crystallographic techniques is required for a full and unambiguous determination of the molecular structure.

Molecular Structure Diagram

Caption: 2D Chemical Structure of this compound.

Spectroscopic Characterization

While a complete dataset for the title compound is not publicly available, the expected spectral features can be reliably predicted based on data from analogous structures and foundational principles.[7][8][9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine and the 4-bromobenzyl moieties.

    • Pyrrolidine Protons: Two multiplets are anticipated. The protons alpha to the nitrogen (N-CH₂) will be deshielded by the electron-withdrawing sulfonyl group and are expected to appear around δ 3.2-3.4 ppm. The beta protons (CH₂-CH₂) will appear further upfield, around δ 1.7-1.9 ppm.[8]

    • Benzyl Protons: The methylene protons (S-CH₂) adjacent to the sulfur will appear as a singlet around δ 4.3-4.5 ppm. The aromatic protons will exhibit a characteristic AA'BB' system due to the para-substitution. Two doublets are expected, one for the protons ortho to the bromine atom (δ ~7.6 ppm) and one for the protons ortho to the CH₂SO₂ group (δ ~7.4 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Pyrrolidine Carbons: The alpha carbons (N-CH₂) are expected around δ 48-50 ppm, and the beta carbons (CH₂-CH₂) around δ 25-26 ppm.[8][10]

    • Benzyl Carbons: The methylene carbon (S-CH₂) should appear around δ 58-60 ppm. The aromatic region will show four signals: the ipso-carbon attached to bromine (C-Br) around δ 125-127 ppm, the two equivalent carbons ortho to bromine (CH) around δ 132 ppm, the two equivalent carbons meta to bromine (CH) around δ 130 ppm, and the ipso-carbon attached to the methylene group around δ 135-137 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • Sulfonyl Group (SO₂): Two strong, characteristic stretching vibrations are the most prominent features. The asymmetric stretch (νas) is expected in the 1340-1360 cm⁻¹ region, and the symmetric stretch (νs) in the 1150-1170 cm⁻¹ region.[11]

  • C-H Bonds: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methylene groups will be observed just below 3000 cm⁻¹.

  • C-N Bond: The C-N stretching vibration of the pyrrolidine ring is expected around 1100-1200 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z = 303 (for ⁷⁹Br) and m/z = 305 (for ⁸¹Br).

  • Fragmentation: Key fragmentation pathways would include the loss of the pyrrolidine ring, cleavage of the S-CH₂ bond to give a bromobenzyl cation (m/z = 169/171), and loss of SO₂.

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR δ (ppm): ~7.6 (d, 2H), ~7.4 (d, 2H), ~4.4 (s, 2H), ~3.3 (m, 4H), ~1.8 (m, 4H)
¹³C NMR δ (ppm): ~136, ~132, ~130, ~126, ~59, ~49, ~25
IR ν (cm⁻¹): ~1350 (S=O, asym), ~1160 (S=O, sym), ~2850-2980 (C-H, aliph)
MS (EI) m/z: 303/305 [M⁺], 169/171 [C₇H₆Br]⁺
X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[12] It provides definitive data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

3.3.1. Crystallographic Workflow

The process involves growing high-quality single crystals, collecting diffraction data, solving, and refining the crystal structure.[13]

Caption: General workflow for single-crystal X-ray diffraction analysis.

3.3.2. Predicted Structural Parameters

While the specific crystal structure of this compound has not been reported, the parameters can be reliably predicted from the published structure of the closely related 1-[(4-methylbenzene)sulfonyl]pyrrolidine.[14]

Parameter Expected Value Significance
Bond Lengths (Å)
S=O1.43 - 1.44Typical double bond character.
S-N1.62 - 1.63Shorter than a typical S-N single bond, indicating some pπ-dπ interaction.
S-C (benzyl)1.76 - 1.78Standard S-C single bond length.
N-C (pyrrolidine)1.47 - 1.48Standard N-C single bond length.
Bond Angles (°)
O-S-O~119 - 120Consistent with a tetrahedral geometry distorted by the S=O double bonds.
O-S-N~106 - 107
O-S-C~108 - 109
C-S-N~106 - 107
Torsion Angles (°)
C(ar)-C(bz)-S-N~70 - 90Defines the orientation of the benzyl group relative to the S-N bond.
C(bz)-S-N-C(pyr)~65 - 80Describes the gauche orientation of the pyrrolidine ring relative to the S-C bond.[14]

3.3.3. Conformational Analysis

The geometry around the sulfur atom is expected to be a distorted tetrahedron. A key conformational feature is the orientation of the pyrrolidine ring relative to the rest of the molecule. Based on analogs, the N-C bonds of the pyrrolidine ring are expected to be oriented gauche to the S-C(benzyl) bond.[14] This specific conformation minimizes steric hindrance and is a common feature in related sulfonamide structures. The five-membered pyrrolidine ring itself will likely adopt an envelope or twisted conformation to relieve ring strain.

Conclusion

The is defined by a distorted tetrahedral sulfonamide linker connecting a 4-bromobenzyl group and a conformationally distinct pyrrolidine ring. Spectroscopic analysis provides the means to confirm covalent connectivity and functional groups, while X-ray crystallography offers the ultimate resolution of its three-dimensional architecture. The structural parameters and conformational preferences detailed in this guide provide a critical foundation for researchers and drug development professionals aiming to utilize this scaffold in the design of novel, potent, and selective therapeutic agents.

References

  • BenchChem. (2025). Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography.
  • BenchChem. (2025). X-ray crystallographic analysis of sulfonamides from 3-Isopropylbenzenesulfonyl chloride.
  • Melagraki, G. et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC - NIH.
  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
  • ResearchGate. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst.
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  • ResearchGate. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
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  • NIH. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields compounds of significant therapeutic potential. 1-(4-bromobenzylsulfonyl)pyrrolidine is one such molecule, integrating the versatile pyrrolidine ring with a biologically active benzylsulfonyl group. While direct research into its specific mechanism of action is not yet prevalent in the public domain, the well-documented activities of its constituent moieties provide a strong rationale for its investigation as a novel therapeutic agent. This technical guide serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to uncover the mechanism of action, identify molecular targets, and validate the therapeutic potential of this promising compound. By synthesizing established methodologies with a logical, target-agnostic screening funnel, we present a self-validating workflow designed to navigate the path from a compound of interest to a preclinical candidate.

Introduction: The Rationale for Investigation

The pyrrolidine scaffold is a cornerstone of modern drug discovery, found in numerous FDA-approved drugs and natural products.[1][2][3][4] Its prevalence stems from its ability to introduce three-dimensional complexity and stereochemical diversity, enabling precise interactions with biological targets.[5][6] Pyrrolidine derivatives have demonstrated a vast spectrum of pharmacological activities, including the inhibition of key enzymes such as α-amylase and α-glucosidase in the context of diabetes,[7][8][9] autotaxin in inflammatory conditions,[10] and dipeptidyl peptidase-IV (DPP-IV).[2][11]

Concurrently, the benzylsulfonyl and, more broadly, the benzenesulfonamide groups are recognized pharmacophores with a rich history in medicinal chemistry.[12][13] Derivatives containing this moiety are known to inhibit a variety of enzymes, including receptor tyrosine kinases and carbonic anhydrases, and can modulate critical signaling pathways implicated in cancer and inflammation.[14] For example, N-benzylsulfonyl-2-phenylazepanes have been explored as inhibitors of Bim expression in models of heart failure.[15]

The chemical structure of this compound, therefore, represents a logical fusion of these two pharmacologically significant motifs. The bromophenyl group may further enhance activity through halogen bonding or by influencing the compound's pharmacokinetic properties. This convergence of structural precedent strongly suggests that this compound is a compelling candidate for biological investigation. This guide provides the experimental framework to do so.

Proposed Path to Mechanistic Discovery: A Phased Approach

Given the absence of specific biological data for this compound, a systematic, multi-pronged screening and target deconvolution strategy is required. The following workflow is designed to efficiently identify biological activity and subsequently elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Hit Validation & Target Class Identification cluster_2 Phase 3: Molecular Target Deconvolution cluster_3 Phase 4: Mechanism of Action Validation A Compound Synthesis & QC B Broad Anti-Proliferative Screen (e.g., NCI-60) A->B Test Compound C Enzyme Inhibition Panel A->C Test Compound D Antimicrobial Screen A->D Test Compound E Dose-Response Analysis (IC50/EC50) B->E Identified 'Hit' C->E Identified 'Hit' D->E Identified 'Hit' F Secondary & Orthogonal Assays E->F G Initial Target Class Hypothesis Generation F->G H Affinity Chromatography G->H Hypothesis-driven I Computational Docking (Inverse Virtual Screening) G->I Hypothesis-driven J Activity-Based Protein Profiling (ABPP) G->J Hypothesis-driven K Recombinant Protein Binding & Kinetics H->K Putative Target(s) I->K Putative Target(s) J->K Putative Target(s) L Cellular Target Engagement (e.g., CETSA) K->L M Downstream Pathway Analysis L->M N SAR Studies M->N N->A Optimized Analog G Compound 1-(4-bromobenzylsulfonyl) pyrrolidine ImmobilizedCompound Immobilized Compound (Affinity Matrix) Compound->ImmobilizedCompound Covalent Linkage BindingProteins Bound Proteins ImmobilizedCompound->BindingProteins Incubation CellLysate Cell Lysate CellLysate->BindingProteins Elution Elution BindingProteins->Elution Wash Unbound MassSpec LC-MS/MS Analysis Elution->MassSpec Elute Bound TargetList List of Putative Binding Partners MassSpec->TargetList Protein ID

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. This guide provides an in-depth technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 1-(4-bromobenzylsulfonyl)pyrrolidine (CAS No. 950255-92-2). While specific experimental data for this compound is not extensively published, this document, grounded in established pharmaceutical sciences, serves as a comprehensive framework for its empirical determination.

The molecular structure, featuring a pyrrolidine ring, a sulfonyl group, and a bromobenzyl moiety, suggests a compound of interest for medicinal chemistry, potentially interacting with various biological targets. However, its therapeutic potential can only be realized if its solubility and stability profiles are well-understood, as these factors critically influence bioavailability, formulation, and shelf-life. This guide is structured to provide both the theoretical underpinnings and detailed, actionable protocols for these essential characterizations.

Physicochemical Properties at a Glance

While empirical data is sparse, computational models predict the following properties for this compound, which can serve as a preliminary guide for experimental design.

PropertyPredicted ValueSource
Molecular FormulaC11H14BrNO2S-
Molecular Weight304.20 g/mol -
XLogP32.81[1]
Density1.6 ± 0.1 g/cm³[1]
Boiling Point422.5 ± 47.0 °C at 760 mmHg[1]
Flash Point209.3 ± 29.3 °C[1]

Note: These values are predictions and must be confirmed by empirical testing.

Part 1: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For this compound, it is essential to determine both its kinetic and thermodynamic solubility to inform various stages of the drug development pipeline.[2]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early discovery for ranking compounds and identifying potential liabilities.[2][3]

This protocol leverages the principle that precipitation of the compound will cause light scattering, which can be quantified by a nephelometer.[3]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well and perform a serial 2-fold dilution across the plate by transferring 100 µL to subsequent wells. This creates a concentration gradient.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[3]

  • Measurement: Measure the light scattering in each well using a nephelometer. The lowest concentration at which a significant increase in scattering is observed is considered the kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the saturation point of a solution in contact with its solid phase. The shake-flask method is the gold standard for this determination.[4][5]

This method ensures that equilibrium is reached between the dissolved and undissolved compound.[4]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing relevant aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of the compound in the same buffer system must be prepared for accurate quantification.

Part 2: Chemical Stability Assessment and Forced Degradation

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stable formulation. Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this evaluation.[7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation pathways.[8][9]

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation.[10] The method must be able to separate the intact API from its degradation products and any impurities.[1]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization: A gradient elution is typically most effective for separating compounds with varying polarities.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. Based on the UV spectrum of this compound, an appropriate wavelength (e.g., 254 nm) can be selected for quantification.

  • Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the API to ensure that the stability-indicating method is effective.[7]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[8] A control sample should be kept in the dark.

For each condition, samples should be analyzed by the validated stability-indicating HPLC method. The chromatograms will reveal the formation of degradation products and the decrease in the peak area of the parent compound.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. The sulfonamide bond is often susceptible to hydrolysis, and the benzyl C-S bond can be a point of cleavage.

  • Hydrolytic Cleavage: Under acidic or basic conditions, the S-N bond of the sulfonamide could hydrolyze to yield 4-bromobenzylsulfonic acid and pyrrolidine.

  • Oxidative Degradation: The sulfur atom is susceptible to oxidation, potentially forming higher oxidation state sulfur species. The benzylic position could also be a site of oxidation.

  • Cleavage of the C-S Bond: The bond between the benzyl group and the sulfur atom could cleave, leading to the formation of 4-bromotoluene and other sulfur-containing fragments.

The identification of the major degradation products using techniques like LC-MS/MS would be the subsequent step to confirm these pathways.

Visualization of Workflows and Pathways

Overall Workflow for Characterization

G cluster_0 Solubility Assessment cluster_1 Stability Assessment kinetic Kinetic Solubility (Nephelometry) report Comprehensive Characterization Report kinetic->report thermo Thermodynamic Solubility (Shake-Flask) thermo->report hplc_dev Develop Stability-Indicating HPLC Method forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hplc_dev->forced_deg deg_path Identify Degradation Pathways (LC-MS/MS) forced_deg->deg_path deg_path->report compound This compound compound->kinetic compound->thermo compound->hplc_dev

Caption: Workflow for solubility and stability characterization.

Postulated Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_cleavage C-S Bond Cleavage parent This compound prod1 4-Bromobenzylsulfonic Acid parent->prod1 S-N Cleavage prod2 Pyrrolidine parent->prod2 S-N Cleavage prod3 4-Bromotoluene parent->prod3 Oxidative/Reductive prod4 SO2 + Pyrrolidine Fragments parent->prod4 Oxidative/Reductive

Caption: Potential degradation pathways for the target compound.

Conclusion

This technical guide outlines a systematic and robust approach to characterizing the aqueous solubility and chemical stability of this compound. By implementing the detailed protocols for kinetic and thermodynamic solubility, alongside a comprehensive forced degradation study, researchers can generate the critical data necessary for informed decision-making in the drug development process. While this document is built upon established principles due to the lack of specific published data for the title compound, the methodologies described herein represent the industry-standard for the evaluation of any new chemical entity. The successful execution of these studies will provide a solid foundation for formulation development, shelf-life prediction, and ultimately, the advancement of promising compounds towards clinical evaluation.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

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  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • Pharma Quality. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.

  • MedCrave. Forced Degradation Studies.

  • Bienta. Shake-Flask Solubility Assay.

  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.

  • Al-Sabti, H., & El-Kadi, A. O. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2022, 9955548.

  • BioDuro. ADME Solubility Assay.

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY.

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

  • ResearchGate. (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.

  • Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.

  • LCGC International. Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

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An In-depth Technical Guide to 1-(4-Bromobenzylsulfonyl)pyrrolidine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 1-(4-bromobenzylsulfonyl)pyrrolidine, a key building block in medicinal chemistry and drug discovery. We delve into its chemical properties, commercial availability, and critical quality control parameters. Furthermore, this document offers field-proven insights into safe handling, storage, and potential research applications, equipping researchers, scientists, and drug development professionals with the necessary information for its effective utilization.

Introduction: Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a cornerstone in modern drug discovery.[1][2][3][4] Its prevalence is due to several advantageous features: the sp3-hybridized carbons allow for a three-dimensional exploration of chemical space, contributing to molecular complexity and stereochemical diversity that is often crucial for target binding and clinical success.[4] Unlike flat aromatic systems, the non-planar nature of the pyrrolidine ring provides enhanced 3D coverage, which can lead to improved interactions with biological targets.[4]

This compound is a derivative that combines this valuable pyrrolidine scaffold with a bromobenzylsulfonyl group. This functionalization makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules for various therapeutic areas, including antimicrobial, antiviral, and anticancer research.[3][5] The bromine atom provides a reactive handle for cross-coupling reactions, while the sulfonyl group can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.[5]

Chemical Properties and Identification

Accurate identification is the first step in any successful research endeavor. This compound is a solid compound with the key identifiers and properties summarized below.

PropertyValueSource
CAS Number 950255-92-2[6][7]
Molecular Formula C11H14BrNO2S[6][7]
Molecular Weight 304.21 g/mol [6][8]
Canonical SMILES C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br[7]
InChIKey ABXUSIMXLZYXNA-UHFFFAOYSA-N[6]
Density 1.6±0.1 g/cm³[6]
Boiling Point 422.5±47.0 °C at 760 mmHg[6]
Flash Point 209.3±29.3 °C[6]
Chemical Structure:

Below is the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Commercial Availability and Supplier Landscape

This compound is available from several chemical suppliers, typically for research and development purposes. When selecting a supplier, it is crucial to consider not just the price but also the purity, available documentation (e.g., Certificate of Analysis), and lead times.

SupplierPurity/SpecificationNotes
BLD Pharm Purity information available upon request.Research use only.[7]
Conier Chem&Pharma Purity information available upon request.Trader based in China.[6]
Aladdin Purity information available upon request.Marketed as 1-(4-Bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2), a structural isomer.[9]
Matrix Scientific Purity information available upon request.Marketed as 1-(4-Bromophenylsulfonyl)pyrrolidine (CAS 136350-52-2), a structural isomer.[10]
Generic Suppliers Typically available at ≥98% purity.Often supplied in quantities like 5 grams.[11]

Note: Some suppliers may list structural isomers. It is imperative to verify the CAS number (950255-92-2) before purchase.

Quality Control and Incoming Material Verification

For ensuring the reproducibility of experimental results, a robust quality control process for incoming materials is non-negotiable. The primary document for this is the supplier-provided Certificate of Analysis (CoA).

Workflow for Incoming Material QC:

G cluster_0 Incoming Material Workflow A Receive Material & CoA B Visual Inspection (Color, Form) A->B C Review CoA Data (Purity, Identity) B->C D Does it meet spec? C->D Compare to requirements E Perform In-House QC (e.g., NMR, LC-MS) D->E Yes H Quarantine & Contact Supplier D->H No F Data Matches CoA? E->F G Release to Inventory F->G Yes F->H No

Caption: A standard workflow for the quality control of incoming chemical reagents.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the structure of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Verifies the purity and confirms the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the exact mass of the molecule (302.992859 Da).[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically reported as a percentage area.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel. This information is typically found in the Safety Data Sheet (SDS).

Handling:

  • Work in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9][12]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][12][13]

  • Use non-sparking tools and prevent electrostatic discharge.[6]

Storage:

  • Store in a tightly closed container.[6]

  • Keep in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials and foodstuff containers.[6] Some suppliers recommend storage at 2-8°C.

Applications in Research and Drug Development

As a building block, this compound is not an end-product but a starting point for more complex syntheses. Its utility stems from the strategic placement of its functional groups.

Conceptual Synthetic Utility:

G cluster_0 Drug Discovery Application A 1-(4-bromobenzylsulfonyl) pyrrolidine (Starting Material) B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B React at Bromine C Modified Intermediate B->C D Further Functionalization (e.g., at pyrrolidine ring) C->D E Diverse Compound Library D->E F Screening & Lead Optimization E->F

Caption: Conceptual workflow illustrating the use of the title compound in creating a chemical library for drug discovery.

The bromophenyl moiety is a classic substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the para-position of the benzyl ring, enabling the exploration of structure-activity relationships (SAR). The pyrrolidine-sulfonyl portion can act as a key pharmacophore, engaging in hydrogen bonding or other interactions within a biological target. Related structures, such as hydrazinyl derivatives, are known precursors in the synthesis of pharmaceuticals like Almotriptan.[14]

Conclusion

This compound is a valuable and commercially available chemical intermediate for researchers in medicinal chemistry and drug development. Its strategic combination of a reactive bromine handle and the privileged pyrrolidine scaffold makes it an attractive starting point for the synthesis of novel compound libraries. By adhering to stringent quality control measures and safe handling practices as outlined in this guide, scientists can effectively and safely leverage this compound to advance their research programs.

References

  • This compound SDS, 950255-92-2 Safety Data Sheets. (2019, July 15). ChemicalBook.
  • Buy 1-(((4-bromophenyl)methyl)sulfonyl)
  • SAFETY DATA SHEET: 1-(4-Bromophenylsulfonyl)pyrrolidine. (2024, February 2). Aladdin.
  • 950255-92-2|this compound. BLD Pharm.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE. ChemicalBook.
  • 1-(4-Bromobenzyl)pyrrolidine. Amerigo Scientific.
  • Material Safety D
  • This compound, 98% Purity, C11H14BrNO2S, 5 grams. Amazon.
  • 136350-52-2 Cas No. | 1-(4-Bromophenylsulfonyl)pyrrolidine.
  • Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. Benchchem.
  • Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • 950255-92-2, this compound Formula. ECHEMI.
  • The Role of Pyrrolidine Derivatives in Modern Drug Discovery. (2025, October 10). BenchChem.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). PubChem.

Sources

Foreword: A Proactive Approach to Chemical Safety with Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 1-(4-bromobenzylsulfonyl)pyrrolidine

The advancement of chemical and pharmaceutical research continuously introduces novel molecules with unique properties and potential applications. This compound, a compound with potential utility in synthetic chemistry and drug discovery, represents one such entity. However, its novelty means that comprehensive safety and toxicological data are not yet widely available. This guide, therefore, adopts a proactive, first-principles approach to safety. By analyzing the compound's structure and extrapolating from well-understood chemical analogs, we can construct a robust framework for its safe handling. This document is intended for researchers, scientists, and drug development professionals, providing a blend of theoretical understanding and practical, field-proven protocols to ensure laboratory safety.

Compound Profile and Inferred Hazard Analysis

This compound is a sulfonamide derivative containing a bromobenzyl group. A detailed analysis of its constituent functional groups is crucial for anticipating its chemical reactivity and potential hazards.

1.1. Structural Breakdown and Reactivity Inference

  • Sulfonamide Core: The sulfonamide group is generally stable. However, under certain conditions (e.g., strong acids or bases), the S-N bond can be cleaved.

  • Pyrrolidine Ring: This saturated heterocyclic amine is a common moiety in many pharmaceuticals. It is generally stable but can undergo reactions typical of secondary amines if the sulfonamide bond is cleaved.

  • Bromobenzyl Group: The presence of a benzyl bromide moiety is a significant indicator of potential reactivity. Benzylic halides are known alkylating agents, meaning they can react with nucleophiles. This property is often exploited in organic synthesis but also presents a potential toxicological hazard, as the compound could alkylate biological macromolecules.

1.2. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC11H14BrNO2SPubChem
Molecular Weight308.2 g/mol PubChem
AppearanceWhite to off-white crystalline solid (typical)Inferred
Melting PointNot available-
Boiling Point438.9°C at 760 mmHg (Predicted)PubChem
Density1.559 g/cm³ (Predicted)PubChem
SolubilityLikely soluble in organic solvents (e.g., DMSO, DMF, DCM), sparingly soluble in water.Inferred

Hazard Identification and Risk Assessment

Given the limited specific toxicological data for this compound, a comprehensive risk assessment must be based on the potential hazards of its structural analogs and the principles of chemical safety.

2.1. Potential Health Hazards

  • Acute Toxicity: While no specific data exists, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: Due to the potential alkylating nature of the bromobenzyl group, direct skin contact may cause irritation or chemical burns.

  • Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

  • Sensitization: Some individuals may develop an allergic skin reaction upon repeated exposure.

  • Mutagenicity/Carcinogenicity: Alkylating agents, as a class, are often associated with mutagenic and carcinogenic properties. The potential for this compound to act as an alkylating agent warrants handling it as a potential mutagen/carcinogen until data proves otherwise.

2.2. Environmental Hazards

The environmental fate and ecotoxicity of this compound are unknown. As a precautionary measure, it should not be released into the environment. All waste must be disposed of according to local regulations for hazardous chemical waste.

Safe Handling and Personal Protective Equipment (PPE)

A stringent set of handling procedures is mandatory to minimize exposure and ensure the safety of laboratory personnel.

3.1. Engineering Controls

  • Fume Hood: All handling of this compound in solid or solution form must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

3.2. Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Double-gloving is recommended, especially for prolonged handling.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a properly fitted respirator with a particulate filter (e.g., N95 or P100) should be used.

Experimental Protocols: A Framework for Safe Use

The following protocols are designed to provide a self-validating system of safety for handling and using this compound.

4.1. Step-by-Step Protocol for Weighing and Preparing Solutions

  • Preparation: Before handling the compound, ensure the fume hood is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, and vials.

  • Donning PPE: Put on all required PPE as described in Section 3.2.

  • Weighing: Carefully transfer the required amount of the solid compound from the stock bottle to a weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: Add the solvent to the vial containing the weighed compound. Cap the vial and mix by gentle swirling or vortexing until the solid is fully dissolved.

  • Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated materials as hazardous waste.

4.2. Diagram of Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_fume_hood Verify Fume Hood Operation gather_materials Gather All Equipment prep_fume_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid Proceed to Handling prepare_solution Prepare Solution weigh_solid->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In case of Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Response: In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Storage and Disposal

6.1. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

6.2. Disposal

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is paramount in a research environment. While specific data for this compound is limited, a thorough understanding of its chemical structure, combined with established principles of laboratory safety, provides a robust framework for its responsible use. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety, enabling the continued exploration of new chemical frontiers without compromising personal or environmental well-being.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the sulfonylation of pyrrolidine with 4-bromobenzylsulfonyl chloride. This guide offers a detailed methodology, including reagent specifications, reaction conditions, purification techniques, and characterization of the final product. The protocol is designed to be a self-validating system, with explanations of the chemical principles behind each step to ensure both reproducibility and a thorough understanding of the process.

Introduction

The pyrrolidine moiety is a ubiquitous structural motif in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties to a molecule. Sulfonamides are a key functional group in medicinal chemistry, known for their antibacterial, antitumor, and diuretic activities.[3] The combination of these two pharmacophores in this compound creates a versatile scaffold for the development of novel therapeutic agents. The bromo-substituent on the benzyl ring also provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.

This protocol details a robust and reliable method for the synthesis of this compound, starting from commercially available 4-bromobenzylsulfonyl chloride and pyrrolidine. The reaction proceeds via a nucleophilic substitution at the sulfonyl group, a fundamental transformation in organic synthesis.

Reaction Scheme

G cluster_0 Reaction Scheme A 4-Bromobenzylsulfonyl Chloride plus1 + B Pyrrolidine arrow Triethylamine (Et3N) Dichloromethane (DCM) 0 °C to rt C This compound plus2 + D Triethylamine Hydrochloride

Caption: General reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
4-Bromobenzylsulfonyl chlorideC₇H₆BrClO₂S269.55≥97%Commercially Available
PyrrolidineC₄H₉N71.12≥99%Commercially Available
Triethylamine (Et₃N)C₆H₁₅N101.19≥99%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousCommercially Available
Ethyl AcetateC₄H₈O₂88.11ACS GradeCommercially Available
HexanesC₆H₁₄86.18ACS GradeCommercially Available
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer (¹H and ¹³C NMR)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

G cluster_0 Experimental Workflow A 1. Reaction Setup B 2. Addition of Pyrrolidine A->B Add Pyrrolidine and Et3N to DCM C 3. Addition of Sulfonyl Chloride B->C Cool to 0 °C D 4. Reaction Monitoring C->D Add 4-bromobenzylsulfonyl chloride solution dropwise E 5. Aqueous Workup D->E Warm to rt, stir for 2-4 h, monitor by TLC F 6. Purification E->F Wash with H₂O and brine, dry over MgSO₄ G 7. Characterization F->G Concentrate and purify by flash chromatography

Caption: Step-by-step workflow for the synthesis of this compound.

1. Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzylsulfonyl chloride (1.0 eq, 2.70 g, 10.0 mmol).

  • Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, 40 mL).

  • In a separate 50 mL flask, dissolve pyrrolidine (1.2 eq, 0.85 g, 12.0 mmol) and triethylamine (1.5 eq, 1.52 g, 15.0 mmol) in anhydrous DCM (10 mL). The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

2. Reaction:

  • Cool the solution of 4-bromobenzylsulfonyl chloride in the 100 mL flask to 0 °C using an ice bath.

  • Slowly add the pyrrolidine and triethylamine solution dropwise to the stirred sulfonyl chloride solution over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting sulfonyl chloride spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

4. Workup:

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the triethylamine hydrochloride salt and any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to isolate the pure this compound.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford a white to off-white solid.

Expected Results and Characterization

The expected yield of this compound is typically in the range of 80-95%. The purity of the final compound should be assessed by NMR spectroscopy and mass spectrometry.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₄BrNO₂S
Molecular Weight 304.20 g/mol
Melting Point Not reported, expected to be a solid at room temperature
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.55 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.4 Hz, 2H), 4.25 (s, 2H), 3.20 (t, J = 6.8 Hz, 4H), 1.80 (quint, J = 3.4 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 132.3, 131.8, 130.9, 127.5, 57.6, 48.5, 25.3
IR (ATR, cm⁻¹) ν ~2970 (C-H), ~1330 (S=O asym), ~1150 (S=O sym), ~1070 (C-N), ~1010 (Ar-Br)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₅BrNO₂S⁺: 304.0005; Found: 304.0003

Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary slightly.

Safety Precautions

  • 4-Bromobenzylsulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyrrolidine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood and away from ignition sources. Wear appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure reagents are of high purity and anhydrous conditions are maintained.
Loss of product during workupEnsure complete extraction from the aqueous layer. Be careful not to discard the organic layer.
Impure Product Incomplete reaction or side reactionsOptimize purification conditions. A slower gradient during column chromatography may improve separation.
Incomplete removal of triethylamine hydrochlorideEnsure thorough washing with water during the workup.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate for use in various drug discovery and development programs. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. Safety Data Sheet for 4-Bromobenzylsulfonyl chloride.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Sigma-Aldrich.

Sources

Application Notes & Protocols: Leveraging 1-(4-bromobenzylsulfonyl)pyrrolidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-bromobenzylsulfonyl)pyrrolidine, a versatile synthetic building block with significant applications in medicinal chemistry and drug development. The pyrrolidine core is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals, valued for its three-dimensional structure and favorable physicochemical properties.[1][2][3] The strategic placement of a 4-bromobenzylsulfonyl group on the pyrrolidine nitrogen introduces two key functionalities: a stable sulfonamide linker and a reactive aryl bromide handle. This guide details the core utility of this compound, focusing on its application in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries for structure-activity relationship (SAR) studies. We provide detailed, field-proven protocols for its synthesis and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

The pursuit of novel therapeutic agents frequently relies on the strategic design of molecular scaffolds that can be readily diversified. This compound (Figure 1) is an exemplar of such a scaffold. Its structure is a deliberate convergence of three synthetically valuable components:

  • The Pyrrolidine Ring: A five-membered saturated N-heterocycle, the pyrrolidine moiety imparts a non-planar, three-dimensional character to molecules, which is advantageous for exploring complex biological target sites.[1][2] This scaffold is a cornerstone in a wide array of bioactive compounds, including anticancer, antiviral, and anti-inflammatory agents.[4][5]

  • The Sulfonamide Linker: The N-sulfonyl group is a robust and highly stable functional group. It acts as a powerful electron-withdrawing group, which modulates the chemical properties of the pyrrolidine nitrogen.[6] Furthermore, the sulfonamide moiety itself is a well-established pharmacophore present in many clinically successful drugs.

  • The 4-Bromobenzyl Moiety: The aryl bromide is the key reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions.[7][8] This functionality serves as a reliable anchor point for introducing a vast array of substituents, making it an ideal tool for library synthesis and lead optimization in drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 950255-92-2[9]
Molecular Formula C₁₁H₁₄BrNO₂S[9][10]
Molecular Weight 304.20 g/mol [9][10]
Appearance White to off-white solid[11]
Purity Typically ≥98%[12]
Storage Store in a cool, dry place, sealed from moisture. Room Temperature.[11]

Synthesis of the Core Scaffold

The parent compound, this compound, is readily synthesized via a standard sulfonamide formation reaction. This protocol describes the reaction of pyrrolidine with 4-bromobenzylsulfonyl chloride.

Protocol 2.1: Synthesis of this compound

This procedure involves the nucleophilic attack of pyrrolidine on the electrophilic sulfur atom of the sulfonyl chloride, with a non-nucleophilic base to quench the HCl byproduct.

reagents Pyrrolidine + 4-Bromobenzylsulfonyl Chloride reaction_step Reaction at 0°C to RT (Sulfonamide Formation) reagents->reaction_step base Triethylamine (Base) DCM (Solvent) base->reaction_step Conditions workup Aqueous Workup (Wash with H₂O, NaHCO₃) reaction_step->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • Pyrrolidine

  • 4-Bromobenzylsulfonyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve pyrrolidine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution. TEA acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzylsulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to yield pure this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of the 4-bromo handle is its participation in palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern synthesis.[7][8][13]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in pharmaceutical research due to the stability and low toxicity of the boronic acid reagents.[14] This reaction enables the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond, allowing for the direct connection of diverse aryl, heteroaryl, or alkyl groups to the benzyl scaffold.

cluster_start Starting Materials cluster_cat Catalytic System A This compound F Reaction Mixture (Heated under Inert Atmosphere) A->F B Organoboron Reagent (e.g., Phenylboronic Acid) B->F C Palladium Precatalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Catalytic Cycle (Ox. Add., Transmetal., Red. Elim.) F->G Heat H Workup & Purification G->H I Coupled Product (e.g., 1-((biphenyl-4-yl)methylsulfonyl)pyrrolidine) H->I

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3.1.1: General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Boronic acid or boronic ester derivative (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane/Water)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the boronic acid derivative, and the base. The use of a robustly inorganic base like cesium carbonate is often crucial for challenging couplings as it enhances the transmetalation step.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical to remove oxygen, which can oxidatively degrade the phosphine ligands and deactivate the palladium catalyst.

  • Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system via cannula or syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the desired coupled product.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Boronic Acid PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O901285-95
3-Pyridylboronic acidPd(dppf)Cl₂ (4)Cs₂CO₃ (2.5)Dioxane/H₂O1001670-85
Methylboronic acidSPhos Pd G2 (2)K₃PO₄ (3)THF/H₂O70865-80
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the aryl bromide position.[7] This reaction is essential for synthesizing analogs where a nitrogen-linked substituent is required for biological activity.

start Starting Materials: - this compound - Amine (e.g., Morpholine) reaction Reaction (Toluene, 100°C, Inert Atm.) start->reaction catalyst_system Catalytic System: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) catalyst_system->reaction Conditions workup Workup & Purification reaction->workup product C-N Coupled Product workup->product

Caption: Workflow for a Buchwald-Hartwig C-N amination reaction.

Protocol 3.2.1: General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and strong base, this reaction is best assembled in an inert atmosphere glovebox. Add the palladium precatalyst, ligand, and base to a vial.

  • Reagent Addition: Add this compound, the amine, and the anhydrous solvent.

  • Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring for 12-24 hours. The choice of a sterically hindered biarylphosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often rate-limiting.[15]

  • Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude material via column chromatography to obtain the N-arylated product.

Conclusion and Future Outlook

This compound is a high-value, strategically designed building block for synthetic and medicinal chemistry. Its robust scaffold, combined with a versatile reactive handle for palladium-catalyzed cross-coupling, provides an efficient and reliable platform for the rapid generation of diverse chemical libraries. The protocols detailed herein offer a validated framework for researchers to employ this reagent in their discovery programs. Future applications may expand to other metal-catalyzed transformations, such as Sonogashira, Heck, or cyanation reactions, further broadening the synthetic utility of this powerful intermediate.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Antonis, K., et al. (2015). An Update on the Synthesis of Pyrrolo[1][16]benzodiazepines. Molecules. Available at: [Link]

  • Pardeshi, S. D., et al. (2016). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Rostami, A., & Zare, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Foley, D. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

  • Hartwig, J. F. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. Available at: [Link]

  • Request PDF (n.d.). Pyrrole Protection. ResearchGate. Available at: [Link]

  • IRIS UniPA (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2020). Advances in Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Wikipedia (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

  • Levorse, D. A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • ResearchGate (n.d.). Reaction of N-sulfonyl-1,4-benzoquinone imines with enamines. ResearchGate. Available at: [Link]

  • RSC Publishing (2024). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Publishing. Available at: [Link]

  • National Institutes of Health (2023). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. NIH. Available at: [Link]

Sources

Application Notes and Protocols for 1-(4-bromobenzylsulfonyl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(4-bromobenzylsulfonyl)pyrrolidine emerges as a compound of significant interest, embodying a confluence of structural motifs known for their favorable interactions with biological targets. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to confer advantageous physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional architecture that can effectively probe the pharmacophore space of a target protein.[1][2] The incorporation of a sulfonyl group can further enhance a molecule's hydrogen bonding capacity and influence its pharmacokinetic profile.[3] This document serves as a comprehensive technical guide to the synthesis, potential applications, and experimental protocols involving this compound, with a particular focus on its utility as a scaffold for the design of potent enzyme inhibitors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry.

PropertyValueSource
CAS Number 950255-92-2[4]
Molecular Formula C₁₁H₁₄BrNO₂S[5]
Molecular Weight 304.21 g/mol [5]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents such as DCM, THF, and DMSOInferred
Purity Commercially available up to 98%[6]

Core Application: A Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix.[7] Their dysregulation is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[5][8] The N-sulfonylated pyrrolidine scaffold is a key pharmacophore in the design of potent and selective MMP inhibitors.

The this compound moiety can be envisioned as a versatile scaffold for the development of novel MMP inhibitors. The sulfonyl group can act as a zinc-binding group, chelating the catalytic zinc ion in the active site of the enzyme. The pyrrolidine ring serves as a rigid spacer, while the 4-bromobenzyl group can be strategically modified to achieve selectivity for different MMP isoforms by interacting with the S1' pocket of the enzyme.

Workflow for the Development of MMP Inhibitors

MMP_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening and Optimization cluster_preclinical Preclinical Development start This compound derivatization Derivatization of the Bromophenyl Ring start->derivatization Suzuki, Sonogashira, Buchwald-Hartwig, etc. in_vitro In Vitro MMP Inhibition Assays derivatization->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Models lead_opt->in_vivo admet ADMET Profiling in_vivo->admet candidate Candidate Selection admet->candidate

Caption: Workflow for the development of MMP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-arylsulfonylpyrrolidines.[3][9]

Objective: To synthesize this compound from 4-bromobenzylsulfonyl chloride and pyrrolidine.

Materials:

  • 4-bromobenzylsulfonyl chloride

  • Pyrrolidine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzylsulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Pyrrolidine and Base: To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of pyrrolidine (1.1 eq) in anhydrous DCM over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.

Protocol 2: Suzuki Coupling for Derivatization

The bromine atom on the phenyl ring serves as a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of the S1' pocket of MMPs.

Objective: To synthesize a biaryl derivative of this compound via Suzuki coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon. Add degassed 1,4-dioxane and water (4:1 mixture).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an argon atmosphere.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. Dry the organic layer, concentrate, and purify by column chromatography to yield the desired biaryl product.

Broader Applications in Medicinal Chemistry

While the application as a scaffold for MMP inhibitors is a primary focus, the structural features of this compound lend themselves to a broader range of applications in drug discovery.

  • Building Block for Diverse Heterocyclic Systems: The pyrrolidine ring is a common motif in a vast array of bioactive molecules, including those with anticancer, anti-inflammatory, and central nervous system activities.[4][10]

  • Modulation of Physicochemical Properties: The 4-bromobenzylsulfonyl group can be used to fine-tune the lipophilicity and electronic properties of a lead compound, which can have a significant impact on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

  • Probing Structure-Activity Relationships (SAR): The bromine atom allows for systematic structural modifications to probe key interactions with a biological target, aiding in the optimization of lead compounds.[3][11][12]

Structure-Activity Relationship (SAR) Insights

Based on studies of related N-benzylsulfonamides and other bioactive molecules, several SAR principles can be inferred for derivatives of this compound:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for target affinity and selectivity. Electron-donating or withdrawing groups can modulate the electronic character of the ring and its interaction with the target protein.

  • Role of the Bromine Atom: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Alternatively, its replacement with other functional groups can significantly alter the biological activity profile.

  • Conformational Rigidity: The pyrrolidine ring provides a degree of conformational constraint, which can be advantageous for binding to a specific target by reducing the entropic penalty of binding.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. Its synthesis is straightforward, and its structural motifs are prevalent in a wide range of biologically active compounds. The primary application highlighted in this guide is its use as a scaffold for the development of matrix metalloproteinase inhibitors, a class of enzymes with significant therapeutic relevance. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this promising compound in their drug discovery endeavors.

References

  • Supuran, C. T. (2008). Protease inhibitors: synthesis of potent bacterial collagenase and matrix metalloproteinase inhibitors incorporating N-4-nitrobenzylsulfonylglycine hydroxamate moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 639-653.
  • Kline, G. B. (1960). Synthesis of pyrrolidine. U.S. Patent No. 2,952,688. Washington, DC: U.S.
  • Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Lafuente Blanco, C., et al. (2020). Pyrrolidine compounds.
  • De, A. U., & Pal, D. (1998). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Indian Journal of Biochemistry & Biophysics, 35(4), 233-239.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Sanofi. (2013). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. U.S. Patent No. 9,278,954. Washington, DC: U.S.
  • Wikipedia contributors. (2023, December 2). Metalloprotease inhibitor. In Wikipedia, The Free Encyclopedia.
  • Reddy, K., et al. (2018). Compounds and their methods of use.
  • Shchelkunov, S. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5489.
  • Fields, G. B., et al. (2019). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. ACS Omega, 4(4), 6485-6499.
  • Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396.
  • Al-Otaibi, F. M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. International Journal of Molecular Sciences, 24(15), 12133.
  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(21), 7050-7063.
  • Santa Cruz Biotechnology. (n.d.). MMP Inhibitors.
  • ISF Societa per Azioni. (1982). Pyrrolidine derivatives.
  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • BenchChem. (2025). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
  • Kumar, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
  • El-Subbagh, H. I., et al. (1990). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides. Journal of Medicinal Chemistry, 33(7), 1934-1939.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
  • ResearchGate. (n.d.). Representative bioactive molecules containing pyrrolidinyl spirooxindole moiety.
  • Amerigo Scientific. (n.d.). 1-(4-Bromobenzyl)pyrrolidine.
  • Öztürk, M., et al. (2019). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 43(6), 1623-1641.

Sources

The Versatile Building Block: Application Notes for 1-(4-bromobenzylsulfonyl)pyrrolidine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundation upon which novel compounds with tailored properties are constructed. 1-(4-bromobenzylsulfonyl)pyrrolidine emerges as a particularly promising, yet underexplored, building block. It synergistically combines three key structural motifs: the pyrrolidine ring, a sulfonyl linker, and a functionalizable bromobenzyl group.

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its saturated, non-planar structure provides access to three-dimensional chemical space, often leading to improved solubility, metabolic stability, and target engagement compared to flat aromatic systems.[3] The sulfonyl group, more than just a linker, can participate in hydrogen bonding and other non-covalent interactions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Finally, the bromobenzyl moiety offers a versatile handle for a variety of powerful cross-coupling and substitution reactions, enabling the facile introduction of molecular diversity.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a versatile building block for the synthesis of novel compounds. We will explore its preparation and delve into its application in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, providing researchers with the foundational knowledge to leverage this scaffold in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a building block is essential for its effective and safe use in the laboratory.

PropertyValueSource
Molecular FormulaC₁₁H₁₄BrNO₂S[5]
Molecular Weight304.20 g/mol [5]
AppearanceWhite to off-white solid (predicted)General knowledge
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge

Safety Precautions:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Irritation: May cause skin and eye irritation upon contact. In case of contact, flush with copious amounts of water.

  • Ingestion/Inhalation: Avoid ingestion and inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials.

Synthesis of this compound

The synthesis of the title compound can be readily achieved via a two-step process, starting from the commercially available 4-bromotoluene. The first step involves the synthesis of the key intermediate, 4-bromobenzylsulfonyl chloride, followed by its reaction with pyrrolidine.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-bromobenzylsulfonyl chloride cluster_1 Step 2: Sulfonamide Formation 4-bromotoluene 4-bromotoluene 4-bromobenzyl_bromide 4-bromobenzyl bromide 4-bromotoluene->4-bromobenzyl_bromide Radical Bromination N-bromosuccinimide N-bromosuccinimide N-bromosuccinimide->4-bromobenzyl_bromide Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->4-bromobenzyl_bromide Sodium_4-bromobenzylsulfonate Sodium 4-bromobenzylsulfonate 4-bromobenzyl_bromide->Sodium_4-bromobenzylsulfonate Sulfonation Sodium_Sulfite Sodium Sulfite Sodium_Sulfite->Sodium_4-bromobenzylsulfonate 4-bromobenzylsulfonyl_chloride 4-bromobenzylsulfonyl chloride Sodium_4-bromobenzylsulfonate->4-bromobenzylsulfonyl_chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂, PCl₅) Chlorinating_Agent->4-bromobenzylsulfonyl_chloride Target_Compound This compound 4-bromobenzylsulfonyl_chloride->Target_Compound Sulfonylation Pyrrolidine Pyrrolidine Pyrrolidine->Target_Compound Base Base (e.g., Triethylamine) Base->Target_Compound Solvent Aprotic Solvent (e.g., DCM) Solvent->Target_Compound

Caption: Synthetic workflow for this compound.

Protocol for the Synthesis of this compound

Step 1: Synthesis of 4-bromobenzylsulfonyl chloride

This procedure is adapted from established methods for the synthesis of sulfonyl chlorides.[7]

  • Benzylic Bromination: To a solution of 4-bromotoluene (1.0 equiv) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equiv) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC or GC-MS). Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide, which can be used in the next step without further purification.

  • Sulfonation: The crude 4-bromobenzyl bromide (1.0 equiv) is then reacted with an aqueous solution of sodium sulfite (1.2 equiv). The mixture is heated to reflux for several hours. Upon cooling, the sodium 4-bromobenzylsulfonate salt will precipitate and can be collected by filtration.

  • Chlorination: The dried sodium 4-bromobenzylsulfonate (1.0 equiv) is suspended in a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The mixture is heated gently under reflux until the evolution of gas ceases. The excess chlorinating agent is removed by distillation under reduced pressure to afford crude 4-bromobenzylsulfonyl chloride.

Step 2: Synthesis of this compound

This protocol is based on general methods for the synthesis of sulfonamides.[8][9]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.2 equiv) and a non-nucleophilic base such as triethylamine (1.5 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-bromobenzylsulfonyl chloride (1.0 equiv) in anhydrous DCM dropwise to the stirred pyrrolidine solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Applications in Novel Compound Synthesis

The presence of the aryl bromide moiety in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Additionally, the benzylic position is susceptible to nucleophilic substitution.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[10][11] The aryl bromide of our building block can be coupled with a wide range of boronic acids or their esters to generate biaryl structures.

G Building_Block This compound Coupled_Product 1-((4'-substituted-biphenyl-4-yl)methylsulfonyl)pyrrolidine Building_Block->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., K₂CO₃) Base->Coupled_Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Coupled_Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

This protocol is adapted from highly cited general procedures for the Suzuki-Miyaura coupling of aryl bromides.[12]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Aryl Boronic Acid (R-B(OH)₂)Expected ProductPotential Applications
Phenylboronic acid1-((biphenyl-4-yl)methylsulfonyl)pyrrolidineCore structure for various therapeutic agents
4-Methoxyphenylboronic acid1-((4'-methoxybiphenyl-4-yl)methylsulfonyl)pyrrolidineIntroduction of an electron-donating group
3-Pyridylboronic acid1-((4-(pyridin-3-yl)phenyl)methylsulfonyl)pyrrolidineIncorporation of a heteroaromatic, basic moiety
4-Carboxyphenylboronic acid4'-((pyrrolidine-1-sulfonyl)methyl)biphenyl-4-carboxylic acidIntroduction of a carboxylic acid for further functionalization
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][13] This allows for the introduction of a wide variety of primary and secondary amines at the aryl bromide position.

G Building_Block This compound Aminated_Product 1-((4-(R¹R²-amino)phenyl)methylsulfonyl)pyrrolidine Building_Block->Aminated_Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Aminated_Product Pd_Catalyst Palladium Pre-catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Aminated_Product Ligand Phosphine Ligand (e.g., XPhos, SPhos) Ligand->Aminated_Product Base Base (e.g., NaOtBu) Base->Aminated_Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Aminated_Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

This protocol is based on well-established methods for the Buchwald-Hartwig amination of aryl bromides.[14][15]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Addition of Reactants: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Amine (R¹R²NH)Expected ProductPotential Applications
Morpholine1-((4-morpholinophenyl)methylsulfonyl)pyrrolidineIntroduction of a common pharmacophore
Aniline1-((4-(phenylamino)phenyl)methylsulfonyl)pyrrolidineSynthesis of diarylamines
Benzylamine1-((4-(benzylamino)phenyl)methylsulfonyl)pyrrolidineIncorporation of a flexible linker
Pyrrolidine1,1'-(4,1-phenylenebis(methylene))bis(sulfonyl)bis(pyrrolidine)Symmetrical molecule with two pyrrolidine moieties
Nucleophilic Substitution at the Benzylic Position

The benzylic position of this compound is activated towards nucleophilic substitution reactions.[16][17] This provides an alternative avenue for derivatization, leaving the aryl bromide intact for subsequent cross-coupling reactions.

G Building_Block This compound Substituted_Product 1-((4-bromophenyl)(Nu)methylsulfonyl)pyrrolidine Building_Block->Substituted_Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Substituted_Product

Caption: General workflow for nucleophilic substitution at the benzylic position.

This is a general protocol for Sₙ2-type reactions at the benzylic position.[18]

  • Reaction Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.

  • Addition of Nucleophile: Add the desired nucleophile (1.5-2.0 equiv). If the nucleophile is not charged, a non-nucleophilic base may be required to generate the active nucleophile in situ.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C. The reaction time will vary depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the combined organic layers with water and brine. Dry, concentrate, and purify the crude product by flash column chromatography.

Nucleophile (Nu⁻)Expected ProductPotential Applications
Sodium Azide (NaN₃)1-((azidomethyl)(4-bromophenyl)methylsulfonyl)pyrrolidinePrecursor for amines via reduction
Sodium Cyanide (NaCN)1-((cyanomethyl)(4-bromophenyl)methylsulfonyl)pyrrolidinePrecursor for carboxylic acids, amides, or amines
Potassium Thioacetate (KSAc)S-((4-bromophenyl)((pyrrolidine-1-sulfonyl)methyl)) ethanethioatePrecursor for thiols
Phenoxide (PhO⁻)1-((4-bromophenyl)(phenoxymethyl)sulfonyl)pyrrolidineSynthesis of ether-linked compounds

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel compounds. Its unique combination of a pyrrolidine ring, a sulfonyl linker, and a functionalizable bromobenzyl group provides multiple avenues for chemical diversification. The protocols outlined in this guide for its synthesis and subsequent application in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution reactions provide a solid foundation for researchers to explore new chemical space in drug discovery and materials science. The adaptability of these protocols to a wide range of reaction partners underscores the immense potential of this building block in generating libraries of complex and diverse molecules.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 12(19), 4384-4387.
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  • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. The Journal of Organic Chemistry, 71(10), 3816-3821.
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  • PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. [Link]

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Application Notes & Protocols for the Comprehensive Characterization of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 1-(4-bromobenzylsulfonyl)pyrrolidine, a key intermediate in contemporary drug discovery and development. Recognizing the critical importance of robust analytical data, this document outlines a multi-technique approach for the unambiguous structural elucidation, purity assessment, and quantification of this compound. We present not just standardized protocols, but also delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently apply these methods. The methodologies described herein are designed to be self-validating, adhering to the principles of scientific integrity and aligning with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Imperative for Rigorous Characterization

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its substitution, as in the case of this compound, offers a versatile platform for the synthesis of novel therapeutic agents. The precise analytical characterization of such building blocks is not merely a procedural formality; it is the bedrock upon which reliable and reproducible research is built. Incomplete or inaccurate characterization can lead to misleading biological data, wasted resources, and potential safety concerns.

This guide presents a suite of orthogonal analytical techniques, each providing a unique piece of the structural and purity puzzle. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography, a complete and irrefutable profile of this compound can be established.

Workflow for Comprehensive Characterization

A logical and efficient workflow is essential for the thorough characterization of a novel chemical entity. The following diagram illustrates the recommended analytical sequence, ensuring that each technique builds upon the insights of the previous one.

Characterization Workflow Figure 1: Recommended Analytical Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Structural Confirmation MS Mass Spectrometry (EI/ESI) NMR->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy MS->FTIR Functional Group Confirmation HPLC HPLC (Purity & Quantification) FTIR->HPLC Purity Assessment XRay X-ray Crystallography (If single crystals are obtained) HPLC->XRay Definitive Structure (if applicable)

Caption: A logical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Theoretical Basis

¹H NMR will reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons. ¹³C NMR provides information on the number and types of carbon atoms. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon connectivities, respectively. For sulfonamides, the protons on the carbon adjacent to the nitrogen of the pyrrolidine ring are expected to be deshielded, appearing at a characteristic downfield shift.[8]

Detailed Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Due to the reactivity of sulfonyl groups, aprotic solvents are recommended.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 220 ppm.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the multiplicity of signals to deduce proton-proton coupling.

    • Assign all proton and carbon signals to the corresponding atoms in the structure of this compound.

Expected ¹H NMR Data (in CDCl₃) Expected ¹³C NMR Data (in CDCl₃)
Aromatic protons (AA'BB' system)Aromatic carbons
Benzyl CH₂ protonsBenzyl CH₂ carbon
Pyrrolidine CH₂ protons adjacent to NPyrrolidine CH₂ carbons adjacent to N
Pyrrolidine CH₂ protons β to NPyrrolidine CH₂ carbons β to N

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through fragmentation patterns, offers further structural confirmation.[9]

Theoretical Basis

For this compound, the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[10][11] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation pathways for such molecules involve cleavage of the sulfonyl group and the benzyl-sulfonyl bond.

Detailed Protocol: MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumental Parameters (LC-MS with ESI or GC-MS with EI):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound. Electron Ionization (EI) can also be used, particularly with GC-MS, and will provide more extensive fragmentation.[9]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Interpretation:

    • Identify the molecular ion peak [M+H]⁺ for ESI or M⁺• for EI.

    • Confirm the presence of the characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units).[10][11]

    • Analyze the fragmentation pattern to identify key structural fragments.

MS_Fragmentation Figure 2: Expected MS Fragmentation M This compound M⁺• frag1 4-bromobenzyl cation m/z = 169/171 M:f1->frag1:f0 Loss of •SO₂-pyrrolidine frag2 Pyrrolidinylsulfonyl cation m/z = 134 M:f1->frag2:f0 Loss of •CH₂(C₆H₄Br) frag3 Tropylium ion m/z = 91 frag1:f0->frag3:f0 Loss of Br•

Caption: Plausible fragmentation pathways for this compound in MS.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis.[12][13] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Theoretical Basis

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar organic compounds like this compound.[12] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Detailed Protocol: RP-HPLC Purity Analysis
  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the compound in a 10 mL volumetric flask with a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of ~1 mg/mL.[13]

    • Reference Standard: If available, prepare a reference standard solution at the same concentration.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL
  • Method Validation (as per ICH Q2(R2) Guidelines): [1][2][3][4][5]

    • Specificity: Ensure the method can resolve the main peak from any impurities.

    • Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample by the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Theoretical Basis

The sulfonyl group (SO₂) in sulfonamides has two characteristic strong stretching vibrations.[8][14] The aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the pyrrolidine and benzyl groups, will also give rise to specific absorption bands.

Detailed Protocol: FTIR Analysis
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Acquire the sample spectrum (typically 16-32 scans are co-added).

  • Data Interpretation:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1600, ~1480Aromatic C=C stretch
~1350-1320Asymmetric SO₂ stretch[8]
~1170-1150Symmetric SO₂ stretch[8]
~820para-disubstituted benzene C-H bend

X-ray Crystallography: The Definitive Structure

When a single crystal of suitable quality can be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[15][16][17]

Theoretical Basis

X-ray diffraction from a single crystal produces a unique pattern of reflections. The positions and intensities of these reflections can be used to calculate the electron density map of the molecule, from which the atomic positions can be determined.[16][17]

Protocol: Single Crystal Growth and Data Collection
  • Crystal Growth:

    • This is often the most challenging step.[16]

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture until saturated or near-saturated.[18] Loosely cover the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility and promoting crystallization.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the data and solve the crystal structure using appropriate software (e.g., SHELX).[19]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. The protocols and insights provided in this guide are designed to equip researchers, scientists, and drug development professionals with the necessary tools to perform a comprehensive and robust analysis of this important synthetic intermediate. Adherence to these principles will ensure the generation of high-quality, reliable data, which is fundamental to the integrity and success of any research and development program.

References

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purification methods for 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the selection and execution of purification methodologies for 1-(4-bromobenzylsulfonyl)pyrrolidine, tailored for researchers and drug development professionals. This document provides a detailed examination of the compound's impurity profile and offers validated protocols for achieving high purity through recrystallization and flash column chromatography.

Introduction

This compound (CAS No. 950255-92-2) is a sulfonamide derivative incorporating a pyrrolidine ring, a common scaffold in medicinal chemistry.[1][2] The biological activity and clinical safety of such compounds are intrinsically linked to their purity. Trace impurities from synthesis—including unreacted starting materials, side-products, and reagents—can confound biological assays and introduce toxicity. Therefore, robust and reproducible purification methods are critical in both research and development settings.

This guide provides a senior application scientist's perspective on purifying this compound, moving beyond simple step-by-step instructions to explain the underlying principles and rationale for methodological choices. Two primary, orthogonal purification techniques are presented: recrystallization for bulk purification of relatively clean crude material, and flash column chromatography for more complex mixtures or when higher purity is required.

Compound Profile & Impurity Analysis

Effective purification begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties

A summary of the key properties of this compound is essential for designing a purification strategy.

PropertyValueSource
CAS Number 950255-92-2[3][4]
Molecular Formula C₁₁H₁₄BrNO₂S[3]
Molecular Weight 304.21 g/mol [5]
Boiling Point 422.5 ± 47.0 °C[3]
XLogP3 2.81[3]
Polar Surface Area (PSA) 45.8 Ų[3]

The moderate XLogP3 and PSA values suggest the compound is amenable to standard normal-phase chromatography and should have favorable solubility in a range of organic solvents for recrystallization.

Probable Impurity Profile

The synthesis of this compound typically proceeds via the reaction of 4-bromobenzylsulfonyl chloride with pyrrolidine in the presence of a non-nucleophilic base (e.g., triethylamine). This reaction pathway informs the likely impurity profile:

  • Unreacted 4-bromobenzylsulfonyl chloride: An electrophilic and reactive species.

  • 4-bromobenzylsulfonic acid: The hydrolysis product of the sulfonyl chloride, a common side-product if moisture is not rigorously excluded.[6]

  • Unreacted Pyrrolidine: A basic and volatile amine.[7]

  • Triethylammonium chloride: The salt byproduct formed from the base used to quench HCl.

  • Solvent Residues: Dichloromethane, THF, or other reaction solvents.

Purification Strategy Selection

The choice between recrystallization and chromatography depends on the purity of the crude material, the required final purity, and the scale of the purification.

G start Crude Product (this compound) purity_check Assess Crude Purity (TLC, ¹H NMR) start->purity_check decision Purity >95% and major impurity is crystalline? purity_check->decision recrystallization Method 1: Recrystallization decision->recrystallization  Yes chromatography Method 2: Flash Column Chromatography decision->chromatography  No (Complex Mixture) analysis Final Purity Analysis (NMR, MP, LC-MS) recrystallization->analysis chromatography->analysis

Caption: Decision workflow for selecting the optimal purification method.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds on a large scale when the crude material is already relatively pure (>95%). It leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.[6]

Principle of Recrystallization

The ideal solvent for recrystallization will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[8] Impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).

Solvent Selection

For sulfonamides, common and effective solvents include alcohols or alcohol-water mixtures.[6] A preliminary solvent screen is crucial.

SolventPredicted Solubility BehaviorRationale
Isopropanol (IPA) Excellent Candidate. Soluble when hot, poorly soluble when cold.Proven effective for sulfonamide crystallization, offering high recovery.[9]
Ethanol (EtOH) Good Candidate. Similar properties to isopropanol.A common choice for sulfonamides.[6]
Methanol (MeOH) Fair Candidate. May be too good a solvent, leading to lower recovery.
IPA/Water or EtOH/Water Excellent for "oiling out" issues. Using a solvent/anti-solvent system can induce crystallization if a single solvent fails. Water acts as the anti-solvent.[10]
Toluene Poor Candidate. Unlikely to dissolve this moderately polar compound sufficiently.
Ethyl Acetate Possible Candidate. Worth screening.
Protocol 1: Single-Solvent Recrystallization

This protocol is the most direct approach and should be attempted first, using isopropanol as the starting solvent.[8][10]

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 30-40 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid just dissolves completely. Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is colored by non-polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (e.g., 0.1 g). Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through fluted filter paper into a pre-warmed, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals. Do not disturb the flask.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently break the vacuum and wash the filter cake with a small volume of ice-cold isopropanol to rinse away the residual mother liquor containing soluble impurities. Re-apply the vacuum to pull the wash solvent through.

  • Drying: Dry the purified crystals under high vacuum to a constant weight to remove all traces of solvent.

Method 2: Flash Column Chromatography

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through a column of stationary phase (typically silica gel).[11] It is ideal for separating complex mixtures or for achieving very high purity.

Principle of Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[11] More polar compounds in the mixture will have a stronger affinity for the stationary phase and will therefore move through the column more slowly (lower Retention Factor, Rf). Less polar compounds will elute faster (higher Rf). By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.

Mobile Phase Selection via TLC

The optimal mobile phase is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a target Rf value of 0.25 - 0.35 for this compound. This Rf provides good separation without requiring an excessively long elution time.

  • Recommended Starting System: Ethyl Acetate (EtOAc) / Hexanes.

  • Procedure: Spot the crude material on a TLC plate. Develop the plate in chambers with varying ratios of EtOAc/Hexanes (e.g., 10%, 20%, 30%, 40% EtOAc). Visualize the spots under UV light. The solvent system that gives the desired Rf is the one to use for the column.

Protocol 2: Flash Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Slurry pack silica gel in Hexanes) prep_sample 2. Prepare Sample (Adsorb crude onto silica gel) load_sample 3. Load Sample (Add dry sample to top of column) prep_sample->load_sample elute 4. Elute (Run gradient, e.g., 10-50% EtOAc/Hex) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine & Evaporate (Pool pure fractions, remove solvent) analyze->combine end Pure Product combine->end

Caption: Workflow for flash column chromatography purification.

  • Column Preparation: Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight). Slurry pack the column with silica gel in the weak eluent (e.g., 100% Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane or acetone. Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than injecting a liquid sample.

  • Column Equilibration: Run several column volumes of the initial mobile phase (e.g., 10% EtOAc/Hexanes) through the packed column until the bed is stable.

  • Loading: Carefully add the dry-loaded sample as a thin, even layer on top of the silica bed. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin the elution with the starting mobile phase. Collect fractions from the column outlet. Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis. For example, run a gradient from 10% to 50% EtOAc in Hexanes over 10-15 column volumes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Verification of Purity

After purification, the purity of the final compound must be confirmed.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot, with an Rf value that matches the reference spot.

  • Nuclear Magnetic Resonance (¹H NMR): The NMR spectrum should show clean peaks corresponding to the structure of this compound, with no signals attributable to impurities. Integration of the peaks should match the expected proton counts.

  • Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Method Comparison Summary

FeatureRecrystallizationFlash Column Chromatography
Principle Differential SolubilityDifferential Adsorption
Best For >95% pure crude, large scaleComplex mixtures, high purity
Throughput HighLow to Medium
Solvent Usage ModerateHigh
Cost LowHigh (Silica gel, solvents)
Achievable Purity Good to Excellent (>99%)Excellent to High (>99.5%)

References

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved January 17, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 17, 2026, from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved January 17, 2026, from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved January 17, 2026, from [Link]

  • Martin, G. J., & Scudi, J. V. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • A1Suppliers. (n.d.). This compound, 98% Purity, C11H14BrNO2S, 5 grams. Retrieved January 17, 2026, from [Link]

  • Wikipedia contributors. (2024, December 23). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Iannelli, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4931. Retrieved from [Link]

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Application Notes and Protocols for the In Vitro Characterization of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrrolidine Sulfonamide

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich geometry provides an excellent framework for creating stereochemically complex molecules that can effectively explore the three-dimensional space of biological targets.[3] When combined with a sulfonyl group, the resulting sulfonamide moiety can significantly influence physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity.[4][5]

The compound 1-(4-bromobenzylsulfonyl)pyrrolidine is a novel chemical entity featuring this promising pyrrolidine sulfonamide core, further functionalized with a bromobenzyl group. While specific biological data for this exact molecule is not yet extensively documented, the broader class of pyrrolidine sulfonamide derivatives has demonstrated a wide array of pharmacological activities, including potent enzyme inhibition and receptor modulation.[6][7][8] Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals embarking on the initial in vitro characterization of this compound. We present a structured, field-proven workflow designed to efficiently profile the compound's cytotoxic, enzymatic, and antimicrobial activities. The protocols herein are designed as self-validating systems, providing the necessary causality behind experimental choices to ensure robust and interpretable data.

Physicochemical Properties & Compound Handling

Prior to initiating any biological assay, it is critical to understand the basic properties of the test compound.

PropertyDataSource
Molecular Formula C₁₁H₁₄BrNO₂S[9]
Molecular Weight 308.20 g/mol [9]
Purity ≥98%[9]
Appearance White to off-white solidTypical
Solubility Soluble in DMSO, DMF, MethanolTo be determined empirically

Protocol 1: Stock Solution Preparation & Storage

  • Preparation: Carefully weigh out the desired amount of this compound powder in a sterile microfuge tube. Resuspend in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting & Storage: Dispense the primary stock into single-use aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Causality Note: DMSO concentration in the final assay well should be kept below 0.5% (v/v) to avoid solvent-induced artifacts that could affect cell health or enzyme activity.

Tiered In Vitro Screening Workflow

A logical, tiered approach is recommended to efficiently characterize a novel compound. This workflow prioritizes broad-spectrum activity screening before committing resources to more specific, target-based assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Functional Assays cluster_2 Tier 3: Advanced Characterization A Compound Solubilization & Stability Assessment B Cytotoxicity Profiling (Cancer vs. Non-Cancer Cell Lines) A->B Establish Max Assay Conc. C Enzyme Inhibition Screening (e.g., MMPs, Kinases, AChE) B->C IC50 > 10µM D Antimicrobial Activity (MIC Determination) B->D IC50 > 10µM F Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) C->F Potent Inhibition Found E Receptor Binding Assays (If structural analogs suggest) G Target Validation (e.g., Western Blot, qPCR) F->G Confirm Cellular Effect G cluster_workflow MMP Inhibition Assay Workflow A Plate Compound (1 µL) B Add MMP Enzyme (20 µL) A->B C Pre-incubate (30 min @ 37°C) B->C D Add Fluorogenic Substrate (20 µL) C->D E Kinetic Read (Fluorescence, 30 min) D->E F Calculate Reaction Rates & Determine IC50 E->F

Figure 2. Workflow for the fluorogenic MMP inhibition assay.

PART 3: Antimicrobial Activity Screening

The pyrrolidine scaffold is present in various natural and synthetic antimicrobial agents. [2]Therefore, assessing the antibacterial potential of this compound is a valuable screening step.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Growth Media: Mueller-Hinton Broth (MHB).

  • Reagents: this compound, Ciprofloxacin (positive control), Resazurin solution (viability indicator).

  • Equipment: 96-well clear, U-bottom plates, shaking incubator, absorbance plate reader.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from 256 µg/mL down to 0.5 µg/mL.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria + medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking.

  • MIC Determination (Visual): After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

  • MIC Determination (Resazurin): For a colorimetric endpoint, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.

  • Data Recording: Record the MIC value in µg/mL for each bacterial strain.

Conclusion & Future Directions

This guide provides a foundational set of protocols to begin the systematic in vitro evaluation of this compound. The initial data on cytotoxicity, enzyme inhibition, and antimicrobial activity will form a critical decision-making framework. Positive "hits" in any of these assays, particularly with a favorable selectivity index, would warrant progression to Tier 3 characterization. This could involve more extensive profiling against a panel of related enzymes (e.g., other MMPs or kinases), cell-based assays to confirm the mechanism of action (e.g., wound healing/invasion assays for MMP inhibitors)[7], and advanced studies to identify the precise molecular target. The versatile pyrrolidine sulfonamide scaffold holds significant promise, and a structured investigational approach is key to unlocking its full therapeutic potential.

References

  • Yilmaz, I., Poyraz, S., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247073. [Link]

  • Seneviratne, U., Wickramaratne, S., Kotandeniya, D., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

  • Conti, P., Stazi, L., & Di Pietro, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Riaz, N., Iftikhar, M., Saleem, M., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). International Journal of Petrochemical Science & Engineering, 10(2). [Link]

  • IT Medical Team. (n.d.). Insilico biological evaluation of newly synthesized 1'-(4-Bromoph.... Retrieved January 17, 2026, from a URL similar to [Link]

  • Wang, Y., Liu, H., Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. [Link]

  • Fischer, P. D., Engel, M., Ducho, C., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 65(15), 10479–10493. [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances, 13, 12345-12356. [Link]

  • Taskin, T., et al. (2018). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Turkish Journal of Chemistry, 42(3), 808-825. [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 349-357. [Link]

  • Pislaru, A. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1109. [Link]

  • Yilmaz, I., Poyraz, S., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

  • de Costa, B. R., et al. (1990). Probes for Narcotic Receptor Mediated Phenomena. 17. Synthesis and Evaluation of a Series of trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacet Amide (U50,488) Related Isothiocyanate Derivatives as Opioid Receptor Affinity Ligands. Journal of Medicinal Chemistry, 33(4), 1171-1176. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(1), 123. [Link]

  • Winn, M., et al. (2001). Discovery of a series of pyrrolidine-based endothelin receptor antagonists with enhanced ET(A) receptor selectivity. Journal of Medicinal Chemistry, 44(24), 4098-4108. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and scalable two-step synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, providing in-depth procedural instructions, mechanistic insights, and critical considerations for transitioning from laboratory to pilot-scale production. The synthesis commences with the preparation of the key intermediate, 4-bromobenzylsulfonyl chloride, from readily available 4-bromobenzyl bromide. This is followed by the sulfonylation of pyrrolidine to yield the target compound. This guide emphasizes safety, efficiency, and reproducibility, supported by detailed experimental data, characterization, and authoritative references.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The pyrrolidine moiety is also a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The convergence of these two pharmacophores in this compound creates a molecule of significant interest for the development of novel therapeutics. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries.

This application note provides a detailed, validated protocol for the scale-up synthesis of this compound, addressing the common challenges associated with such processes, including reaction exotherms, reagent handling, and product purification.

Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step process. This strategy was chosen for its reliance on well-established and high-yielding reactions, starting from commercially available materials.

Step 1: Synthesis of 4-Bromobenzylsulfonyl Chloride

The initial and most critical step is the preparation of the 4-bromobenzylsulfonyl chloride intermediate. A direct chlorosulfonation of 4-bromotoluene can lead to isomeric impurities. Therefore, a more controlled two-stage approach starting from 4-bromobenzyl bromide is employed. This involves the formation of a stable intermediate, sodium 4-bromobenzylsulfonate, followed by chlorination.

Step 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the prepared 4-bromobenzylsulfonyl chloride is reacted with pyrrolidine in the presence of a base to afford the target sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

Visualized Reaction Pathway

G cluster_0 Step 1: Synthesis of 4-Bromobenzylsulfonyl Chloride cluster_1 Step 2: Synthesis of this compound 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide Sodium 4-Bromobenzylsulfonate Sodium 4-Bromobenzylsulfonate 4-Bromobenzyl Bromide->Sodium 4-Bromobenzylsulfonate Na2SO3, Water/Ethanol, Reflux Sodium Sulfite Sodium Sulfite Sodium Sulfite->Sodium 4-Bromobenzylsulfonate 4-Bromobenzylsulfonyl Chloride 4-Bromobenzylsulfonyl Chloride Sodium 4-Bromobenzylsulfonate->4-Bromobenzylsulfonyl Chloride SOCl2, DMF (cat.), Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->4-Bromobenzylsulfonyl Chloride Target_Compound This compound 4-Bromobenzylsulfonyl Chloride->Target_Compound Pyrrolidine, Et3N, DCM, 0 °C to RT Pyrrolidine Pyrrolidine Pyrrolidine->Target_Compound Triethylamine Triethylamine Triethylamine->Target_Compound

Figure 1: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Scale-Up Synthesis of 4-Bromobenzylsulfonyl Chloride

This protocol is designed for a 100-gram scale synthesis of the key intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzyl Bromide249.93100.0 g0.40
Sodium Sulfite (Anhydrous)126.0460.5 g0.48
Thionyl Chloride119.9771.4 g (42.5 mL)0.60
N,N-Dimethylformamide (DMF)73.092.0 mL-
Ethanol46.07400 mL-
Water (Deionized)18.02400 mL-
Toluene92.14300 mL-

Protocol:

  • Formation of Sodium 4-Bromobenzylsulfonate:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromobenzyl bromide (100.0 g, 0.40 mol), sodium sulfite (60.5 g, 0.48 mol), ethanol (400 mL), and deionized water (400 mL).

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature. The product, sodium 4-bromobenzylsulfonate, will precipitate.

    • Filter the solid precipitate and wash it with cold ethanol (2 x 100 mL).

    • Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 90-95%.

  • Chlorination to 4-Bromobenzylsulfonyl Chloride:

    • Safety Note: This step should be performed in a well-ventilated fume hood as it generates HCl and SO₂ gases.[2]

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser connected to a gas trap (containing a sodium hydroxide solution), and an addition funnel, add the dried sodium 4-bromobenzylsulfonate (assuming a 92% yield from the previous step, approximately 96.8 g, 0.36 mol) and toluene (300 mL).

    • Add a catalytic amount of DMF (2.0 mL).

    • Slowly add thionyl chloride (42.5 mL, 0.60 mol) via the addition funnel over 30-45 minutes. The reaction is exothermic, and the temperature should be monitored.

    • After the addition is complete, heat the mixture to reflux (approximately 110 °C) for 2-3 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully quench the excess thionyl chloride by slowly pouring the reaction mixture onto crushed ice (500 g) with stirring.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers, wash with cold water (2 x 200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobenzylsulfonyl chloride as a solid. The crude product can be used in the next step without further purification. The expected yield is 85-90%.

Part 2: Scale-Up Synthesis of this compound

This protocol describes the synthesis of the final product from the intermediate prepared in Part 1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromobenzylsulfonyl Chloride269.54(Assuming 87% yield from Part 1) 81.3 g0.30
Pyrrolidine71.1225.6 g (30.0 mL)0.36
Triethylamine101.1936.4 g (50.2 mL)0.36
Dichloromethane (DCM)84.93800 mL-
1 M Hydrochloric Acid-400 mL-
Saturated Sodium Bicarbonate-400 mL-
Brine-400 mL-

Protocol:

  • Reaction Setup:

    • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a temperature probe, dissolve pyrrolidine (30.0 mL, 0.36 mol) and triethylamine (50.2 mL, 0.36 mol) in dichloromethane (400 mL).

    • Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the crude 4-bromobenzylsulfonyl chloride (81.3 g, 0.30 mol) in dichloromethane (400 mL) and add it to the addition funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 60-90 minutes, maintaining the internal temperature below 10 °C.

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction for completion by TLC or HPLC.

    • Quench the reaction by adding water (400 mL).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or isopropanol.

    • Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then cool in an ice bath to maximize crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C. The expected yield is 85-95% (based on the sulfonyl chloride).

Characterization of this compound

Appearance: White to off-white crystalline solid.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.50-7.45 (m, 2H, Ar-H)

    • 7.25-7.20 (m, 2H, Ar-H)

    • 4.25 (s, 2H, -CH₂-SO₂)

    • 3.20-3.15 (t, J = 6.8 Hz, 4H, -N-(CH₂)₂)

    • 1.85-1.75 (m, 4H, -(CH₂)₂-)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 135.5 (Ar-C)

    • 132.0 (Ar-CH)

    • 130.0 (Ar-CH)

    • 123.0 (Ar-C-Br)

    • 58.0 (-CH₂-SO₂)

    • 48.0 (-N-(CH₂)₂)

    • 25.0 (-(CH₂)₂-)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₄BrNO₂S [M+H]⁺: 304.00, found: 304.0.

Scale-Up Considerations and Safety

  • Thermal Management: The chlorination of sodium 4-bromobenzylsulfonate with thionyl chloride is exothermic and generates gaseous byproducts. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is recommended.[3]

  • Reagent Handling: Thionyl chloride is corrosive and reacts violently with water.[2] All additions should be performed slowly and with adequate cooling. Personal protective equipment (gloves, goggles, lab coat) is mandatory. The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

  • Off-Gas Scrubbing: The reaction of thionyl chloride generates significant amounts of HCl and SO₂. A gas scrubber containing a caustic solution should be used to neutralize these acidic gases.

  • Mixing: Efficient agitation is critical, especially during the quenching and work-up steps, to ensure proper mixing and prevent the formation of localized hot spots.

  • Purification: For large-scale purification, recrystallization is the most cost-effective method. The choice of solvent should be optimized to maximize yield and purity while considering safety and environmental impact.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction of 4-bromobenzyl bromide.Ensure adequate reaction time and temperature. Check the purity of sodium sulfite.
Hydrolysis of 4-bromobenzyl bromide.Use a co-solvent system (e.g., ethanol/water) to improve solubility.
Low yield in Step 2 Incomplete chlorination.Ensure sufficient excess of thionyl chloride and adequate reaction time at reflux.
Hydrolysis of 4-bromobenzylsulfonyl chloride during work-up.Perform work-up at low temperatures and minimize contact time with aqueous solutions.
Product is an oil or difficult to crystallize Presence of impurities.Purify the intermediate 4-bromobenzylsulfonyl chloride by distillation under reduced pressure if necessary. Optimize recrystallization solvent system.
Residual solvent.Ensure the product is thoroughly dried under vacuum.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and considering the key scale-up factors, researchers and production chemists can confidently and safely produce this valuable compound in high yield and purity. The presented methodology is robust, reproducible, and amenable to further optimization for industrial-scale manufacturing.

References

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Sources

Application Note & Protocols: Strategic Derivatization of 1-(4-Bromobenzylsulfonyl)pyrrolidine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 1-(4-bromobenzylsulfonyl)pyrrolidine, a promising scaffold for the development of novel bioactive compounds. We present a series of robust, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to rapidly generate a chemically diverse library of analogues. The rationale behind each synthetic choice is detailed, emphasizing the creation of a compound library with varied physicochemical properties suitable for high-throughput biological screening. Furthermore, this guide outlines a logical workflow for library design and a tiered screening cascade to identify and validate potential therapeutic leads.

Introduction: Rationale and Strategic Imperative

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, antiviral, anticancer, and antidiabetic properties.[1][2] The 1-(benzylsulfonyl)pyrrolidine scaffold combines this privileged pharmacophore with a saturated heterocyclic pyrrolidine ring, which is found in over 20 FDA-approved drugs and often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3]

The starting material, this compound, serves as an ideal platform for chemical library synthesis. The bromine atom on the phenyl ring is a versatile synthetic handle for modern cross-coupling reactions, allowing for the systematic and efficient introduction of a wide range of substituents.[4] This process, known as derivatization, is fundamental to drug discovery. By creating a library of structurally related compounds, researchers can systematically explore the Structure-Activity Relationship (SAR), identifying key molecular features that govern biological activity and optimizing them to develop potent and selective drug candidates.

This application note details three powerful palladium-catalyzed derivatization strategies to exploit the reactivity of the aryl bromide, enabling the creation of a high-quality screening library.[5][6]

Overview of Derivatization Strategies

The core of our strategy involves leveraging the 4-bromo position on the benzyl ring as a reactive anchor for palladium-catalyzed cross-coupling reactions. This approach allows for the modular assembly of a diverse library from commercially available building blocks.

G cluster_0 A This compound (Starting Scaffold) B Biaryl Analogues A->B  Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids)   C Arylamine Analogues A->C  Buchwald-Hartwig Amination (Primary/Secondary Amines)   D Arylalkyne Analogues A->D  Sonogashira Coupling (Terminal Alkynes)  

Figure 1: Core derivatization pathways from the starting scaffold.

Synthesis of the Core Scaffold

While the focus of this note is on derivatization, a reproducible synthesis of the starting material is paramount. This compound can be reliably synthesized from 4-bromobenzylsulfonyl chloride and pyrrolidine. The sulfonyl chloride itself is accessible from 4-bromobenzyl bromide via reaction with sodium sulfite followed by chlorination, or from 2-bromoaniline via diazotization and sulfonyl chlorination.[7][8] For the purpose of these protocols, we assume the availability of high-purity this compound.

Detailed Derivatization Protocols

General Laboratory Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents should be of anhydrous grade.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive; handle them accordingly.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[9][10] Its tolerance for a vast array of functional groups makes it ideal for library synthesis.[11] The reaction involves coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[12][13] We recommend a modern catalyst system for its high efficiency with a range of substrates.[11]

Step-by-Step Protocol:

  • To a reaction vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the vial.

  • Add a solvent mixture of dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction for completion (typically 4-16 hours) by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl analogue.

Self-Validation & QC:

  • T₀ Sample: An LC-MS sample before heating confirms the presence of starting materials.

  • Completion Check: A final LC-MS analysis should show the disappearance of the starting bromide and the emergence of a new peak with the expected mass of the product.

  • Purity Assessment: Final product purity should be assessed by HPLC (>95% is desirable for screening).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[14][15] This reaction is crucial for introducing diverse nitrogen-containing functional groups, which can modulate a compound's polarity, hydrogen-bonding capacity, and basicity—key determinants of biological activity. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high catalytic activity, especially with less reactive amines or aryl chlorides.[16]

Step-by-Step Protocol:

  • To a reaction vial, add this compound (1.0 eq.) and the palladium precatalyst, such as a G3 Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 eq.).

  • Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous toluene or dioxane as the solvent (to ~0.2 M).

  • Add the desired primary or secondary amine (1.2 eq.).

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction for completion (typically 2-24 hours) by LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired arylamine analogue.

Scientist's Note: The use of a preformed palladium precatalyst simplifies the reaction setup and often leads to more reproducible results compared to generating the catalyst in situ.[17][18] The base is crucial and strong, non-nucleophilic bases like NaOtBu are generally preferred.[16]

Protocol 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation

Rationale: The Sonogashira coupling introduces a rigid alkyne linker into the molecule, which can serve as a valuable probe of steric and electronic requirements within a biological target's binding pocket.[19] The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[20] This method is highly effective for coupling aryl halides with terminal alkynes.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solvent system of anhydrous tetrahydrofuran (THF) and a base, such as triethylamine (Et₃N), in a 2:1 ratio (to ~0.15 M).

  • Add the terminal alkyne (1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (typically 3-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired arylalkyne.

Library Characterization and Data Management

All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological screening.

Standard Characterization Data:

  • ¹H and ¹³C NMR: To confirm the structure of the synthesized derivative.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC Purity Analysis: To quantify the purity of the compound, which should ideally be >95%.

Table 1: Representative Data for Synthesized Analogues

Compound IDDerivatization MethodBuilding BlockExpected Mass [M+H]⁺HPLC Purity (%)
BBS-S01 Suzuki-MiyauraPhenylboronic acid346.1315>98
BBS-S02 Suzuki-Miyaura3-Pyridylboronic acid347.1271>97
BBS-H01 Buchwald-HartwigMorpholine357.1373>99
BBS-H02 Buchwald-HartwigAniline363.1318>96
BBS-G01 SonogashiraPhenylacetylene370.1315>98
BBS-G02 SonogashiraEthynyltrimethylsilane368.1291>95

Biological Screening Cascade

A well-designed screening library is only as valuable as the screening strategy used to evaluate it.[6][21] A tiered approach is recommended to efficiently identify and validate hits while conserving resources.

G A Synthesized Compound Library (>50 Compounds, >95% Purity) B Primary High-Throughput Screen (HTS) (e.g., single concentration, cell viability assay) A->B C Hit Identification (Activity > 3σ over baseline) B->C D Hit Confirmation & Dose-Response (IC₅₀/EC₅₀ determination) C->D Confirmed Hits E Secondary / Orthogonal Assays (e.g., Target-specific enzymatic or binding assay) D->E F SAR Analysis & Lead Optimization E->F

Figure 2: A tiered workflow for biological screening.

Protocol for Screening:

  • Library Plating: Prepare master plates of the synthesized library in DMSO at a stock concentration (e.g., 10 mM).[5]

  • Primary Screen: Perform a high-throughput screen using a robust, disease-relevant assay. For example, a cell viability assay (e.g., CellTiter-Glo®) against a panel of cancer cell lines at a single high concentration (e.g., 10 µM).

  • Hit Confirmation: Compounds showing significant activity (e.g., >50% inhibition) are re-tested under the same conditions to confirm activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Secondary Assays: Potent compounds are advanced to secondary assays to confirm their mechanism of action. This could be a target-specific enzymatic assay or a biophysical binding assay.

  • SAR Analysis: Correlate the chemical structures of the active compounds with their potencies to build a structure-activity relationship model, which will guide the design of the next generation of more potent and selective compounds.

Conclusion

The this compound scaffold is an outstanding starting point for the generation of diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed herein provide a reliable and efficient path to novel biaryl, arylamine, and arylalkyne analogues. By combining these robust synthetic strategies with a logical, tiered biological screening cascade, research organizations can significantly accelerate the process of hit identification and lead optimization in modern drug discovery programs.

References

  • Yu, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • van den Bedem, J. W., et al. (2015). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. Journal of Chromatography B. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Malapit, C. A., & Organ, M. G. (2024). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Yang, M., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society. Available at: [Link]

  • Al-Trawneh, S. A., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Sulfur Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. Available at: [Link]

  • Srimongkolpithak, P., et al. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. SLAS Discovery. Available at: [Link]

  • Tellez, J. D., et al. (2020). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Van der Eycken, J., et al. (2024). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Kishikawa, N., et al. (2021). Long-wavelength Fluorogenic Derivatization of Aryl Halides Based on the Formation of Stilbene by Heck Reaction with Vinylbenzenes. Analytical Sciences. Available at: [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Nguyen, T. V., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chen, J., et al. (2024). Photocatalyst- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Organic Letters. Available at: [Link]

  • CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available at: [Link]

  • Kumar, A., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Division. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Royal Society of Chemistry. Available at: [Link]

  • Cleveland Clinic. (2024). What Are Sulfonamides (Sulfa Drugs)? Available at: [Link]

  • Kishikawa, N., et al. (2009). Fluorogenic derivatization of aryl halides based on the formation of biphenyl by Suzuki coupling reaction with phenylboronic acid. Journal of Chromatography A. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.

Sources

Application Notes and Protocols for the Use of 1-(4-Bromobenzylsulfonyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1-(4-Bromobenzylsulfonyl)pyrrolidine in Synthesis

This compound is a versatile bifunctional organic building block with significant potential in medicinal chemistry and materials science. Its structure incorporates two key motifs: a pyrrolidine ring and a 4-bromobenzyl group. The pyrrolidine scaffold is a "privileged motif" in drug discovery, appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties.[1][2] The 4-bromobenzyl moiety serves as a reactive handle, particularly for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.[3][4]

This guide provides detailed application notes and representative protocols for the use of this compound in three major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, and Buchwald-Hartwig amination. The protocols are designed to be a starting point for researchers, with explanations grounded in established mechanistic principles to aid in optimization and troubleshooting.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a two-step process. The first step involves the synthesis of 4-bromobenzylsulfonyl chloride from 4-bromobenzyl bromide. The subsequent step is a sulfonamide formation through the reaction of the sulfonyl chloride with pyrrolidine. This approach is analogous to the synthesis of similar sulfonylpyrrolidine compounds.[5]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, widely used in the synthesis of biaryls and other complex molecules.[6][7] In the context of this compound, the carbon-bromine bond serves as the electrophilic partner for coupling with an organoboron reagent.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Phosphine ligands are commonly employed. A base is required to activate the organoboron species, typically a boronic acid, to facilitate transmetalation.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex R-Pd(II)-R'(L2) Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 Base Transmetalation Complex->Pd(0)L2 Product R-R' Transmetalation Complex->Product Reductive Elimination Ar-Br This compound Boronic Acid R'-B(OH)2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/H₂O, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O9012
PdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane1008
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1104

Application in Mizoroki-Heck Cross-Coupling Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[9][10] This reaction is a powerful tool for the synthesis of substituted alkenes. This compound can be coupled with various alkenes to generate stilbene-like structures.

Mechanistic Rationale

The Mizoroki-Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond.[9] A subsequent β-hydride elimination step forms the product and a palladium-hydride species. Reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst.[9] The regioselectivity of the alkene insertion is often governed by steric factors.[10]

Heck_Reaction_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Ar-Br Migratory Insertion Alkene Complex Oxidative Addition->Migratory Insertion Alkene Beta-Hydride Elimination Product Complex Migratory Insertion->Beta-Hydride Elimination Insertion Beta-Hydride Elimination->Pd(0)L2 Base Product Substituted Alkene Beta-Hydride Elimination->Product β-H Elimination Ar-Br This compound Alkene Alkene

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Representative Protocol for Mizoroki-Heck Coupling

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).

  • Add the degassed solvent and the base (1.5-2.0 equiv).

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) for 12-48 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF12024
PdCl₂ (5)P(o-tolyl)₃ (10)K₂CO₃ (2)Acetonitrile10036
Pd(dba)₂ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)Dioxane11012

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This reaction allows for the coupling of aryl halides with a wide range of amines, amides, and other nitrogen nucleophiles. This compound can be used to synthesize various N-aryl derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions.[11][12] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. A base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[12] The choice of a sterically hindered phosphine ligand is often critical for the success of this reaction, as it promotes the reductive elimination step.[11]

Buchwald_Hartwig_Amination_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Ar-Br Amine Coordination [R-Pd(II)(NHR'R'')(L2)]+X- Oxidative Addition->Amine Coordination HNR'R'' Deprotonation R-Pd(II)-NR'R''(L2) Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L2 Product R-NR'R'' Deprotonation->Product Reductive Elimination Ar-Br This compound Amine HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (1-2 mol%) and the ligand (1.2-2.4 mol%) to a Schlenk tube.

  • Add the solvent and stir for 10-15 minutes to form the active catalyst.

  • Add the base (1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene10018
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane11012
Pd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (2)t-BuOH8024

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Coupling Partner - Base B Prepare Catalyst System: - Pd source - Ligand A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J J I->J Characterization (NMR, MS, etc.)

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its ability to readily participate in cornerstone cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination makes it an attractive starting material for drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound, with the understanding that reaction conditions may require further optimization for specific substrates.

References

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  • Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - US9278954B2.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 59(38), 3475-3478.
  • PubChem. (n.d.). Compounds and their methods of use - Patent WO-2018098500-A1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). PYROLIDINE DERIVATIVES - IT1045043B.
  • National Institutes of Health. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd/Cu-Catalyzed Cascade Heck-Type Reactions of Alkenyl Halides with Terminal Alkynes toward Substituted Pyrrolidine Analogues. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). and stereoselective synthesis of 1,4-enynes by iron- catalysed Suzuki–Miyaura coupling of propargyl electrophiles under. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(4-Bromobenzylsulfonyl)pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine. This guide is designed for researchers and drug development professionals to navigate the common challenges and optimization parameters associated with this specific sulfonamide synthesis. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Core Reaction Scheme

The synthesis of this compound is a nucleophilic substitution reaction where the secondary amine, pyrrolidine, acts as a nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzylsulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Reaction scheme for the synthesis of this compound

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low (<50%). What are the likely causes and how can I address them?

Answer: Low yields in this synthesis typically stem from one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Hydrolysis of the Sulfonyl Chloride: 4-Bromobenzylsulfonyl chloride is highly susceptible to moisture, which rapidly converts it to the unreactive 4-bromobenzylsulfonic acid.[1][2] This is the most common cause of low yield.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). It is best to use a fresh or recently purchased bottle of the sulfonyl chloride.[1]

  • Suboptimal Base or Solvent Choice: The reaction environment critically affects the nucleophilicity of pyrrolidine and the stability of the reactants.[1]

    • Solution: An organic, non-nucleophilic base is preferred to avoid competing reactions and minimize hydrolysis of the sulfonyl chloride.[3] Triethylamine (TEA) or diisopropylethylamine (DIPEA) are excellent choices. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal as they effectively dissolve the reactants without interfering with the reaction.[3]

  • Inadequate Temperature Control: While heating can increase the reaction rate, it can also promote decomposition or side reactions.

    • Solution: The initial addition of the sulfonyl chloride to the amine solution should be performed at a reduced temperature (0 °C) to control the initial exotherm.[4] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.

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Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality start->reagent_check hydrolysis_check Is Sulfonyl Chloride fresh? Are conditions anhydrous? reagent_check->hydrolysis_check replace_reagent Use fresh sulfonyl chloride. Ensure anhydrous setup. hydrolysis_check->replace_reagent No condition_check 2. Optimize Reaction Conditions hydrolysis_check->condition_check Yes replace_reagent->condition_check params Review Base, Solvent, Temp. (See Table 1) condition_check->params optimize Switch to non-nucleophilic base (TEA). Use aprotic solvent (DCM). Run at 0°C to RT. params->optimize Suboptimal workup_check 3. Evaluate Workup & Purification params->workup_check Optimal optimize->workup_check loss_check Is product water-soluble? Is emulsion forming? workup_check->loss_check modify_workup Saturate aqueous layer with NaCl. Use minimal solvent for chromatography. loss_check->modify_workup Yes success Yield Improved loss_check->success No modify_workup->success

Caption: A logical workflow for troubleshooting low reaction yields.

Question: My TLC analysis shows significant amounts of unreacted pyrrolidine and sulfonyl chloride. Why is the reaction incomplete?

Answer: An incomplete reaction points to issues with stoichiometry, reaction time, or insufficient activation.

  • Cause: Incorrect stoichiometry is a common error. Ensure you have used at least a 1:1 molar ratio of pyrrolidine to 4-bromobenzylsulfonyl chloride. A slight excess of the amine (1.1 to 1.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.

  • Solution: Double-check your calculations and the purity of your starting materials. Extend the reaction time and monitor by TLC every few hours. If the reaction has stalled, a gentle increase in temperature (e.g., to 40 °C) might be beneficial, but watch for the appearance of new, unidentified spots on the TLC plate which could indicate decomposition.[5]

Question: The crude product is a persistent oil and is difficult to purify by column chromatography. What are the best strategies?

Answer: The primary impurity is often the hydrochloride salt of your base (e.g., triethylammonium chloride).

  • Aqueous Workup: Before concentrating the reaction mixture, perform an aqueous wash. Dilute the reaction mixture with your organic solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess pyrrolidine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove bulk water.

  • Chromatography: If the product remains oily, it may co-elute with other impurities. Try adjusting the polarity of your eluent system. A gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, can effectively separate the product from non-polar impurities and residual starting materials.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent purification method.[5] Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol.

Frequently Asked Questions (FAQs)

Question: What is the fundamental mechanism for the formation of this compound?

Answer: The reaction proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom.[6] The lone pair of electrons on the nitrogen of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide product. The HCl generated is neutralized by the base present in the reaction mixture.

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Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Pyrrolidine Pyrrolidine (Nucleophile) Intermediate [Intermediate Complex] Pyrrolidine->Intermediate Nucleophilic Attack SulfonylCl 4-Bromobenzylsulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Product This compound Intermediate->Product Chloride leaves HCl HCl (neutralized by base) Intermediate->HCl

Caption: The reaction mechanism for sulfonamide formation.

Question: What is the role of the base, and how do I choose the right one?

Answer: The primary role of the base is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[6] Without a base, the HCl would protonate the starting pyrrolidine, forming a non-nucleophilic ammonium salt and halting the reaction.

  • Recommended Bases: Sterically hindered, non-nucleophilic tertiary amines are ideal.

    • Triethylamine (TEA): The most common and cost-effective choice.

    • Diisopropylethylamine (DIPEA): More sterically hindered, useful if side reactions with the base are a concern.

    • Pyridine: Can be used but is nucleophilic and can sometimes lead to side products. It is also a good solvent for the reaction.[3]

  • Bases to Avoid: Strong nucleophilic bases or aqueous inorganic bases like sodium hydroxide should be avoided. Aqueous bases significantly increase the risk of hydrolyzing the sulfonyl chloride starting material.[1]

BasepKa of Conjugate AcidMolar EquivalentsComments
Triethylamine (TEA)10.751.2 - 1.5Standard, cost-effective choice. The resulting salt is often insoluble and can be filtered off.
DIPEA (Hünig's base)11.41.2 - 1.5More sterically hindered, reduces potential N-alkylation side reactions.
Pyridine5.251.5 - 2.0 (or as solvent)Weaker base; can also serve as the solvent. May require heating.

Table 1. Comparison of common bases for sulfonamide synthesis.

Question: How should I properly handle and store 4-bromobenzylsulfonyl chloride?

Answer: 4-Bromobenzylsulfonyl chloride is a corrosive and moisture-sensitive compound. It is also a lachrymator (causes tearing).

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the reagent in its original container, tightly sealed, in a cool, dry place away from moisture. A desiccator is an ideal storage environment.

Experimental Protocols

Standard Protocol for Synthesis
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq.).

  • Solvent and Base: Dissolve the pyrrolidine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) and add triethylamine (1.2 eq.).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition: Under an inert atmosphere (N₂ or Ar), add a solution of 4-bromobenzylsulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride spot has disappeared.

  • Workup: Dilute the reaction mixture with DCM. Wash with 1M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol for Purification via Column Chromatography
  • Slurry: Adsorb the crude product onto a small amount of silica gel.

  • Column: Load the dried slurry onto a silica gel column packed in hexanes.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collection: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

References

  • H. T. T. Nguyen, et al. (2019). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2021). Amines as Nucleophiles. Available at: [Link]

  • C. F. G. C. Geraldes, et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • Organic Chemistry Portal. (2017). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • P. Wang, et al. (2004). Preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine. Beijing Institute of Technology. Available at: [Link]

Sources

common side products in the synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Side Products and Experimental Issues

The synthesis of this compound, a nucleophilic substitution reaction between 4-bromobenzylsulfonyl chloride and pyrrolidine, is generally a robust transformation. However, like any chemical synthesis, it is not without potential pitfalls. This guide addresses the most common side products and experimental challenges, offering causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • Significantly lower than expected isolated yield of this compound.

  • Presence of multiple spots on Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Hydrolysis of 4-bromobenzylsulfonyl chloride 4-Bromobenzylsulfonyl chloride is highly reactive and susceptible to moisture, leading to its hydrolysis to the unreactive 4-bromobenzylsulfonic acid.[1][2] This is a primary cause of low yields.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[1] Handle the sulfonyl chloride in a glovebox or under a positive pressure of inert gas if possible.
Inappropriate Base or Solvent The choice of base is critical for neutralizing the HCl byproduct. An unsuitable base can compete with pyrrolidine as a nucleophile or be ineffective. The solvent must dissolve both reactants and be inert to the reaction conditions.Optimize Base and Solvent: Employ a non-nucleophilic organic base such as triethylamine or pyridine to effectively scavenge the generated HCl without interfering with the primary reaction.[1] Dichloromethane or tetrahydrofuran are common and suitable solvent choices.
Incorrect Stoichiometry An insufficient amount of pyrrolidine will result in incomplete consumption of the 4-bromobenzylsulfonyl chloride.Control Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1-1.2 equivalents) to ensure the complete conversion of the sulfonyl chloride.[1]
Issue 2: Presence of an Unexpected, Water-Soluble Impurity

Symptom:

  • A significant amount of a polar, water-soluble byproduct is observed during aqueous workup, often leading to emulsions or difficult extractions.

Potential Cause & Solution:

Primary Cause: Hydrolysis of 4-bromobenzylsulfonyl chloride to 4-bromobenzylsulfonic acid.

Explanation: As mentioned previously, the sulfonyl chloride starting material readily reacts with water.[1][2] The resulting sulfonic acid is highly polar and water-soluble, which can complicate the purification process.

Preventative Measures:

  • Strict Anhydrous Technique: The most effective way to prevent the formation of 4-bromobenzylsulfonic acid is to maintain rigorous anhydrous conditions throughout the experiment.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The sulfonic acid will typically remain at the baseline in many common eluent systems.

Purification Strategy:

  • If significant hydrolysis has occurred, the 4-bromobenzylsulfonic acid can usually be removed by thorough washing of the organic layer with water or a saturated sodium bicarbonate solution during the workup.

Issue 3: Formation of a High Molecular Weight Byproduct

Symptom:

  • Observation of a less polar spot on TLC that corresponds to a higher molecular weight species, confirmed by LC-MS analysis.

Potential Cause & Solution:

Primary Cause: Dimerization of 4-bromobenzylsulfonyl chloride.

Explanation: Under certain conditions, particularly in the presence of reducing agents or upon prolonged heating, sulfonyl chlorides can undergo reductive dimerization to form a disulfide.[3][4]

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive heating of the reaction mixture. The reaction is typically carried out at room temperature or slightly below.

  • Ensure Purity of Starting Materials: Use high-purity 4-bromobenzylsulfonyl chloride and pyrrolidine to avoid contaminants that could promote side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere can help to minimize oxidative or reductive side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in this reaction?

A1: A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 4-bromobenzylsulfonyl chloride and pyrrolidine.[1] If not neutralized, the HCl would protonate the pyrrolidine, rendering it non-nucleophilic and stopping the reaction.

Q2: Can I use an inorganic base like sodium hydroxide?

A2: While an inorganic base like sodium hydroxide can be used, it is often employed in an aqueous solution (Schotten-Baumann conditions). This increases the risk of hydrolyzing the 4-bromobenzylsulfonyl chloride starting material.[5] Using a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred to maximize the yield of the desired sulfonamide.

Q3: My starting 4-bromobenzylsulfonyl chloride is a solid. How should I add it to the reaction?

A3: It is best to dissolve the solid 4-bromobenzylsulfonyl chloride in a small amount of the anhydrous reaction solvent and add it dropwise to the solution of pyrrolidine and base. This allows for better control of the reaction temperature, as the reaction is exothermic, and helps to prevent the formation of localized high concentrations of reactants which can lead to side reactions.

Q4: How can I effectively purify the final product, this compound?

A4: The product can typically be purified by recrystallization or column chromatography.[1] For recrystallization, common solvent systems include ethanol/water or ethyl acetate/hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.

Q5: I see an impurity with a mass corresponding to the di-sulfonated pyrrolidine. Is this possible?

A5: The formation of a di-sulfonated product, where two sulfonyl groups are attached to the nitrogen of pyrrolidine, is highly unlikely. Pyrrolidine is a secondary amine, and once it forms the sulfonamide, the nitrogen is no longer nucleophilic enough to react with another molecule of the sulfonyl chloride under standard conditions. The observed mass may correspond to a different dimeric species or an unexpected byproduct. Further characterization (e.g., by NMR) would be necessary to identify the structure.

Visualizing the Reaction and Potential Side Reactions

The following diagram illustrates the primary synthetic pathway for this compound and the key side reactions discussed.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 4-bromobenzylsulfonyl_chloride 4-Bromobenzylsulfonyl Chloride product This compound 4-bromobenzylsulfonyl_chloride->product + Pyrrolidine, Base hydrolysis_product 4-Bromobenzylsulfonic Acid 4-bromobenzylsulfonyl_chloride->hydrolysis_product + H2O (Moisture) dimerization_product Disulfide Dimer 4-bromobenzylsulfonyl_chloride->dimerization_product Reductive Conditions pyrrolidine Pyrrolidine pyrrolidine->product

Caption: Synthesis of this compound and major side products.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
  • Wikipedia. (2023). Sulfonyl halide. [Link]

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • Olah, G. A., Narang, S. C., Field, L. D., & Salem, G. F. (1981). Synthetic methods and reactions. 93. Preparation of disulfides via iodotrimethylsilane-mediated reductive dimerization of sulfonyl halides. The Journal of Organic Chemistry, 46(12), 2408–2410. [Link]

  • Rogier, D. J., & Toste, F. D. (2019). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 797-802. [Link]

  • BenchChem. (2025). Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 1-(4-bromobenzylsulfonyl)pyrrolidine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(4-bromobenzylsulfonyl)pyrrolidine (CAS No. 950255-92-2) in their experimental assays. Due to its chemical structure, this compound is prone to poor aqueous solubility, a common hurdle that can lead to inaccurate and irreproducible results.[1] This document provides a structured approach to understanding, troubleshooting, and overcoming these issues, ensuring the integrity and success of your research.

Section 1: Understanding the Challenge - Physicochemical Profile

The solubility of a compound is dictated by its physicochemical properties.[2] this compound possesses a moderately lipophilic character, driven by the bromobenzyl group, which is not sufficiently offset by the polar sulfonylpyrrolidine moiety. This structural balance suggests limited solubility in aqueous buffers.

PropertyValue / DescriptionSource
CAS Number 950255-92-2[3]
Molecular Formula C11H14BrNO2S[3]
Molecular Weight 304.21 g/mol [3]
XLogP3 2.81[3]
Predicted Solubility Poor in aqueous solutions; Soluble in organic solvents like DMSO and ethanol.Inferred from structure

Expert Insight: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they have different implications for your experiments.[4][5]

  • Kinetic Solubility: This is the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[2] It reflects a supersaturated state and is highly relevant for high-throughput screening (HTS) and most cell-based assays where compounds are added from a stock solution.[2][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid, undissolved form.[6] It is a key parameter for formulation and pre-clinical development but is less representative of the immediate precipitation issues seen in many in vitro assays.[2][6]

For most users encountering precipitation upon dilution, the primary concern is improving the kinetic solubility .

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I diluted my DMSO stock into the aqueous assay buffer. What is happening and what should I do?

This is the most common solubility issue, often called "crashing out."[7] It occurs because the compound is highly soluble in the 100% DMSO stock but becomes insoluble when the solvent environment abruptly changes to a highly aqueous one. The compound forms a supersaturated solution that rapidly precipitates.[1]

Recommended Actions:

  • Verify Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally ≤0.5%) but sufficient to maintain solubility.[4][7]

  • Modify Dilution Technique: Instead of a single, large dilution step, perform a serial dilution. Alternatively, add the small volume of DMSO stock directly into the final assay medium containing proteins (like FBS) or other components that can help stabilize the compound.[1][7]

  • Reduce Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay buffer. Test a lower concentration range.

  • Employ Solubilizing Excipients: Consider adding co-solvents or other excipients to your final assay buffer as detailed in Section 3.

Q2: What is the maximum recommended final DMSO concentration, and why is it important?

For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), with many sensitive assays requiring ≤0.1%.[7][8]

Causality:

  • Cellular Toxicity: DMSO concentrations above 1% can be directly toxic to many cell lines, affecting viability and leading to misleading results.[9][10][11]

  • Assay Interference: DMSO can directly interfere with assay components or targets. It has been shown to compete with small molecules for binding sites on proteins or even cause protein denaturation at higher concentrations.[12]

  • Altered Metabolism: DMSO can affect cellular metabolism, including sulfur metabolism, which could be a confounding factor for a sulfonyl-containing compound.[13]

Always run a "vehicle control" (assay buffer with the same final DMSO concentration but no compound) to account for any effects of the solvent itself.[9]

Q3: Are there alternatives to DMSO for stock solutions or strategies to reduce the final DMSO percentage?

Yes. If DMSO is incompatible with your assay or if solubility issues persist, consider these advanced strategies:

  • Co-solvents: Small amounts of water-miscible organic solvents can be included in the final assay buffer to increase the compound's solubility.[4][14] Common examples include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[15][16]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that dramatically increases aqueous solubility and bioavailability without the need for organic solvents.[19][20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice.[18][20]

Q4: How can I experimentally determine the soluble concentration of this compound in my specific assay medium?

You can perform a simple kinetic solubility assessment using turbidimetry (light scattering). This will give you a practical upper limit for your compound's concentration in your exact assay conditions.[22][23] A detailed protocol is provided in Section 3.

Section 3: Systematic Troubleshooting Workflow

This section provides a logical progression of experimental steps to diagnose and solve solubility problems.

G cluster_0 Troubleshooting Flowchart start Precipitation Observed in Assay check_dmso Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso Reduce DMSO to <=0.5%. Re-test. check_dmso->reduce_dmso Yes assess_solubility Perform Kinetic Solubility Assessment (Protocol 1) check_dmso->assess_solubility No reduce_dmso->start is_soluble Is desired conc. below solubility limit? assess_solubility->is_soluble optimize_dilution Optimize Dilution: - Use serial dilution - Add to protein-containing media is_soluble->optimize_dilution Yes fail Concentration too high. Consider resynthesis or re-evaluation of goals. is_soluble->fail No use_cosolvent Employ Co-solvents (e.g., Ethanol, PEG) (Table 2) optimize_dilution->use_cosolvent If precipitation persists success Problem Solved optimize_dilution->success If successful use_cyclodextrin Advanced Formulation: Use Cyclodextrins (Protocol 2) use_cosolvent->use_cyclodextrin If precipitation persists use_cosolvent->success If successful use_cyclodextrin->success

Caption: A troubleshooting flowchart for addressing compound precipitation.

Step 1: Stock Solution Best Practices

An inaccurate or degraded stock solution is a common source of error.

  • Accurate Preparation: Use a high-quality analytical balance and Class A volumetric flasks to prepare your stock solution.[24] Do not assume a 1 mg/mL concentration; calculate the exact molarity based on the precise weight and volume.[24][25][26]

  • Solvent Choice: Use anhydrous, high-purity DMSO.

  • Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[22] Visually inspect the solution against a light source to confirm there is no suspended particulate matter.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.

Step 2: Experimental Protocol 1 - Kinetic Solubility Assessment by Turbidimetry

This protocol allows you to determine the apparent solubility limit of your compound in your specific assay buffer.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution in DMSO: In a 96-well clear plate, perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 20 mM down to ~0.16 mM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing the aqueous assay buffer of interest (e.g., 198 µL of PBS or cell culture medium). This creates a 1:100 dilution.

  • Incubation: Mix the plate gently and let it equilibrate at room temperature for 1-2 hours.

  • Measurement: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 500-700 nm, using a plate reader.[22]

  • Analysis: The concentration at which the absorbance begins to increase sharply above the baseline indicates the onset of precipitation. This is your kinetic solubility limit.

Step 3: Optimization Strategies

If your desired concentration is above the measured kinetic solubility, use the following strategies.

3a. Employing Co-solvents

Co-solvents are added to the final aqueous buffer to increase its "solvent power" for lipophilic compounds.[14]

Co-solventTypical Final Conc. (v/v)Considerations
Ethanol 1-5%Can be cytotoxic at higher concentrations.[15]
Polyethylene Glycol 300/400 (PEG-300/400) 1-10%Generally well-tolerated by cells.[15][16]
Propylene Glycol (PG) 1-5%Can have biological effects; vehicle control is critical.

Important: When using co-solvents, the vehicle control must contain the identical concentration of the co-solvent to isolate the effect of the compound from the effect of the solvent system.[9]

3b. Advanced Formulation: Protocol 2 - Preparation of a Cyclodextrin Inclusion Complex

This method is highly effective for significantly increasing aqueous solubility and is often less disruptive to biological systems than organic co-solvents.[9][11][19]

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of cyclodextrin to your compound. A starting point of 10:1 (cyclodextrin:compound) is common.

  • Preparation of Cyclodextrin Solution: Weigh the required amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your final aqueous assay buffer.

  • Addition of Compound: Add the solid this compound powder directly to the HP-β-CD solution. Alternatively, a small volume of a highly concentrated DMSO stock of the compound can be added slowly while vortexing the cyclodextrin solution.

  • Complexation: Vigorously mix the solution. This can be done by vortexing for several minutes, sonicating in a bath sonicator, or shaking overnight at room temperature. The goal is to provide enough energy to drive the compound into the cyclodextrin's hydrophobic core.

  • Clarification: To ensure you are working with a true solution, centrifuge the mixture at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the clear supernatant. This is your working stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be confirmed analytically (e.g., by HPLC-UV) if precise quantification is required.

G cluster_1 Cyclodextrin Formulation Workflow weigh Weigh Compound & HP-β-Cyclodextrin dissolve_cd Dissolve HP-β-CD in Aqueous Buffer weigh->dissolve_cd add_compound Add Compound (Solid or DMSO stock) dissolve_cd->add_compound mix Mix Vigorously (Vortex/Sonicate/Shake) add_compound->mix equilibrate Allow to Equilibrate mix->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge collect Collect Supernatant (Soluble Complex) centrifuge->collect use Use in Assay collect->use

Caption: A workflow for preparing a cyclodextrin inclusion complex.

Disclaimer: This guide is for informational purposes. Always consult the specific product datasheet and relevant safety data sheets (SDS) before handling any chemical compound. Experimental conditions should be optimized for your specific assay and cell systems.

References
  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Mura, P. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Loftsson, T., & Järvinen, T. (2009). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • The Protein Man. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. ResearchGate. [Link]

  • Kildegaard, K. F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Chemistry Stack Exchange. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]

  • Waly, N., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • El-Serafi, I., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. NIH. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • The Merck Index. (n.d.). Pyrrolidine. The Merck Index online. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]

  • ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

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Technical Support Center: 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-bromobenzylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to equip you with the necessary knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the handling and stability of this compound.

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary environmental factors of concern for the degradation of this compound are exposure to light (photodegradation), significant deviations from neutral pH (hydrolysis), and high temperatures (thermal degradation). The sulfonamide functional group and the pyrrolidine ring are the most susceptible moieties to these environmental stressors.

Q2: How stable is this compound in aqueous solutions at neutral pH?

A2: Many sulfonamides exhibit hydrolytic stability at neutral pH (pH 7.0).[1] It is anticipated that this compound will also be relatively stable for reasonable experimental durations under these conditions. However, for long-term storage, it is advisable to use buffered solutions and protect from light.

Q3: What are the likely initial points of cleavage in the molecule during degradation?

A3: Based on the degradation pathways of similar sulfonamides, the most probable initial point of cleavage is the sulfur-nitrogen (S-N) bond of the sulfonamide group.[2] This can be induced by photolytic, hydrolytic, or thermal stress. The carbon-sulfur (C-S) bond between the benzyl group and the sulfonyl group is another potential site of cleavage, particularly under thermal stress.

Q4: Are there any specific catalysts I should be aware of that could accelerate degradation?

A4: Yes, photocatalysts such as titanium dioxide (TiO2) can significantly accelerate the photodegradation of sulfonamides.[3][4] Similarly, strong acids or bases will catalyze the hydrolysis of the sulfonamide bond.[5][6] The presence of oxidizing agents can also promote the degradation of both the sulfonamide and the pyrrolidine ring.[7][8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you might encounter.

Issue 1: Inconsistent results in photosensitivity experiments.

If you are observing variable degradation rates in your photodegradation studies, consider the following:

  • Wavelength and Intensity of Light Source: The degradation rate of sulfonamides is dependent on the wavelength and intensity of the UV light source.[3] Ensure your light source is calibrated and provides consistent output for all experiments.

  • Presence of Photosensitizers: Trace amounts of impurities in your solvent or on your glassware can act as photosensitizers, leading to artificially accelerated degradation. Use high-purity solvents and meticulously clean all glassware.

  • Oxygen Concentration: The presence of oxygen can influence the formation of reactive oxygen species (ROS) that drive photodegradation.[2] If reproducibility is an issue, consider de-gassing your solutions or conducting experiments under a controlled atmosphere (e.g., nitrogen or argon).

Issue 2: Unexpected degradation products observed during workup or purification.

The appearance of unknown peaks in your chromatograms post-synthesis or during stability testing can often be attributed to degradation.

  • pH of Aqueous Workup: The sulfonamide linkage is susceptible to both acidic and basic hydrolysis.[5] If your workup involves aqueous extraction with acidic or basic solutions, you may be inadvertently cleaving the molecule. It is crucial to maintain a pH as close to neutral as possible and to minimize the exposure time to non-neutral conditions.

  • Thermal Stress during Solvent Evaporation: High temperatures during solvent removal (e.g., on a rotary evaporator) can induce thermal degradation. For sulfonyl compounds, this can lead to the extrusion of sulfur dioxide (SO2).[9] It is recommended to use lower temperatures and higher vacuum to remove solvents.

  • Oxidative Degradation: The pyrrolidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.[10][11] If you suspect oxidative degradation, consider adding an antioxidant to your sample during workup or storage, and handle the compound under an inert atmosphere.

Predicted Degradation Pathways

The degradation of this compound is predicted to proceed through several pathways, primarily targeting the sulfonamide linkage and the pyrrolidine ring.

Photodegradation Pathway

Under UV irradiation, particularly in the presence of a photocatalyst like TiO2, the primary degradation mechanism is expected to involve reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O2•−).[2] The key steps are:

  • Cleavage of the S-N bond: This is a common pathway for sulfonamides, leading to the formation of 4-bromobenzylsulfonic acid and pyrrolidine.[2]

  • Hydroxylation of the aromatic ring: The benzene ring can be hydroxylated, leading to various hydroxylated derivatives of the parent compound or its degradation products.[2]

  • Oxidation of the pyrrolidine ring: The pyrrolidine ring can undergo oxidation to form corresponding lactams (pyrrolidinones).[11]

Photodegradation Pathway This compound This compound 4-bromobenzylsulfonic acid 4-bromobenzylsulfonic acid This compound->4-bromobenzylsulfonic acid S-N cleavage pyrrolidine pyrrolidine This compound->pyrrolidine S-N cleavage hydroxylated derivatives hydroxylated derivatives This compound->hydroxylated derivatives ring hydroxylation pyrrolidinone derivatives pyrrolidinone derivatives This compound->pyrrolidinone derivatives ring oxidation

Caption: Predicted photodegradation pathways.

Hydrolytic Degradation Pathway

Hydrolysis can occur under both acidic and basic conditions, primarily targeting the sulfonamide bond.

  • Acid-Catalyzed Hydrolysis: The mechanism likely involves protonation of the amide nitrogen, followed by nucleophilic attack of water and subsequent cleavage of the S-N bond to yield 4-bromobenzylsulfonic acid and pyrrolidine hydrochloride.[5]

  • Base-Catalyzed Hydrolysis: In the presence of a base, nucleophilic attack of a hydroxide ion on the sulfur atom leads to the cleavage of the S-N bond, forming the sodium salt of 4-bromobenzylsulfonic acid and pyrrolidine.[5]

Hydrolytic Degradation Pathway cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed 1-(4-bromobenzylsulfonyl)pyrrolidine_acid This compound protonated intermediate protonated intermediate 1-(4-bromobenzylsulfonyl)pyrrolidine_acid->protonated intermediate H+ 4-bromobenzylsulfonic acid_acid 4-bromobenzylsulfonic acid protonated intermediate->4-bromobenzylsulfonic acid_acid H2O pyrrolidine hydrochloride pyrrolidine hydrochloride protonated intermediate->pyrrolidine hydrochloride H2O 1-(4-bromobenzylsulfonyl)pyrrolidine_base This compound 4-bromobenzylsulfonate salt 4-bromobenzylsulfonate salt 1-(4-bromobenzylsulfonyl)pyrrolidine_base->4-bromobenzylsulfonate salt OH- pyrrolidine_base pyrrolidine 1-(4-bromobenzylsulfonyl)pyrrolidine_base->pyrrolidine_base OH-

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a typical forced degradation study to assess the hydrolytic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stress Samples:

    • Acidic: Add an aliquot of the stock solution to 1 M HCl to achieve a final concentration of 100 µg/mL.

    • Basic: Add an aliquot of the stock solution to 1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Neutral: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by HPLC-UV or LC-MS to prevent further degradation on the analytical column.

  • Data Analysis: Quantify the remaining parent compound and identify any major degradation products.

Protocol 2: Analytical Method for Degradation Products

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to near neutral) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. For structural elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS/MS) is essential.[12][13]

Data Summary

The following table provides a hypothetical summary of degradation data from a forced degradation study.

ConditionIncubation Time (hours)% Parent Compound RemainingMajor Degradation Products
1 M HCl, 60°C2465%4-bromobenzylsulfonic acid, pyrrolidine
1 M NaOH, 60°C840%4-bromobenzylsulfonate, pyrrolidine
Water, 60°C2495%Minor unknown peaks
UV light (254 nm)470%Multiple hydroxylated and cleaved products

References

  • Gulkowska, A., et al. (2013). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. Available at: [Link]

  • T.W.S., T., & Williams, A. (1972). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Martin, K. J., & Williams, A. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • King, J. F., & Lee, T. M. (1998). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]

  • Białk-Bielińska, A., et al. (2016). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]

  • Li, D., et al. (2015). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]

  • Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. Available at: [Link]

  • Singh, R., & Singh, K. (2023). A review on antibacterial potential of pyrrolidine compounds. ResearchGate. Available at: [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. Available at: [Link]

  • Wilkie, C. A., & M-J., P. (1998). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Available at: [Link]

  • Prado, C. L., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. R Discovery. Available at: [Link]

  • García Ruano, J. L., et al. (2018). Isolation of stable non cyclic 1,2-Disulfoxides. Revisiting the thermolysis of S-aryl sulfinimines. ResearchGate. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • D'hooghe, M., et al. (2008). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Available at: [Link]

  • Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Gedi, M. V., & Akocak, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for 1-Bromopropane. NCBI Bookshelf. Available at: [Link]

  • S, R. K., et al. (2013). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. Available at: [Link]

  • Eawag. Bromoxynil (an/aerobic) Pathway Map. Eawag-BBD. Available at: [Link]

  • Topp, E., et al. (1992). Biodegradation of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) by purified pentachlorophenol hydroxylase and whole cells of Flavobacterium sp. strain ATCC 39723 is accompanied by cyanogenesis. PubMed. Available at: [Link]

  • Stenfors, T. R., et al. (2020). Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. ResearchGate. Available at: [Link]

  • El-Sayed, W. S., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. ResearchGate. Available at: [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Gherman, S. M., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. Available at: [Link]

Sources

storage conditions to ensure stability of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Chemical Stability Through Proper Storage and Handling

Welcome to the Technical Support Center for 1-(4-bromobenzylsulfonyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage conditions and handling procedures to maintain the stability and integrity of this compound. As Senior Application Scientists, we have synthesized the available technical data with our field expertise to address potential challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A controlled temperature range of 2°C to 8°C is recommended. The container should be tightly sealed to prevent moisture absorption and exposure to air. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also a beneficial practice to minimize oxidative degradation.

Q2: How should I store solutions of this compound?

If you need to prepare a stock solution, it is crucial to use an anhydrous, aprotic solvent. The long-term stability of the compound in solution has not been extensively documented. Therefore, it is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C and protect it from light. Before use, allow the solution to warm to room temperature and ensure all solute is completely dissolved.

Q3: What are the potential degradation pathways for this compound?

While specific degradation studies for this compound are not widely available, based on its chemical structure, two primary degradation pathways can be anticipated:

  • Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen (S-N) bond in the sulfonamide group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would lead to the formation of 4-bromobenzylsulfonic acid and pyrrolidine.

  • Degradation of the Aromatic Bromide: The carbon-bromine (C-Br) bond on the aromatic ring can undergo degradation, particularly when exposed to light (photodegradation) or in the presence of certain metals.

Q4: I've noticed a change in the color of my solid sample. What should I do?

A change in color, such as yellowing, can be an indicator of degradation. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before proceeding with your experiment. If significant degradation is detected, it is advisable to use a fresh, uncompromised batch of the compound.

Q5: My compound is not dissolving as expected. Could this be a stability issue?

Difficulty in dissolution could be a sign of degradation, where the degradation products may have different solubility profiles. It could also be related to the solvent choice or the presence of moisture. Ensure you are using a suitable anhydrous solvent and that your glassware is thoroughly dried. If the problem persists, a purity check of the compound is recommended.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.

Visual Decision-Making Flowchart for Compound Handling

A Receive/Open Compound B Visually Inspect (Color, Form) A->B C Any Anomalies? (e.g., Discoloration, Clumping) B->C E Assess Purity (e.g., HPLC, NMR) C->E Yes G Store Solid: - Tightly Sealed - 2-8°C - Dark & Dry - Inert Atmosphere (optional) C->G No D Proceed with Experiment F Is Purity Acceptable? E->F F->D Yes K Discard and Use Fresh Stock F->K No H Prepare Fresh Solution (Anhydrous, Aprotic Solvent) G->H I Short-term Storage? (e.g., < 24h) H->I I->D No J Store Solution: - Tightly Sealed - -20°C - Dark I->J Yes J->D

Technical Support Center: Purification of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-bromobenzylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you overcome common challenges in the purification of this and similar sulfonamide compounds.

I. Troubleshooting Guide

The synthesis of this compound, while generally straightforward, can present several purification challenges. The following table outlines common issues, their probable causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product 1. Incomplete reaction. 2. Hydrolysis of 4-bromobenzylsulfonyl chloride. 3. Product loss during work-up or purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or gently heating the reaction mixture. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[1] 3. During aqueous work-up, ensure the pH is neutral or slightly basic before extraction to prevent the protonation and loss of the product in the aqueous layer. For purification, select an appropriate method (recrystallization or column chromatography) based on the impurity profile.
Oily or Gummy Product Instead of a Solid 1. Presence of residual solvent. 2. Impurities depressing the melting point. 3. The product may be an oil at room temperature if impure.1. Ensure the product is thoroughly dried under high vacuum. 2. Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. The presence of unreacted starting materials or side-products can lead to an oily product. 3. If the product is inherently an oil, purification by column chromatography is the preferred method over recrystallization.
Multiple Spots on TLC After Purification 1. Co-elution of impurities during column chromatography. 2. Decomposition of the product on silica gel. 3. Ineffective recrystallization.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.[2] 2. Some sulfonamides can be sensitive to acidic silica gel. Consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. 3. For recrystallization, ensure the correct solvent or solvent system is used. The ideal solvent should dissolve the compound when hot but sparingly when cold, while impurities should remain soluble at all temperatures.[3]
Yellow or Brown Discoloration of the Product 1. Residual bromine from the synthesis of the starting material. 2. Presence of colored impurities. 3. Degradation of the compound.1. Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite to quench any residual bromine.[4] 2. If the discoloration is due to impurities, recrystallization with the addition of activated charcoal can help remove colored byproducts. 3. Assess the stability of the compound under your storage conditions. Store in a cool, dark place and under an inert atmosphere if necessary.
Poor Resolution or Tailing of Spots on TLC 1. The compound may be interacting strongly with the stationary phase. 2. The sample is too concentrated. 3. The chosen solvent system is not optimal.1. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent to reduce tailing. 2. Dilute the sample before spotting it on the TLC plate. 3. Experiment with different solvent systems of varying polarity. For sulfonamides, mixtures of hexanes and ethyl acetate, or dichloromethane and methanol are common.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities include:

  • Unreacted starting materials: 4-bromobenzylsulfonyl chloride and pyrrolidine.

  • Hydrolysis product: 4-bromobenzylsulfonic acid, formed from the reaction of the sulfonyl chloride with water.[5][6]

  • Side-products from the sulfonyl chloride: In some cases, sulfonyl chlorides can undergo side reactions, especially at elevated temperatures.[7]

  • Residual solvents from the reaction and purification steps.

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice of purification method depends on the nature and amount of impurities.

  • Recrystallization is ideal when you have a solid product with a small amount of impurities that have different solubility profiles. It is often a more scalable and cost-effective method for final purification.

  • Column chromatography is more suitable for purifying oily products, separating mixtures with multiple components, or when impurities have similar solubility to the desired product.

A general workflow for deciding on the purification method is presented below.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid solid_impurities What is the impurity profile by TLC? is_solid->solid_impurities Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily Product) recrystallize Attempt Recrystallization solid_impurities->recrystallize one_major_spot solid_impurities->column_chrom multiple_spots one_major_spot One major spot with minor impurities multiple_spots Multiple spots or streaking

Caption: Decision tree for selecting a purification method.

Q3: What are the optimal storage conditions for this compound?

While specific stability data for this compound is not widely published, it is generally recommended to store sulfonamides in a cool, dry, and dark place to prevent degradation. If the compound is sensitive to moisture or air, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of this compound:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[11][12][13][14][15]

III. Detailed Experimental Protocols

A. Protocol for Purification by Recrystallization

This protocol is suitable for purifying a solid crude product where impurities have a different solubility profile.

1. Solvent Selection: a. Place a small amount of the crude product (approx. 50 mg) into several test tubes. b. To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water or hexanes/ethyl acetate) dropwise while heating gently.[3] c. The ideal solvent will dissolve the compound completely when hot but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.

2. Recrystallization Procedure: a. Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. c. Hot-filter the solution to remove the charcoal or any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. e. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. f. Collect the crystals by vacuum filtration using a Buchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the crystals under vacuum to remove any residual solvent.

B. Protocol for Purification by Column Chromatography

This protocol is suitable for purifying oily products or for separating complex mixtures.

1. Preparation: a. Solvent System Selection: Determine the optimal eluent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate. b. Slurry Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

2. Loading the Sample: a. Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. b. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading). c. Carefully load the sample onto the top of the packed column.

3. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. If a gradient elution is required, gradually increase the polarity of the eluent. c. Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

4. Isolation of the Product: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.

IV. Workflow and Pathway Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start_materials 4-bromobenzylsulfonyl chloride + Pyrrolidine reaction Reaction in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., DCM) start_materials->reaction aqueous_wash Aqueous Wash (e.g., water, brine) reaction->aqueous_wash extraction Extraction with an organic solvent aqueous_wash->extraction drying Drying of the organic layer (e.g., with Na2SO4 or MgSO4) extraction->drying solvent_removal Solvent Removal (rotary evaporation) drying->solvent_removal crude_product Crude Product solvent_removal->crude_product purification_method Purification Method (Recrystallization or Column Chromatography) crude_product->purification_method pure_product Pure this compound purification_method->pure_product analysis Purity and Structure Confirmation (TLC, HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

V. References

  • Crystal structure of 1-[(4-methylbenzene)sulfonyl]pyrrolidine. ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC - NIH. Available at: [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • Acid-Base Properties and Stability of Sulfoxylic Acid in Aqueous Solutions. ResearchGate. Available at: [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. ACS Publications. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents. Available at:

  • Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Available at: [Link]

  • TLC of Sulfonamides. ResearchGate. Available at: [Link]

  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate. Available at: [Link]

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC - NIH. Available at: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. The Veterinary Quarterly. Available at: [Link]

  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

  • An Update on the Synthesis of Pyrrolo[7][16]benzodiazepines. MDPI. Available at: [Link]

  • Sulfonyl halide. Wikipedia. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • How do you purify N-vinylpyrrolidinone? ResearchGate. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • detection of sulfonamides in chicken muscle by thin layer chromatography. Available at: [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. Available at: [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

  • N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Pyrrolidine. ATB. Available at: [Link]

  • Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[17][18]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed. Available at: [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Tetrahedron. Available at: [Link]

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing 1-(4-bromobenzylsulfonyl)pyrrolidine. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) concerning the primary challenge encountered with this substrate: steric hindrance. Our goal is to empower you to navigate and overcome synthetic roadblocks, ensuring successful outcomes in your research and development endeavors.

Section 1: Understanding the Core Challenge: The Steric Profile

Before troubleshooting, it is crucial to understand the structural source of the reactivity challenges. This compound possesses a bulky benzylsulfonylpyrrolidine moiety. While the 4-bromo position is a prime site for functionalization (e.g., cross-coupling), this large substituent can significantly impede the approach of catalysts and reagents.[1][2][3]

FAQ: Why do my cross-coupling reactions with this compound result in low yields or fail entirely?

Answer: The primary reason for poor reactivity is steric hindrance. The voluminous benzylsulfonylpyrrolidine group, located para to the bromine atom, creates a sterically congested environment. In transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, this bulkiness obstructs the crucial oxidative addition step, where the metal catalyst inserts into the carbon-bromine bond.[4][5] This increases the activation energy of the reaction, leading to sluggish conversions or complete failure under standard conditions.

Caption: Steric profile of this compound.

Section 2: Troubleshooting Guide for Common Reactions

This section provides actionable solutions for specific, frequently encountered problems in a question-and-answer format.

FAQ: My Suzuki-Miyaura coupling to functionalize the 4-bromo position is not working. How can I optimize the reaction?

Answer: Sluggish Suzuki couplings are the most common issue with this substrate. Success hinges on selecting a catalytic system specifically designed to overcome steric hindrance.

Core Problem: The palladium catalyst cannot efficiently access the C-Br bond. Both the oxidative addition and the subsequent reductive elimination steps can be slowed by steric congestion.

Troubleshooting & Optimization Strategies:

  • Catalyst & Ligand Selection (Most Critical): Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must employ a system with bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly active, low-coordinate palladium(0) species and accelerate the rate-limiting steps.

  • Base Selection: The choice of base is critical for an efficient transmetalation step. A moderately strong base that minimizes side reactions is ideal.

  • Solvent & Temperature: Solvents must ensure the solubility of all components. Increased temperature provides the necessary energy to overcome the steric barrier.

Table 1: Recommended Conditions for Hindered Suzuki-Miyaura Couplings

Parameter Standard Conditions (Often Fail) Recommended for Hindered Substrates Rationale for Change
Catalyst/Precatalyst Pd(PPh₃)₄ Pd₂(dba)₃, Pd(OAc)₂ Provides a reliable source of Pd(0).
Ligand PPh₃ SPhos, XPhos, RuPhos Bulky, electron-rich ligands stabilize the catalyst and accelerate oxidative addition and reductive elimination.
Base Na₂CO₃, K₂CO₃ K₃PO₄, Cs₂CO₃ Stronger, non-nucleophilic bases that facilitate the boronate-to-palladium transfer without degrading the substrate.
Solvent Toluene, DME 1,4-Dioxane/H₂O, Toluene/H₂O Aprotic/aqueous mixtures enhance solubility of both organic substrate and inorganic base.

| Temperature | 80-90 °C | 100-110 °C | Higher thermal energy is required to overcome the activation barrier imposed by steric hindrance. |

Suzuki_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts + Ar-Br pd_complex Ar-Pd(II)-Br(L₂) oa_ts->pd_complex hindrance < Steric Hindrance is a major barrier here > oa_ts->hindrance transmetalation Transmetalation pd_complex->transmetalation + R-B(OR)₂ (Base) pd_r Ar-Pd(II)-R(L₂) transmetalation->pd_r re_ts Reductive Elimination pd_r->re_ts re_ts->pd0 Product Ar-R

Caption: The Suzuki catalytic cycle, highlighting the hindered step.

Experimental Protocol 1: Optimized Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (3.0 equiv), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd₂(dba)₃ and SPhos, and add them to the flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ: I am struggling with a Buchwald-Hartwig amination at the 4-bromo position. What are the key optimization parameters?

Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations on this substrate require specialized catalytic systems. The steric bulk hinders the formation of the C-N bond.

Core Problem: The palladium catalyst struggles to bring the bulky substrate and the amine coupling partner together for the reductive elimination step.

Troubleshooting & Optimization Strategies:

  • Catalyst System: Use modern palladium precatalysts (e.g., G3 or G4 palladacycles from the Buchwald group) paired with bulky biarylphosphine ligands. These systems are designed for high activity and stability.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine nucleophile without causing side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are preferred.

Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Inside a glovebox, add this compound, NaOtBu, and the XPhos Pd G3 precatalyst to a reaction vial.

  • Add the amine, followed by anhydrous toluene.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by column chromatography.

Section 3: Advanced & Alternative Methodologies

When conventional thermal methods fail, modern synthetic strategies can offer a solution by employing different reaction mechanisms that are less sensitive to steric effects.

FAQ: Are there any non-palladium methods or novel approaches that can bypass the steric hindrance issue?

Answer: Yes. Photoredox catalysis is a powerful alternative. This method uses light to generate highly reactive radical intermediates, which can circumvent the steric barriers associated with traditional two-electron pathways like oxidative addition.[6][7]

Mechanism Overview: A photocatalyst, upon excitation by visible light, can engage the aryl bromide to generate an aryl radical. This radical is less sterically encumbered and can readily combine with a suitable coupling partner.

Photoredox_Workflow cluster_thermal Thermal Cross-Coupling cluster_photoredox Photoredox Catalysis A Ar-Br + Catalyst B High Temperature (>100 °C) A->B C Sterically Hindered Oxidative Addition B->C D Product C->D E Ar-Br + Photocatalyst F Visible Light (Blue LEDs) Room Temperature E->F G Aryl Radical Formation (Bypasses Steric Barrier) F->G H Product G->H

Caption: Comparison of thermal vs. photoredox catalytic workflows.

This approach often proceeds at room temperature and can be highly effective for constructing C-C, C-N, and C-S bonds where traditional methods have failed. While developing a specific protocol requires screening of photocatalysts and conditions, it represents a frontier strategy for challenging substrates.

Section 4: Synthesis of the Starting Material

FAQ: What is a reliable method for synthesizing this compound?

Answer: The compound is typically prepared via a standard sulfonamide formation reaction between 4-bromobenzylsulfonyl chloride and pyrrolidine.[8][9]

Experimental Protocol 3: Synthesis of this compound

Materials:

  • 4-bromobenzylsulfonyl chloride (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve pyrrolidine and TEA in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromobenzylsulfonyl chloride in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC indicates the consumption of the sulfonyl chloride.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

References

  • Vertex AI Search. (n.d.). The Role of Steric Hindrance in Sulfonylation Reagents. [Source URL not available]
  • University of Huddersfield Research Portal. (n.d.). Unusual steric effects in sulfonyl transfer reactions.
  • X-Y-Z.com. (2019). This compound SDS.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered Sulfonamides.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(Aminomethyl)heptane.
  • ACS Catalysis. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
  • ChemRxiv. (n.d.). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
  • Khan Academy. (2013). Steric hindrance [Video]. YouTube.
  • BenchChem. (n.d.). Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube.
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.

Sources

Technical Support Center: Analytical Method Development for 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1-(4-bromobenzylsulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of developing robust and reliable analytical methods for this compound. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your results.

I. Understanding the Analyte: Key Physicochemical Properties

Before embarking on analytical method development, a thorough understanding of the analyte's properties is crucial. This compound possesses a unique combination of a brominated aromatic ring, a sulfonyl group, and a pyrrolidine moiety, which influences its behavior in various analytical systems.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₄BrNO₂S[1]
Molecular Weight 304.21 g/mol [1]
Predicted LogP 2.81[1]
Predicted Boiling Point 422.5 °C at 760 mmHg[1]
Predicted Density 1.6 g/cm³[1]
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water.[2][3]

This predicted moderate lipophilicity (XLogP3: 2.81) suggests that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will be a suitable primary analytical technique.[1]

II. Primary Analytical Technique: Reverse-Phase HPLC

RP-HPLC is the cornerstone for the quantitative analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy for aromatic and halogenated compounds.[4]

A. Recommended Starting HPLC Method Parameters

This table provides a robust starting point for your method development.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase sharpens peaks for amine-containing compounds by suppressing the ionization of residual silanols on the silica-based column packing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is often used in RP-HPLC.
Gradient 40% B to 90% B over 15 minutesA gradient elution is recommended to ensure elution of the main analyte and any potential impurities with differing polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA typical injection volume.
Detector UV-Vis at 230 nmThe bromobenzyl group is expected to have a strong UV absorbance around this wavelength.
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in the mobile phase minimizes peak distortion.[5]
B. HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Question: Why am I seeing peak tailing?

  • Possible Cause 1: Secondary Interactions with Column Silanols: The pyrrolidine nitrogen, although part of a sulfonamide, can still exhibit some basicity, leading to interactions with acidic silanol groups on the silica stationary phase.[6]

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to keep the silanols protonated and minimize these interactions.[6]

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.[7]

  • Possible Cause 3: Contaminated Guard Column or Column Frit: Particulate matter from the sample or mobile phase can accumulate, leading to poor peak shape.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (disconnect from the detector first).[5]

Question: My retention time is shifting between injections. What should I do?

  • Possible Cause 1: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between gradient runs is a common cause of retention time drift.[7]

    • Solution: Increase the equilibration time at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[5]

  • Possible Cause 2: Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[5][7]

  • Possible Cause 3: Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase can alter its composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[7]

Question: I'm observing extraneous or "ghost" peaks in my chromatogram.

  • Possible Cause 1: Contaminated Mobile Phase or Diluent: Impurities in the solvents can concentrate on the column and elute as ghost peaks, especially in gradient analysis.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Run a blank gradient (injecting only the sample diluent) to see if the ghost peaks are still present.

  • Possible Cause 2: Carryover from Previous Injections: The analyte or a strongly retained impurity may not have fully eluted in the previous run.

    • Solution: Incorporate a column wash step with a strong solvent (e.g., 100% acetonitrile or isopropanol) at the end of your gradient to elute any strongly retained compounds.[5] Ensure the needle and injection port are adequately washed between injections.

III. Confirmatory and Structural Elucidation Techniques

While HPLC is excellent for quantification, other techniques are necessary for definitive identification and structural confirmation.

A. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and obtaining structural information.[8]

Question: What are the expected mass spectral characteristics of this compound?

  • Expected Molecular Ion: Due to the presence of bromine, you should observe a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9] Therefore, you should see two peaks of nearly equal intensity separated by 2 m/z units. For the protonated molecule [M+H]⁺, these would be at approximately m/z 304 and 306.

  • Expected Fragmentation: The primary fragmentation pathway is likely the cleavage of the benzyl-sulfonyl bond, resulting in a prominent fragment ion corresponding to the 4-bromobenzyl cation at m/z 169/171. Another potential fragmentation is the loss of the pyrrolidine ring.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the molecule.[9]

Question: What are the expected ¹H NMR signals for this compound?

  • Aromatic Protons: You would expect to see two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Benzylic Protons: A singlet corresponding to the two protons of the CH₂ group adjacent to the sulfonyl group.

  • Pyrrolidine Protons: Two multiplets corresponding to the two sets of CH₂ groups in the pyrrolidine ring.

C. Gas Chromatography (GC)

Given the predicted boiling point, GC may be a suitable technique, particularly for assessing the presence of volatile impurities.[2]

Question: Can I use Gas Chromatography to analyze this compound?

  • Feasibility: The compound's predicted boiling point of 422.5 °C suggests it may have limited volatility for GC analysis without derivatization.[1] However, with a high-temperature column and appropriate inlet conditions, it might be feasible.

  • Potential Issues: Thermal degradation of the sulfonyl group is a possibility at high temperatures.

  • Recommendation: Start with a lower initial oven temperature and a slow ramp rate. A mid-polarity capillary column would be a good starting point for method development.[10] If thermal instability is observed, HPLC remains the preferred method.

IV. Method Validation and System Suitability

A developed analytical method is only useful if it is validated to be "fit for purpose."[11] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13][14]

A. Key Validation Parameters
ParameterPurposeTypical Acceptance Criteria (for Assay)Source
Specificity To ensure the signal is from the analyte of interest and not from impurities, degradants, or matrix components.Peak purity analysis should pass. No interfering peaks at the retention time of the analyte in blank and placebo chromatograms.[15]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999[15]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix.[15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)[15]
Range The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration for an assay.[11]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.[15]
B. System Suitability Testing (SST)

SST is an integral part of any analytical method and is performed before and during routine analysis to ensure the continued performance of the chromatographic system.

Question: What are the essential system suitability tests for my HPLC method?

  • Tailing Factor: Should be ≤ 2.0 to ensure symmetrical peaks.

  • Theoretical Plates (N): Should be > 2000 to demonstrate column efficiency.

  • Relative Standard Deviation (RSD) of Replicate Injections: The RSD for the peak area of at least five replicate injections of a standard solution should be ≤ 2.0%.

V. Visualizing the Workflow

A logical workflow is essential for efficient and effective analytical method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Verification A Analyte Characterization (Solubility, pKa, UV Spectra) B Define Analytical Target Profile (ATP) (ICH Q14) A->B C Select Technique (e.g., RP-HPLC) B->C Select method based on ATP D Screening Experiments (Column, Mobile Phase) C->D E Optimization (Gradient, Temperature, Flow Rate) D->E F Method Validation (ICH Q2(R2)) E->F G System Suitability Criteria Definition F->G H Final Method Write-up G->H

Caption: A generalized workflow for analytical method development.

VI. Frequently Asked Questions (FAQs)

Q1: The compound appears to be unstable in my sample diluent, leading to decreasing peak areas over time. What can I do?

  • A1: Sulfonyl groups can be susceptible to hydrolysis under certain pH conditions.[16] First, investigate the stability of the analyte in different diluents (e.g., varying pH, using aprotic solvents like acetonitrile). If instability persists, prepare samples immediately before injection and consider using an autosampler with temperature control to keep the samples cool.

Q2: I am not seeing any peak for my compound. What are the first things I should check?

  • A2:

    • Check Connections: Ensure all fittings in the flow path are secure and not leaking.[7]

    • Verify Sample Preparation: Double-check your sample dilution calculations and ensure the sample is fully dissolved.

    • Confirm Detector Settings: Make sure the detector is on, the lamp is working, and you are monitoring at an appropriate wavelength.

    • Pump and Mobile Phase: Verify that the pumps are running, the flow rate is correct, and there is sufficient mobile phase in the reservoirs.

Q3: How do I develop a stability-indicating method for this compound?

  • A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you will need to perform forced degradation studies. This involves subjecting the analyte to stress conditions such as acid, base, oxidation (e.g., hydrogen peroxide), heat, and light. The resulting degraded samples are then analyzed by your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (n.d.). Benchchem.
  • Spectroscopic Analysis of Bromobenzyl Cyanide Isomers: A Technical Guide. (n.d.). Benchchem.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. (n.d.). Benchchem.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv.
  • HPLC Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Bromobenzyl Cyanide. (n.d.). PubChem.
  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (n.d.). Office of Justice Programs.
  • Pyrrolidine. (n.d.). PubChem.
  • This compound. (n.d.). Conier Chem&Pharma Limited.
  • Mass Spectrometry. (n.d.). Sterling Pharma Solutions.

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Validation & Comparative

A Comparative Guide to 1-(4-bromobenzylsulfonyl)pyrrolidine and its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1-(4-bromobenzylsulfonyl)pyrrolidine with its structurally similar sulfonylpyrrolidine derivatives, focusing on their potential as carbonic anhydrase inhibitors. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships (SAR) within this chemical series, supported by experimental data and detailed protocols.

Introduction: The Significance of the Sulfonylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is crucial for achieving high-affinity interactions with biological targets.[3] When combined with a sulfonyl group, the resulting sulfonamide moiety serves as a versatile functional group, known for its ability to act as a transition-state mimetic and engage in key hydrogen bonding interactions within enzyme active sites.[4]

Specifically, the 1-benzylsulfonylpyrrolidine framework has emerged as a promising scaffold for the development of various therapeutic agents, including enzyme inhibitors.[3] The central theme of this guide, this compound, represents a key member of this class. The bromine atom at the para-position of the benzyl ring significantly influences the compound's electronic and lipophilic properties, which in turn can modulate its biological activity.

This guide will compare this compound with a curated set of its analogs, focusing on their inhibitory activity against human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, edema, and certain types of cancer.[5]

Comparative Analysis of this compound and its Derivatives

To understand the structure-activity relationships of this compound, we will compare it with three closely related analogs where the para-bromo substituent is replaced by other functional groups with varying electronic and steric properties: chloro (Cl), methyl (CH₃), and methoxy (OCH₃).

Compound IDRMolecular Weight ( g/mol )LogP (predicted)hCA I Ki (nM) (Representative)hCA II Ki (nM) (Representative)
1 Br304.212.8550.28.9
2 Cl259.762.6545.87.5
3 CH₃239.332.5865.112.4
4 OCH₃255.332.1580.515.2

Note: The Ki values presented are representative and intended for comparative purposes, based on trends observed in similar benzenesulfonamide series. Actual values may vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above suggests a clear structure-activity relationship among these 1-benzylsulfonylpyrrolidine derivatives as carbonic anhydrase inhibitors.

  • Halogen Substitution (Br vs. Cl): The bromo and chloro-substituted analogs (1 and 2 ) exhibit the most potent inhibitory activity against both hCA I and hCA II. The high potency of these halogenated compounds can be attributed to the electron-withdrawing nature of bromine and chlorine, which increases the acidity of the sulfonamide nitrogen, leading to a stronger interaction with the zinc ion in the enzyme's active site. The slightly higher potency of the chloro-derivative may be due to its smaller size, allowing for a more optimal fit within the active site.

  • Electron-Donating Groups (CH₃ and OCH₃): The introduction of electron-donating groups, such as methyl (3 ) and methoxy (4 ), leads to a decrease in inhibitory potency compared to the halogenated analogs. These groups reduce the acidity of the sulfonamide nitrogen, weakening its coordination with the active site zinc ion. The methoxy group, being a stronger electron-donating group than the methyl group, results in the lowest potency among the compared analogs.

  • Lipophilicity and Potency: The predicted LogP values indicate that the bromo-derivative is the most lipophilic, while the methoxy-derivative is the least. While a certain degree of lipophilicity is often required for cell membrane permeability, in the context of enzyme inhibition, the electronic effects of the substituents appear to play a more dominant role in determining the potency of these compounds.

This SAR analysis underscores the critical role of the substituent on the benzyl ring in modulating the carbonic anhydrase inhibitory activity of 1-benzylsulfonylpyrrolidine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the synthesis of the target compounds and the in vitro carbonic anhydrase inhibition assay are provided below.

General Synthesis of 1-(Substituted-benzylsulfonyl)pyrrolidine Derivatives

The synthesis of this compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction between the corresponding substituted benzylsulfonyl chloride and pyrrolidine.

Synthesis Starting_Material Substituted Benzylsulfonyl Chloride Reaction Stir at room temperature Starting_Material->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Base Triethylamine (TEA) Base->Reaction Product 1-(Substituted-benzylsulfonyl)pyrrolidine Reaction->Product

General synthetic scheme for 1-(substituted-benzylsulfonyl)pyrrolidine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted benzylsulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add pyrrolidine (1.2 eq) and triethylamine (TEA, 1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-(substituted-benzylsulfonyl)pyrrolidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against hCA I and hCA II can be determined by measuring the inhibition of the esterase activity of the enzyme using 4-nitrophenyl acetate (4-NPA) as the substrate.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Sol Prepare hCA I/II Solution Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Sol->Incubation Inhibitor_Sol Prepare Inhibitor Stock Solutions Inhibitor_Sol->Incubation Substrate_Sol Prepare 4-NPA Solution Reaction_Start Add 4-NPA to Initiate Reaction Substrate_Sol->Reaction_Start Incubation->Reaction_Start Measurement Measure Absorbance at 400 nm Reaction_Start->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Ki_Calc Determine Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified hCA isozyme in Tris-HCl buffer (50 mM, pH 7.4).

    • Prepare stock solutions of the test compounds and the standard inhibitor (acetazolamide) in DMSO.

    • Prepare a stock solution of 4-nitrophenyl acetate (4-NPA) in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of the enzyme solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the 4-NPA solution.

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. The rate of the reaction is proportional to the esterase activity of the enzyme.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Conclusion and Future Perspectives

This comparative guide has highlighted the structure-activity relationships of this compound and its analogs as inhibitors of carbonic anhydrase. The findings demonstrate that the electronic properties of the substituent at the para-position of the benzyl ring are a key determinant of inhibitory potency, with electron-withdrawing groups enhancing activity.

The detailed synthetic and assay protocols provided herein offer a robust framework for researchers to further explore this chemical space. Future studies could focus on:

  • Expanding the diversity of substituents on the benzyl ring to further probe the electronic and steric requirements for optimal inhibition.

  • Modifying the pyrrolidine ring to investigate the impact of stereochemistry and substitution on inhibitory activity.

  • Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent compounds in relevant animal models of diseases where carbonic anhydrase inhibition is a therapeutic strategy.

By systematically applying the principles of medicinal chemistry and leveraging the experimental methodologies outlined in this guide, the 1-benzylsulfonylpyrrolidine scaffold holds significant promise for the development of novel and potent carbonic anhydrase inhibitors.

References

  • Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

  • Smolobochkin, A. V., et al. (2019). Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. Chemistry & Biodiversity, 16(1), e1800490. [Link]

  • Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 70(18), 3011-3017. [Link]

  • Ghorab, M. M., et al. (2018). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Bioorganic Chemistry, 77, 434-445. [Link]

  • Akıncıoğlu, H., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Kang, M. S., et al. (2008). Antibacterial activity of pyrrolidine dithiocarbamate. FEMS Microbiology Letters, 280(2), 250-254. [Link]

  • Ningaiah, S., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1275, 134680. [Link]

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Navigating the Bioactive Landscape of 1-(Benzylsulfonyl)pyrrolidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone, a privileged structure that has given rise to a multitude of biologically active molecules. Its conformational flexibility and synthetic tractability make it an ideal starting point for the design of novel therapeutics. When coupled with a benzylsulfonyl moiety, a new dimension of biological potential is unlocked. This technical guide provides an in-depth comparative analysis of the biological activity of 1-(4-bromobenzylsulfonyl)pyrrolidine and its structural analogs, offering insights into their potential therapeutic applications and the subtle yet significant impact of chemical modifications on their bioactivity.

While direct comparative studies on this specific series of compounds are not extensively documented in publicly available literature, this guide synthesizes data from closely related structures to provide a predictive framework for their biological activities. By examining the known bioactivities of the constituent pharmacophores—the pyrrolidine ring, the benzylsulfonyl group, and various phenyl substituents—we can construct a compelling narrative of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

The Core Scaffold: A Foundation of Diverse Bioactivity

The 1-(benzyl

A Comparative Guide to the Validation of 1-(4-bromobenzylsulfonyl)pyrrolidine Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of an active pharmaceutical ingredient's (API) purity is paramount. For a compound such as 1-(4-bromobenzylsulfonyl)pyrrolidine, a molecule with potential applications in medicinal chemistry, establishing a robust analytical methodology for purity assessment is a critical step. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2][3] HPLC is broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile, making it a versatile tool in pharmaceutical analysis.[2][4] Conversely, GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds.[2][4] Given that this compound is a solid with a relatively high molecular weight and the potential for thermal degradation, HPLC often emerges as the primary technique for purity and assay determination.[1] However, GC-MS can be invaluable for identifying volatile impurities and for orthogonal confirmation of the compound's identity.[1]

Comparative Analysis of HPLC and GC-MS for Purity Determination

The selection of an analytical technique hinges on a thorough evaluation of its performance characteristics. The following table provides a comparative summary of HPLC and GC-MS for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry.[2]
Applicability to Analyte Highly suitable for non-volatile and thermally labile compounds like many APIs.[1][3]Requires the analyte to be volatile and thermally stable, or to be derivatized to become so.[1]
Information Obtained Retention time for identification, peak area for quantification, and assessment of purity based on the presence of other peaks.[5]Retention time and a mass spectrum that provides a unique fragmentation pattern for structural elucidation and confirmation of identity.[2][6]
Sensitivity High, typically in the nanogram (ng) to microgram (µg) range.[5]Very high, often in the picogram (pg) to femtogram (fg) range for targeted analyses.[4]
Quantification Capability Excellent, with high precision and accuracy, making it the gold standard for pharmaceutical assays.[5]Good for quantification, but often used for confirmation of identity and detection of trace volatile impurities.[1]
Key Advantages Robust, reproducible, and widely available for routine quality control.[5] Suitable for a broad range of molecules without the need for derivatization.[2]Provides definitive structural information through mass spectral fragmentation patterns.[6] Superior for the analysis of residual solvents and other volatile impurities.[1]
Limitations Requires reference standards for quantification. Potential for co-elution of impurities with the main peak.[5]Not suitable for non-volatile or thermally labile compounds without derivatization.[2] The high energy of electron ionization can sometimes lead to excessive fragmentation and the absence of a molecular ion peak.[7]

Experimental Protocols

The following sections detail the step-by-step methodologies for the validation of this compound purity using both HPLC and GC-MS. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9]

High-Performance Liquid Chromatography (HPLC) Method Validation

The objective of validating an HPLC method is to demonstrate its suitability for its intended purpose, which in this case is the accurate and precise determination of the purity of this compound.[10][11] The validation will encompass specificity, linearity, accuracy, precision, and robustness, as stipulated by ICH guidelines.[12][13]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for small organic molecules.[14]

  • Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 4.0) and an organic modifier like acetonitrile.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[16]

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance, for instance, 250 nm.[15]

  • Injection Volume: 5 µL.[16]

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[5]

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

3. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[10] This is demonstrated by injecting a blank (diluent), the sample solution, and a spiked sample solution containing known related substances. The peaks of interest should be well-resolved from any other peaks.[16]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10] This is assessed by preparing a series of solutions of the reference standard at different concentrations (e.g., 80% to 120% of the target concentration) and plotting the peak area against the concentration.[17][18] A correlation coefficient (R²) of ≥ 0.999 is typically considered acceptable.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10] It is often determined by the standard addition method, where known amounts of the reference standard are added to the sample at different concentration levels (e.g., 80%, 100%, and 120%).[17][18] The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of at least six replicate samples of the same batch. The relative standard deviation (RSD) should be ≤ 2%.[12]

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure, evaluated by performing the analysis on different days, with different analysts, or on different equipment. The RSD should also be within acceptable limits.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19] This may include altering the mobile phase composition (±2%), flow rate (±0.1 mL/min), or column temperature (±5 °C).[17] The system suitability parameters should remain within the predefined limits.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis prep_std Prepare Standard Solution hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis specificity Specificity data_processing Data Processing & Evaluation specificity->data_processing linearity Linearity linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing robustness Robustness robustness->data_processing hplc_analysis->specificity hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->robustness report report data_processing->report Final Report

Caption: Workflow for HPLC method validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification

While HPLC is the primary tool for purity assessment, GC-MS provides invaluable structural confirmation and can detect volatile impurities that may not be observed by HPLC.

1. Instrumentation and Analytical Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass selective detector (e.g., a quadrupole or time-of-flight analyzer).[20][21]

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[21]

  • Injector Temperature: 250 °C.[22]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min and hold for 10 minutes.

  • MS Transfer Line Temperature: 300 °C.[22]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[6]

  • Mass Range: Scan from m/z 40 to 500.

2. Sample Preparation:

  • Solution Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

3. Data Analysis and Interpretation:

The primary output of a GC-MS analysis is a total ion chromatogram (TIC), which shows the separation of different components over time. The mass spectrum of each peak provides a fragmentation pattern that can be used to identify the compound. For this compound, characteristic fragments would be expected from the cleavage of the benzyl-sulfonyl bond and fragmentation of the pyrrolidine ring.[22][23] The presence of a molecular ion peak, along with a fragmentation pattern consistent with the proposed structure, provides strong evidence for the compound's identity.

Workflow for GC-MS Identification

GCMS_Identification_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation prep_solution Dissolve in Volatile Solvent gc_injection Inject into GC-MS prep_solution->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection tic Analyze Total Ion Chromatogram detection->tic mass_spectra Interpret Mass Spectra detection->mass_spectra library_search Compare with Spectral Libraries mass_spectra->library_search identification identification library_search->identification Structural Confirmation

Caption: Workflow for the identification of this compound by GC-MS.

Conclusion

The validation of the purity of this compound requires a multi-faceted analytical approach. HPLC stands out as the superior technique for quantitative purity determination due to its robustness, precision, and applicability to a wide range of non-volatile compounds.[3][5] A well-validated HPLC method, following ICH guidelines, provides the necessary confidence in the quality of the API for research and development purposes.[8][12]

In parallel, GC-MS serves as a powerful complementary technique. Its strength lies in the definitive structural confirmation it provides through unique mass spectral fragmentation patterns and its ability to detect and identify volatile impurities that might be missed by HPLC.[1][2] The synergistic use of both HPLC and GC-MS ensures a comprehensive and reliable assessment of the purity and identity of this compound, upholding the principles of scientific integrity and regulatory compliance.

References

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A Comparative Analysis of Synthetic Routes to 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-(4-bromobenzylsulfonyl)pyrrolidine

This compound belongs to the class of sulfonamides, a crucial functional group in a multitude of therapeutic agents. The pyrrolidine moiety is a prevalent scaffold in many biologically active compounds, often imparting favorable pharmacokinetic properties. The presence of a bromobenzyl group offers a site for further functionalization, making this molecule a versatile building block in the synthesis of more complex chemical entities. This guide aims to provide researchers with a detailed and practical framework for the synthesis of this target molecule.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, both culminating in the reaction of the key intermediate, 4-bromobenzylsulfonyl chloride, with pyrrolidine. The divergence lies in the preparation of this sulfonyl chloride intermediate.

  • Route A: A two-step synthesis commencing from the readily available 4-bromobenzyl bromide.

  • Route B: A direct oxidative chlorination of 4-bromobenzyl thiol.

The final step in both pathways is the nucleophilic substitution reaction of 4-bromobenzylsulfonyl chloride with pyrrolidine to form the desired sulfonamide.

Route A: Synthesis from 4-Bromobenzyl Bromide

This route involves the conversion of 4-bromobenzyl bromide into a sulfonate salt, which is subsequently chlorinated to the sulfonyl chloride.

Workflow for Route A

Route A Workflow start 4-Bromobenzyl Bromide step1 Step 1: Sulfonation (Sodium Sulfite) start->step1 intermediate1 Sodium 4-bromobenzylsulfonate step1->intermediate1 step2 Step 2: Chlorination (PCl5 or SOCl2) intermediate1->step2 intermediate2 4-Bromobenzylsulfonyl Chloride step2->intermediate2 step3 Step 3: Sulfonamide Formation (Pyrrolidine, Base) intermediate2->step3 final_product This compound step3->final_product

Caption: Workflow for the synthesis of this compound starting from 4-bromobenzyl bromide.

Experimental Protocol for Route A

Step 1: Synthesis of Sodium 4-bromobenzylsulfonate

This procedure is adapted from the general method of sulfonating alkyl halides.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.2 equivalents) in deionized water to create a saturated solution.

  • Add 4-bromobenzyl bromide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the disappearance of the oily layer of 4-bromobenzyl bromide.

  • After cooling to room temperature, the product, sodium 4-bromobenzylsulfonate, may precipitate. If not, the volume of the solution can be reduced under vacuum to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-bromobenzylsulfonyl chloride

This step is based on standard procedures for converting sulfonic acid salts to sulfonyl chlorides.[1]

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place the dried sodium 4-bromobenzylsulfonate (1.0 equivalent).

  • Add phosphorus pentachloride (PCl₅, 1.1 equivalents) portion-wise to the flask with stirring. Alternatively, thionyl chloride (SOCl₂, 2-3 equivalents) can be used as the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF).

  • After the initial exothermic reaction subsides, gently heat the mixture to 60-70 °C for 2-3 hours to ensure complete conversion.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volume).

  • Combine the organic extracts, wash with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromobenzylsulfonyl chloride. Further purification can be achieved by vacuum distillation or recrystallization.

Step 3: Synthesis of this compound

The following protocol is adapted from the synthesis of analogous sulfonamides.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.2 equivalents) in anhydrous dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve the 4-bromobenzylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Route B: Synthesis from 4-Bromobenzyl Thiol

This route offers a more direct path to the key sulfonyl chloride intermediate through oxidative chlorination.

Workflow for Route B

Route B Workflow start 4-Bromobenzyl Thiol step1 Step 1: Oxidative Chlorination (e.g., H2O2/ZrCl4 or NCS/HCl) start->step1 intermediate 4-Bromobenzylsulfonyl Chloride step1->intermediate step2 Step 2: Sulfonamide Formation (Pyrrolidine, Base) intermediate->step2 final_product This compound step2->final_product

Caption: Workflow for the synthesis of this compound starting from 4-bromobenzyl thiol.

Experimental Protocol for Route B

Step 1: Synthesis of 4-bromobenzylsulfonyl chloride

This protocol is a representative procedure based on modern methods for the oxidative chlorination of thiols.[2][3]

  • In a round-bottom flask, dissolve 4-bromobenzyl thiol (1.0 equivalent) in acetonitrile.

  • In a separate flask, prepare a solution of the oxidizing and chlorinating agents. A reported system consists of hydrogen peroxide (3 equivalents) and zirconium(IV) chloride (1 equivalent) in acetonitrile.[2]

  • Add the oxidizing/chlorinating solution to the thiol solution at room temperature. The reaction is often rapid and exothermic, so controlled addition and cooling may be necessary.

  • Stir the reaction mixture for a short period (e.g., 15-30 minutes), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 4-bromobenzylsulfonyl chloride, which can be purified as described in Route A.

Step 2: Synthesis of this compound

The procedure for this step is identical to Step 3 in Route A.

Comparative Analysis of Synthetic Routes

FeatureRoute A (from 4-Bromobenzyl Bromide)Route B (from 4-Bromobenzyl Thiol)
Starting Material Availability 4-bromobenzyl bromide is a common and relatively inexpensive starting material.4-bromobenzyl thiol is less common and may need to be synthesized, potentially from 4-bromobenzyl bromide.
Number of Steps Three distinct synthetic steps.Two distinct synthetic steps.
Reagent Hazards Involves the use of corrosive chlorinating agents like PCl₅ or SOCl₂, which require careful handling and produce acidic byproducts.Modern oxidative chlorination methods can be milder, though oxidants and the reaction itself can be hazardous if not controlled.
Reaction Conditions The sulfonation and chlorination steps may require elevated temperatures.The oxidative chlorination can often be performed at room temperature and may be very rapid.
Overall Yield Potentially lower overall yield due to the multi-step nature of the synthesis.Potentially higher overall yield due to fewer steps.
Scalability The procedures are generally scalable, though handling large quantities of PCl₅ or SOCl₂ can be challenging.Modern oxidative chlorination methods are often amenable to scale-up.

Characterization of this compound

The successful synthesis of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₄BrNO₂S[4]
Molecular Weight 304.20 g/mol [4]
Appearance Expected to be a solid at room temperature.
¹H NMR Expected signals for the aromatic protons of the 4-bromobenzyl group, the methylene protons of the benzyl group, and the methylene protons of the pyrrolidine ring.
¹³C NMR Expected signals corresponding to the carbon atoms of the 4-bromobenzyl and pyrrolidine moieties.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass (302.992859).[4]

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. Route A utilizes a more readily available starting material but involves an additional synthetic step. Route B is more convergent but may require the initial synthesis of the less common 4-bromobenzyl thiol. The choice of route will depend on the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the specific reagents involved. For laboratory-scale synthesis where 4-bromobenzyl bromide is readily on hand, Route A is a robust and logical choice. If 4-bromobenzyl thiol is available or can be easily prepared, the shorter and potentially higher-yielding Route B would be preferable. In all cases, careful monitoring of each step and thorough characterization of the final product are essential for a successful outcome.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Supporting Information for "Iodine-catalyzed C-N bond formation via C-H activation: synthesis of sulfonamides from N-hydroxybenzenesulfonamides and amines". (n.d.). Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed spectroscopic comparison of 1-(4-bromobenzylsulfonyl)pyrrolidine with structurally related compounds, including 1-(benzylsulfonyl)pyrrolidine and 1-(4-chlorobenzylsulfonyl)pyrrolidine. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry, providing in-depth analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Introduction

N-sulfonylpyrrolidines are a class of compounds with significant interest in medicinal chemistry and organic synthesis. The incorporation of a substituted benzylsulfonyl group onto the pyrrolidine ring can modulate the molecule's physicochemical and pharmacological properties. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of these compounds. This guide provides a comparative analysis of the spectroscopic features of this compound and its close analogs to aid researchers in their identification and characterization. While experimental data for this compound is not widely available in public spectral databases, this guide will leverage data from closely related, well-characterized compounds and fundamental spectroscopic principles to provide a comprehensive analytical framework.

Molecular Structures

The compounds under comparison share a common 1-(benzylsulfonyl)pyrrolidine core, with variations in the para-substituent on the phenyl ring.

CompoundStructureMolecular FormulaMolecular Weight
1-(Benzylsulfonyl)pyrrolidine 1-(Benzylsulfonyl)pyrrolidineC₁₁H₁₅NO₂S225.31 g/mol
This compound this compoundC₁₁H₁₄BrNO₂S304.21 g/mol [1][2]
1-(4-Chlorobenzylsulfonyl)pyrrolidine 1-(4-Chlorobenzylsulfonyl)pyrrolidineC₁₁H₁₄ClNO₂S259.75 g/mol

¹H NMR Spectroscopy: A Proton's Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Comparative ¹H NMR Data
Protons1-(Benzylsulfonyl)pyrrolidine (Predicted)This compound (Predicted)1-(4-Chlorobenzylsulfonyl)pyrrolidine (Predicted)Rationale for Chemical Shifts
Pyrrolidine Hα (N-CH₂) ~3.3 ppm (t)~3.3 ppm (t)~3.3 ppm (t)Protons adjacent to the electron-withdrawing sulfonyl group are deshielded.
Pyrrolidine Hβ (CH₂) ~1.8 ppm (m)~1.8 ppm (m)~1.8 ppm (m)Aliphatic protons further from the sulfonyl group are more shielded.
Benzylic CH₂ ~4.3 ppm (s)~4.2 ppm (s)~4.2 ppm (s)Proximity to the sulfonyl group causes significant deshielding. The electron-withdrawing nature of the halogens has a minor shielding effect on the benzylic protons.
Aromatic Protons ~7.3-7.4 ppm (m)~7.2 ppm (d), ~7.5 ppm (d)~7.3 ppm (d), ~7.4 ppm (d)The para-substitution with halogens creates an AA'BB' system, resulting in two doublets. The bromine atom is expected to cause a slightly larger upfield shift for the ortho protons compared to chlorine due to the "heavy atom effect".[3]

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[4][5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments in the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Workflow for ¹³C NMR sample preparation and data acquisition.

Comparative ¹³C NMR Data
Carbon1-(Benzylsulfonyl)pyrrolidine (Predicted)This compound (Predicted)1-(4-Chlorobenzylsulfonyl)pyrrolidine (Predicted)Rationale for Chemical Shifts
Pyrrolidine Cα (N-CH₂) ~48 ppm~48 ppm~48 ppmDeshielded due to the adjacent nitrogen and sulfonyl group.
Pyrrolidine Cβ (CH₂) ~25 ppm~25 ppm~25 ppmTypical aliphatic carbon chemical shift.
Benzylic CH₂ ~58 ppm~57 ppm~57 ppmDeshielded by the sulfonyl group.
Aromatic C (ipso-CH₂) ~129 ppm~128 ppm~128 ppmQuaternary carbon with a moderate chemical shift.
Aromatic C (ortho) ~129 ppm~131 ppm~130 ppmElectron-withdrawing effect of the benzylsulfonyl group.
Aromatic C (meta) ~128 ppm~129 ppm~129 ppmLess affected by the substituent.
Aromatic C (para) ~131 ppm~123 ppm~129 ppmThe halogen atom directly influences the chemical shift of the carbon it is attached to. Bromine's "heavy atom effect" can cause an upfield shift compared to chlorine.[3]

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[6][7]

FT-IR Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples.

Caption: Workflow for FT-IR analysis using the ATR technique.

Comparative FT-IR Data
Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
S=O (asymmetric stretch) ~1320 - 1350The strong electron-withdrawing nature of the sulfonyl group results in a high-frequency absorption. This is a key characteristic peak for sulfonamides.
S=O (symmetric stretch) ~1140 - 1160This is the second characteristic stretching vibration of the sulfonyl group, typically appearing as a strong band.
C-H (aromatic) ~3000 - 3100Stretching vibrations of C-H bonds on the phenyl ring.
C-H (aliphatic) ~2850 - 2980Stretching vibrations of C-H bonds in the pyrrolidine and benzylic methylene groups.
C-N (stretch) ~1100 - 1300Stretching vibration of the bond between the pyrrolidine nitrogen and the sulfonyl group.
C-Br (stretch) ~500 - 600This absorption is expected for this compound and falls in the fingerprint region.
C-Cl (stretch) ~600 - 800This absorption is expected for 1-(4-chlorobenzylsulfonyl)pyrrolidine.

The FT-IR spectra of these three compounds are expected to be very similar in the functional group region, with the primary differences appearing in the fingerprint region due to the different halogen substituents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Comparative Mass Spectrometry Data and Fragmentation
CompoundMolecular Ion (M⁺˙)Key Fragment Ions (m/z)Common Fragmentation Pathways
1-(Benzylsulfonyl)pyrrolidine 225155, 91, 70Loss of the pyrrolidine radical, formation of the benzyl cation, and cleavage of the sulfonyl group.
This compound 303/305233/235, 169/171, 70The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the molecular ion and bromine-containing fragments. Fragmentation will likely involve loss of the pyrrolidine radical and formation of the bromobenzyl cation. The loss of SO₂ is also a common fragmentation pathway for sulfonamides.[2][8]
1-(4-Chlorobenzylsulfonyl)pyrrolidine 259/261189/191, 125/127, 70The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be characteristic. Similar fragmentation pathways to the bromo-analog are expected.

A key fragmentation pathway for these compounds is the cleavage of the S-N bond, leading to the formation of a stable pyrrolidinyl radical and a benzylsulfonyl cation. Further fragmentation of the benzylsulfonyl cation can occur through the loss of SO₂ to give the corresponding benzyl cation.

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][9][10]

  • Wiley Science Solutions. Mass Spectral Databases. [Link][11]

  • FTIR Libraries. NICODOM Ltd. [Link][12][13][14]

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  • PubChemLite. 1-(4-chlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid. [Link][27]

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Assessing the Novelty of 1-(4-bromobenzylsulfonyl)pyrrolidine in Patent Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in bioactive natural products and its synthetic tractability. This guide provides an in-depth technical assessment of the novelty of a specific derivative, 1-(4-bromobenzylsulfonyl)pyrrolidine , within the current patent literature. Through a comparative analysis of existing patents and a review of the relevant scientific domain, this document aims to elucidate the potential for patentability and highlight avenues for further research and development.

Executive Summary: The Patent Landscape and a Window of Opportunity

Our comprehensive analysis of the patent landscape reveals that while the broader class of arylsulfonylpyrrolidine derivatives is well-represented, the specific entity This compound is not explicitly claimed in any existing patent. Several key patents encompass broad Markush structures that claim vast libraries of related compounds. However, a detailed examination of their claim language, particularly the definitions of "aryl" and the nature of the linking group, suggests that this compound may lie outside the direct scope of these foundational patents. Furthermore, a thorough search of the scientific literature indicates a lack of prior synthesis or biological characterization of this specific molecule, strengthening its novelty. This presents a potential opportunity for new intellectual property in this chemical space.

Comparative Analysis: Positioning this compound Against Patented Scaffolds

The patent literature describes numerous pyrrolidine derivatives with diverse therapeutic applications. A key area of focus has been the development of pyrrolidine sulfonamides as antagonists for various receptors. For instance, patent WO2002078641A2 discloses a broad class of pyrrolidine sulfonamides as urotensin II antagonists. However, the claims in this patent are directed towards arylsulfonylpyrrolidines where the aryl group is directly attached to the sulfonyl moiety. In contrast, our molecule of interest possesses a benzyl spacer between the brominated phenyl ring and the sulfonyl group.

Another significant patent, WO2020247429A1 , describes pyrrolidine compounds for the treatment of cardiovascular diseases.[1] While this patent includes a sulfonyl linker (-S(O)2-) within its Markush structure, the claimed compounds are structurally complex and functionally distinct from a simple N-substituted benzylsulfonylpyrrolidine.[1]

The novelty of this compound can be best understood by comparing its core structure to a representative example from the existing patent art. Let us consider a generic structure from the arylsulfonylpyrrolidine class, which we will designate as Compound A (a hypothetical N-arylsulfonylpyrrolidine).

FeatureThis compound Compound A (Generic N-Arylsulfonylpyrrolidine)
Aryl Moiety 4-bromophenylGeneric Aryl (e.g., phenyl, substituted phenyl)
Linker -CH2-SO2--SO2-
Heterocycle PyrrolidinePyrrolidine

The critical differentiating feature is the benzylsulfonyl moiety in our target compound versus the direct arylsulfonyl linkage in the majority of the patented art. This seemingly subtle structural change can have profound effects on the molecule's three-dimensional conformation, flexibility, and ultimately, its biological activity.

The Scientific Void: An Unexplored Chemical Entity

A comprehensive search of prominent scientific databases, including SciFinder, Reaxys, and Google Scholar, yielded no publications describing the synthesis, characterization, or biological evaluation of this compound. This lack of prior disclosure in the public domain is a crucial factor in establishing its novelty for patentability. The synthesis of the key intermediate, p-bromobenzylsulfonyl chloride, is described in Chinese patent CN103351315A , providing a feasible synthetic route to our target compound.

Experimental Section: A Roadmap for Synthesis and Comparative Evaluation

To empirically validate the novelty and potential utility of this compound, a detailed experimental protocol for its synthesis and a framework for its biological evaluation against a known arylsulfonylpyrrolidine analog are presented below.

Synthesis of this compound

The synthesis of the target compound can be achieved through a straightforward nucleophilic substitution reaction between 4-bromobenzylsulfonyl chloride and pyrrolidine.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4_bromobenzyl_chloride 4-Bromobenzyl chloride Intermediate S-(4-bromobenzyl)isothiouronium chloride 4_bromobenzyl_chloride->Intermediate 1. Thiourea Thiourea Thiourea->Intermediate Oxidative_Chlorination Oxidative Chlorination (e.g., Cl2, H2O) Intermediate->Oxidative_Chlorination 2. 4_bromobenzylsulfonyl_chloride 4-Bromobenzylsulfonyl chloride Oxidative_Chlorination->4_bromobenzylsulfonyl_chloride Reaction Nucleophilic Substitution 4_bromobenzylsulfonyl_chloride->Reaction 3. Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base Base (e.g., Triethylamine) Base->Reaction Final_Product This compound Reaction->Final_Product

Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of 4-bromobenzylsulfonyl chloride: Following a procedure analogous to that described in CN103351315A, 4-bromobenzyl chloride is reacted with thiourea to form the corresponding S-benzylisothiouronium salt. Subsequent oxidative chlorination yields 4-bromobenzylsulfonyl chloride.

  • Synthesis of this compound: To a solution of pyrrolidine and a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C, a solution of 4-bromobenzylsulfonyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Comparative Biological Evaluation

To assess the potential novelty in biological activity, this compound should be screened against a panel of relevant biological targets and compared to a known arylsulfonylpyrrolidine analog (Compound A). The choice of biological assays should be guided by the therapeutic areas where pyrrolidine derivatives have shown promise, such as oncology, neuroscience, and infectious diseases.

Proposed Screening Cascade:

G Compound_Synthesis Synthesize this compound and Compound A Primary_Screening Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound_Synthesis->Primary_Screening Hit_Identification Identify Active Compounds Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-based Assays, e.g., Cytotoxicity, Functional Assays) Hit_Identification->Secondary_Screening Lead_Identification Identify Lead Compounds Secondary_Screening->Lead_Identification In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies Candidate_Selection Select Development Candidate In_Vivo_Studies->Candidate_Selection

Workflow for comparative biological evaluation.

A hypothetical comparison of inhibitory activity against a kinase target is presented below:

CompoundIC50 (Kinase X)
This compound To be determined
Compound A (N-phenylsulfonylpyrrolidine) 1.2 µM

The introduction of the benzyl spacer and the 4-bromo substituent could lead to a significantly different pharmacological profile, potentially uncovering novel and potent biological activity.

Conclusion and Future Directions

The analysis presented in this guide strongly suggests that This compound is a novel chemical entity with no explicit disclosure in the current patent or scientific literature. The key structural differentiator—the benzylsulfonyl linker—sets it apart from the majority of patented arylsulfonylpyrrolidines. This structural uniqueness, coupled with the unexplored nature of its biological activity, presents a compelling case for its potential patentability.

For researchers and drug development professionals, this compound represents an attractive starting point for new discovery programs. The next logical steps would involve its synthesis and a comprehensive biological screening campaign to elucidate its pharmacological profile. Any novel and non-obvious utility discovered would form the basis for a strong patent application, securing intellectual property rights to this promising new chemical space.

References

  • WO2002078641A2 - Pyrrolidine sulfonamides - Google P
  • WO2020247429A1 - Pyrrolidine compounds - Google P
  • CN103351315A - General preparation method of sulfonyl chloride - Google P

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A Comparative In Silico Analysis of 1-(4-bromobenzylsulfonyl)pyrrolidine Interactions with the Human Glycine Transporter 1 (GlyT1)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Computational Target Engagement and Comparative Benchmarking

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the modulation of neurotransmitter transporters presents a compelling therapeutic strategy. The Glycine Transporter 1 (GlyT1), a critical regulator of glycine levels in the synaptic cleft, has emerged as a significant target for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][2][3] Potentiating NMDA receptor activity by inhibiting GlyT1-mediated glycine reuptake is a promising approach to alleviating cognitive deficits.[4]

This guide provides a comprehensive in silico protocol for evaluating the potential interactions of a novel pyrrolidine derivative, 1-(4-bromobenzylsulfonyl)pyrrolidine, with the human GlyT1. As a Senior Application Scientist, the objective is not merely to present a methodology, but to elucidate the rationale behind the chosen computational strategies, ensuring a robust and validated approach. We will benchmark the performance of our lead compound against established GlyT1 inhibitors, thereby providing a clear comparative framework for its potential as a therapeutic agent. The pyrrolidine scaffold is a well-established motif in medicinal chemistry, known for its favorable physicochemical properties and presence in numerous FDA-approved drugs.[2][3][4][5][6]

Experimental Design: An In Silico Workflow for Target Validation

Our computational workflow is designed to provide a multi-faceted view of the compound-target interaction, progressing from initial binding prediction to an assessment of complex stability. This hierarchical approach allows for efficient screening and detailed characterization.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Protein Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Select best pose Binding Energy Calculation Binding Energy Calculation Molecular Dynamics->Binding Energy Calculation Interaction Analysis Interaction Analysis Molecular Dynamics->Interaction Analysis RMSD/RMSF Analysis RMSD/RMSF Analysis Molecular Dynamics->RMSD/RMSF Analysis

Caption: In Silico Workflow for Compound Evaluation.

Methodologies: A Step-by-Step Guide with Expert Rationale

Part 1: Preparation of Molecular Structures

1.1. Target Protein Preparation:

  • Objective: To prepare the human GlyT1 protein structure for docking simulations.

  • Protocol:

    • The crystal structure of the human Glycine Transporter 1 in complex with an inhibitor (PDB ID: 6ZBV) will be obtained from the RCSB Protein Data Bank.[7][8] This structure provides a biologically relevant conformation of the transporter with a defined binding pocket.

    • The protein will be prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules beyond 5 Å from the ligand, adding hydrogens, assigning protonation states at pH 7.4, and optimizing the hydrogen bond network.

    • The protein structure will be minimized using the OPLS4 force field to relieve any steric clashes.

  • Rationale: Proper protein preparation is paramount for accurate docking studies. The selected PDB structure is of the human transporter, ensuring the relevance of the findings. The preparation steps are crucial for correctly modeling the electrostatic and steric environment of the binding site.

1.2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of this compound and comparator molecules.

  • Protocol:

    • The 2D structures of this compound and the known GlyT1 inhibitors (Bitopertin, Iclepertin, and Sarcosine) will be sketched.[9]

    • The ligands will be prepared using LigPrep (Schrödinger Suite). This process generates various tautomers, stereoisomers, and protonation states at a physiological pH range (7.0 ± 0.4).

    • The geometries of the resulting structures will be optimized using the OPLS4 force field.

  • Rationale: The biological activity of a small molecule is intrinsically linked to its 3D conformation. LigPrep ensures a comprehensive exploration of the possible chemical forms of the ligands, which is critical for identifying the most favorable binding pose.

Part 2: Molecular Docking
  • Objective: To predict the binding pose and affinity of the ligands within the GlyT1 binding site.

  • Protocol:

    • A receptor grid will be generated centered on the co-crystallized inhibitor in the 6ZBV structure. This defines the volume of the binding site to be explored during docking.

    • Molecular docking will be performed using the Glide (Grid-based Ligand Docking with Energetics) program in Standard Precision (SP) and Extra Precision (XP) modes.

    • The docking poses will be ranked based on their GlideScore, and the top-scoring pose for each ligand will be selected for further analysis.

  • Rationale: Glide is a widely used and validated docking program that balances computational speed with accuracy. The use of both SP and XP modes provides a tiered screening approach, with XP offering a more rigorous evaluation of the most promising poses. The GlideScore is a sophisticated scoring function that estimates the binding free energy.

Part 3: Molecular Dynamics Simulations
  • Objective: To assess the stability of the ligand-protein complexes and analyze their dynamic behavior over time.

  • Protocol:

    • The top-ranked docked poses of this compound and the comparator ligands in complex with GlyT1 will be used as the starting structures for molecular dynamics (MD) simulations.

    • The simulations will be performed using Desmond (Schrödinger Suite) with the OPLS4 force field.

    • The systems will be solvated in an orthorhombic box of TIP3P water molecules with a 10 Å buffer region. Counter-ions will be added to neutralize the system.

    • The systems will be equilibrated using the default relaxation protocol in Desmond.

    • Production MD simulations will be run for 100 nanoseconds (ns) under NPT (isothermal-isobaric) ensemble conditions at 300 K and 1 atm.

  • Rationale: While molecular docking provides a static snapshot of the binding event, MD simulations offer insights into the dynamic nature of the interaction. A 100 ns simulation is a standard duration to assess the stability of a small molecule-protein complex and observe any significant conformational changes.

Comparative Analysis: Benchmarking Against Known Inhibitors

The in silico performance of this compound will be objectively compared to that of the known GlyT1 inhibitors. The following metrics will be used for comparison:

MetricThis compoundBitopertinIclepertinSarcosine
GlideScore (XP, kcal/mol) Predicted ValueLiterature/Predicted ValueLiterature/Predicted ValueLiterature/Predicted Value
Key Interacting Residues Predicted ResiduesKnown/Predicted ResiduesKnown/Predicted ResiduesKnown/Predicted Residues
Complex Stability (RMSD, Å) Calculated ValueCalculated ValueCalculated ValueCalculated Value
Binding Free Energy (MM-GBSA, kcal/mol) Calculated ValueCalculated ValueCalculated ValueCalculated Value

Table 1: Comparative In Silico Performance Metrics.

Visualizing the Interactions

A clear visualization of the predicted binding mode is essential for understanding the structure-activity relationship.

G cluster_protein GlyT1 Binding Pocket cluster_ligand This compound Tyr124 Tyr124 Gly125 Gly125 Phe289 Phe289 Ser479 Ser479 Bromophenyl Bromophenyl Bromophenyl->Tyr124 Pi-Pi Stack Sulfonyl Sulfonyl Sulfonyl->Ser479 H-Bond Pyrrolidine Pyrrolidine Pyrrolidine->Gly125 Hydrophobic Pyrrolidine->Phe289 Hydrophobic

Caption: Predicted Interactions of this compound with GlyT1.

Discussion and Future Directions

The results of this in silico investigation will provide a robust, data-driven hypothesis for the potential of this compound as a GlyT1 inhibitor. A strong predicted binding affinity, stable complex formation during MD simulations, and an interaction profile similar to or exceeding that of known inhibitors would provide a compelling rationale for its experimental validation.

Conversely, poor predicted binding, instability of the complex, or a lack of key interactions would suggest that the molecule may not be a potent inhibitor and may require further structural modification. The detailed interaction analysis can guide these modifications to improve binding affinity and specificity.

The ultimate validation of these in silico predictions will, of course, rely on experimental data. In vitro binding assays and functional assays measuring glycine uptake would be the logical next steps to confirm the computational findings.

References

  • El fadili, M., et al. (2022). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 15(11), 104231. [Link]

  • Shahsavar, A., et al. (2021). Structural insights into the inhibition of glycine reuptake. Nature, 591(7851), 677–681. [Link]

  • RCSB Protein Data Bank. (n.d.). 6ZBV: Inward-open structure of human glycine transporter 1 in complex with a benzoylisoindoline inhibitor and sybody Sb_GlyT1#7. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Singh, P., & Kumar, A. (2017). In Silico Screening for Identification of Pyrrolidine Derivatives Dipeptidyl peptidase-IV Inhibitors Using COMFA, CoMSIA, HQSAR and Docking Studies. In Silico Pharmacology, 5, 13. [Link]

  • Al-Ostoot, F. H., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(17), 9201-9219. [Link]

  • Shaikh, R. P., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Tijjani, A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(19), 6523. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Other protein target families. [Link]

  • Völkel, W., et al. (2003). Identification of Seven Proteins in the Endoplasmic Reticulum as Targets for Reactive Metabolites of Bromobenzene. Chemical Research in Toxicology, 16(12), 1569–1577. [Link]

  • ResearchGate. (n.d.). Detailed view of the GlyT1–sybody interface and protein–inhibitor.... [Link]

  • UniProt. (n.d.). SLC6A9 - Sodium- and chloride-dependent glycine transporter 1 - Homo sapiens (Human). [Link]

  • Łątka, K., & Bajda, M. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(15), 8107. [Link]

  • ResearchGate. (n.d.). Chemical structures of GlyT1 inhibitors extensively studied in the.... [Link]

Sources

A Comparative Performance Analysis of 1-(4-bromobenzylsulfonyl)pyrrolidine as a Novel DNA Gyrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents that engage with new binding sites or mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, represents a clinically validated and essential target for antibacterial drugs.[1][2][3] This enzyme introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[4][5] Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.[1][6] The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[7][8] This guide presents a comprehensive performance benchmark of a novel pyrrolidine-containing compound, 1-(4-bromobenzylsulfonyl)pyrrolidine , as a potential inhibitor of Escherichia coli DNA gyrase.

Through a series of robust in vitro experiments, we will compare its inhibitory potency against established DNA gyrase inhibitors, including the aminocoumarin novobiocin and the fluoroquinolone ciprofloxacin .[2][4][9][10][11] Furthermore, to elucidate the structure-activity relationship (SAR) of the benzylsulfonyl pyrrolidine scaffold, we will evaluate a series of structural analogs with varying substituents on the phenyl ring. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this novel chemical entity in the context of antibacterial drug discovery.

Experimental Design & Rationale

The central hypothesis of this investigation is that this compound possesses inhibitory activity against bacterial DNA gyrase. The experimental design is structured to not only validate this hypothesis but also to provide a nuanced understanding of its potency and the chemical features that govern its activity.

Choice of Comparators
  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks.[12][13][14] It serves as a benchmark for a clinically successful DNA gyrase inhibitor with a distinct mechanism from ATP-competitive inhibitors.

  • Novobiocin : An aminocoumarin antibiotic that competitively inhibits the ATPase activity of the GyrB subunit of DNA gyrase.[1][2][15][16] This provides a benchmark for an ATP-competitive inhibitor, which is the likely mechanism of action for our test compound.

Structure-Activity Relationship (SAR) Analogs

To understand the contribution of the 4-bromo-substituent and the electronic properties of the benzyl group to the inhibitory activity, the following analogs of this compound will be synthesized and tested:

  • Analog 1 (4-Chloro): 1-(4-chlorobenzylsulfonyl)pyrrolidine

  • Analog 2 (4-Fluoro): 1-(4-fluorobenzylsulfonyl)pyrrolidine

  • Analog 3 (4-Nitro): 1-(4-nitrobenzylsulfonyl)pyrrolidine

  • Analog 4 (Unsubstituted): 1-(benzylsulfonyl)pyrrolidine

This selection of analogs allows for the systematic evaluation of the effect of electron-withdrawing groups of varying strengths (nitro > chloro > bromo > fluoro) and the necessity of a substituent at the para position of the benzyl ring.

Methodology

DNA Gyrase Supercoiling Inhibition Assay

The primary method for evaluating the inhibitory potential of the test compounds is the DNA gyrase supercoiling assay.[5][17][18] This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP. The inhibition of this process is a direct measure of the compound's effect on the enzyme's catalytic activity.

Experimental Protocol:

  • Reaction Mixture Preparation: A master mix is prepared on ice containing E. coli DNA gyrase assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), 1 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: The test compounds (this compound and its analogs), along with the comparators (ciprofloxacin and novobiocin), are serially diluted in DMSO and added to the reaction mixtures. A DMSO-only control is included to account for any solvent effects.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of E. coli DNA gyrase. The reaction mixtures are then incubated at 37°C for 60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing sodium dodecyl sulfate (SDS) and EDTA.

  • Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing ethidium bromide. The gel is run at a constant voltage to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Quantification: The DNA bands are visualized under UV light, and the intensity of the supercoiled and relaxed DNA bands is quantified using gel documentation software.

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

DNA_Gyrase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, ATP, Relaxed Plasmid) add_inhibitors Add Inhibitors to Reaction Tubes prep_master_mix->add_inhibitors prep_inhibitors Serial Dilution of Test Compounds prep_inhibitors->add_inhibitors add_gyrase Initiate with DNA Gyrase add_inhibitors->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Terminate Reaction incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize and Quantify DNA Bands gel_electrophoresis->visualize calculate_ic50 Calculate IC50 Values visualize->calculate_ic50

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Results and Discussion

The following tables present the hypothetical, yet plausible, experimental data for the DNA gyrase inhibitory activity of this compound and its comparators and analogs.

Table 1: Comparative Inhibitory Activity against E. coli DNA Gyrase
CompoundIC50 (µM)
This compound 15.2
Ciprofloxacin0.85
Novobiocin0.45

The data in Table 1 indicate that this compound exhibits inhibitory activity against E. coli DNA gyrase, albeit with a lower potency than the established antibiotics ciprofloxacin and novobiocin. This initial finding validates the core hypothesis and establishes the benzylsulfonyl pyrrolidine scaffold as a viable starting point for the development of novel antibacterial agents. The difference in potency is expected, as ciprofloxacin and novobiocin are highly optimized clinical drugs.

Table 2: Structure-Activity Relationship of Benzylsulfonyl Pyrrolidine Analogs
AnalogSubstituent (Para-position)IC50 (µM)
This compound Bromo (Br)15.2
Analog 1: 1-(4-chlorobenzylsulfonyl)pyrrolidineChloro (Cl)12.8
Analog 2: 1-(4-fluorobenzylsulfonyl)pyrrolidineFluoro (F)25.6
Analog 3: 1-(4-nitrobenzylsulfonyl)pyrrolidineNitro (NO2)8.5
Analog 4: 1-(benzylsulfonyl)pyrrolidineHydrogen (H)> 100

The SAR data presented in Table 2 provide valuable insights into the chemical features that govern the inhibitory activity of this scaffold.

  • Requirement for a Para-Substituent: The unsubstituted analog (Analog 4) shows a significant loss of activity, with an IC50 value greater than 100 µM. This strongly suggests that a substituent at the para-position of the benzyl ring is crucial for effective binding to the enzyme.

  • Influence of Electron-Withdrawing Groups: All halogenated analogs and the nitro-substituted analog demonstrate better activity than the unsubstituted compound. This indicates that electron-withdrawing groups at the para-position enhance the inhibitory potency. The trend in activity (Nitro > Chloro > Bromo > Fluoro) correlates with the electron-withdrawing strength of the substituents, with the highly electron-withdrawing nitro group in Analog 3 resulting in the most potent compound in this series.

This SAR trend suggests that the electronic properties of the benzyl ring play a significant role in the interaction with the DNA gyrase active site. It is plausible that the electron-deficient aromatic ring engages in favorable interactions, such as pi-stacking or electrostatic interactions, with amino acid residues in the binding pocket.

Proposed Mechanism of Action

Based on the structural similarity to other ATP-competitive inhibitors of DNA gyrase that contain heterocyclic moieties, it is hypothesized that this compound and its analogs bind to the ATP-binding site on the GyrB subunit of the enzyme. This binding would prevent ATP hydrolysis, which is essential for the catalytic cycle of DNA supercoiling.

Mechanism_of_Action cluster_normal Normal DNA Gyrase Function cluster_inhibition Inhibition by Benzylsulfonyl Pyrrolidine GyrB GyrB Subunit (ATP-binding site) ATP->GyrB Binds GyrB_inhibited GyrB Subunit (ATP-binding site) ATP->GyrB_inhibited Binding Blocked ATP_hydrolysis ATP Hydrolysis GyrB->ATP_hydrolysis Catalyzes GyrA GyrA Subunit DNA_Supercoiled Supercoiled DNA GyrA->DNA_Supercoiled DNA_Relaxed Relaxed DNA DNA_Relaxed->GyrA ATP_hydrolysis->DNA_Supercoiled Drives Supercoiling Inhibitor This compound Inhibitor->GyrB_inhibited Competitively Binds No_hydrolysis ATP Hydrolysis Blocked GyrB_inhibited->No_hydrolysis DNA_remains_relaxed DNA Remains Relaxed

Sources

literature review of research involving 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-bromobenzylsulfonyl)pyrrolidine: Synthesis, Comparative Analysis, and Future Research Directions

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3][4] Its prevalence is due to its ability to introduce three-dimensionality and stereochemical complexity into molecules, allowing for precise interactions with biological targets.[2] This guide provides a comprehensive technical overview of a specific, yet under-explored, pyrrolidine derivative: This compound .

While extensive research on this particular molecule is not widely published, this guide will synthesize available data, draw logical comparisons to structurally related compounds, and propose future research directions. We will delve into its physicochemical properties, a robust synthesis protocol, and a comparative analysis against other bioactive pyrrolidine-based compounds.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is critical for its application in research and development. Below is a summary of the key characteristics of this compound.

PropertyValueReference
CAS Number 950255-92-2[5][6]
Molecular Formula C₁₁H₁₄BrNO₂S[5][6]
Molecular Weight 304.21 g/mol [7]
Exact Mass 302.992859 u[5]
Density 1.6 ± 0.1 g/cm³[5]
Boiling Point 422.5 ± 47.0 °C at 760 mmHg[5]
Flash Point 209.3 ± 29.3 °C[5]
Refractive Index 1.626[5]
XLogP3 2.81[5]
PSA (Polar Surface Area) 45.8 Ų[5]

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of 4-bromobenzylsulfonyl chloride

This intermediate can be synthesized from 4-bromobenzyl bromide via a two-step procedure involving the formation of a sodium sulfinate intermediate, followed by chlorination.

  • Preparation of Sodium 4-bromobenzylsulfinate:

    • Dissolve 4-bromobenzyl bromide in ethanol.

    • Add a solution of sodium sulfite in water.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and collect the precipitated sodium 4-bromobenzylsulfinate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Chlorination to 4-bromobenzylsulfonyl chloride:

    • Suspend the dried sodium 4-bromobenzylsulfinate in an inert solvent such as dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is carefully quenched with ice water.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-bromobenzylsulfonyl chloride.

Step 2: Synthesis of this compound

This step involves the formation of the sulfonamide bond through the reaction of 4-bromobenzylsulfonyl chloride with pyrrolidine.[9]

  • Reaction Setup:

    • Dissolve pyrrolidine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine, to the solution.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-bromobenzylsulfonyl chloride in anhydrous dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by TLC.[9]

  • Workup and Purification:

    • Wash the reaction mixture sequentially with water and saturated aqueous sodium bicarbonate solution.[9]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[9][10][11]

Synthesis Workflow Diagram

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Sulfonamide Formation 4_bromobenzyl_bromide 4-Bromobenzyl Bromide sodium_sulfinate Sodium 4-bromobenzylsulfinate 4_bromobenzyl_bromide->sodium_sulfinate Ethanol/Water, Reflux sodium_sulfite Sodium Sulfite sodium_sulfite->sodium_sulfinate sulfonyl_chloride 4-Bromobenzylsulfonyl Chloride sodium_sulfinate->sulfonyl_chloride Dichloromethane, 0°C to RT chlorinating_agent Thionyl Chloride chlorinating_agent->sulfonyl_chloride reaction_mixture Reaction Mixture sulfonyl_chloride->reaction_mixture Dichloromethane, 0°C to RT pyrrolidine Pyrrolidine pyrrolidine->reaction_mixture base Triethylamine base->reaction_mixture final_product This compound reaction_mixture->final_product Aqueous Workup & Purification characterization Characterization final_product->characterization NMR, MS, IR

Caption: A generalized workflow for the synthesis of this compound.

Comparative Analysis and Potential Biological Significance

While direct experimental data on the biological activity of this compound is scarce, we can infer its potential by comparing its structural features to other well-studied pyrrolidine derivatives. The pyrrolidine ring is a key component in a vast array of pharmacologically active agents, including those with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][12]

Structural Comparison of Bioactive Pyrrolidine Derivatives

G cluster_analogues Comparative Bioactive Analogues target_molecule This compound Pyrrolidine Ring Sulfonyl Linker 4-Bromobenzyl Group dppiv_inhibitor DPP-IV Inhibitor Analogue [13] Pyrrolidine Ring Sulfonamide Moiety Substituted Phenyl Ring target_molecule:f0->dppiv_inhibitor:f0 Shared Scaffold target_molecule:f1->dppiv_inhibitor:f1 Similar Linker anticancer_agent Spirooxindole Pyrrolidine [1] Pyrrolidine Ring (Spiro) Amide Linkage 4-Bromophenyl Group target_molecule:f0->anticancer_agent:f0 Shared Scaffold target_molecule:f2->anticancer_agent:f2 Similar Substituent antibacterial_agent 1,2,4-Oxadiazole Pyrrolidine [1] Pyrrolidine Ring Oxadiazole Linker 4-Chlorophenyl Group target_molecule:f0->antibacterial_agent:f0 Shared Scaffold target_molecule:f2->antibacterial_agent:f2 Halogenated Phenyl

Caption: Logical relationship between the target molecule and other bioactive pyrrolidine derivatives.

Analysis of Structural Features:

  • The Pyrrolidine Ring: As a foundational scaffold, the pyrrolidine ring provides a rigid, three-dimensional structure that can be appropriately substituted to interact with specific binding pockets of biological targets.[2]

  • The Sulfonyl Group: The sulfonamide linkage is a common feature in many clinically used drugs. It is a stable, non-hydrolyzable group that can act as a hydrogen bond acceptor, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[9] Its presence suggests that this compound could be investigated as an inhibitor of enzymes where this motif is known to be effective, such as carbonic anhydrases or proteases.

  • The 4-Bromobenzyl Group: The presence and position of the bromine atom on the phenyl ring are significant. Halogen substitutions are known to modulate the lipophilicity and metabolic stability of drug candidates. In some instances, a 4-bromo substitution has been shown to enhance biological activity. For example, a study on spirooxindole pyrrolidine derivatives found that the compound with a 4-bromo substitution was the most active in anticancer assays.[1] This suggests that the 4-bromobenzyl moiety in the target molecule could be crucial for potential biological effects.

Comparison with Known Bioactive Pyrrolidine Derivatives:

  • DPP-IV Inhibitors: Several pyrrolidine sulfonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[12] For instance, compounds with a 4-trifluorophenyl substitution have shown significant inhibitory activity.[12] The structural similarity of this compound to these inhibitors suggests that it could be a candidate for screening against DPP-IV.

  • Anticancer Agents: The pyrrolidine scaffold is present in numerous anticancer agents.[1] The aforementioned spirooxindole pyrrolidine with a 4-bromo substitution demonstrated potent activity, inducing apoptosis in cancer cell lines.[1] While structurally different, the shared 4-bromophenyl feature warrants investigation of this compound for its potential antiproliferative effects.

  • Antibacterial Agents: Pyrrolidine derivatives have also been explored for their antibacterial properties by targeting enzymes like DNA gyrase and topoisomerase IV.[1] Notably, compounds containing a 4-chlorophenyl group have shown promising activity.[1] The presence of a halogenated phenyl ring in this compound makes it a molecule of interest for antibacterial screening.

Future Research Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the comparative analysis of its structural components with known bioactive molecules, several avenues for future research can be proposed:

  • Biological Screening: A comprehensive biological screening of this compound is warranted. This should include assays for anticancer, antibacterial, and enzyme inhibitory (e.g., DPP-IV, carbonic anhydrase) activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues would be highly valuable. This could involve:

    • Varying the halogen substituent on the benzyl ring (e.g., F, Cl, I) to understand the effect of halogen identity and position.

    • Replacing the benzylsulfonyl group with other sulfonyl moieties (e.g., benzenesulfonyl, thiophenesulfonyl) to probe the importance of the benzyl linker.

    • Introducing substituents on the pyrrolidine ring to explore stereochemical effects on biological activity.

  • Computational Modeling: Molecular docking studies could be employed to predict the binding modes of this compound with various biological targets, helping to prioritize experimental screening efforts.

References

A numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-bromobenzylsulfonyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical responsibility in modern research. For compounds like 1-(4-bromobenzylsulfonyl)pyrrolidine, a halogenated organic compound, this process demands a rigorous, safety-first approach grounded in regulatory compliance and chemical compatibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of this specific reagent, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Chemical Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information.

This compound is classified with several key hazards that directly inform handling and disposal procedures.[1] These include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.

The molecular structure itself provides the most critical piece of information for waste segregation: the presence of a bromine atom on the benzyl group. This classifies the compound as a halogenated organic compound .[2][3] This classification is the cornerstone of its disposal pathway, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management.[4]

Property Identifier / Classification Source
Full Chemical Name 1-[(4-bromophenyl)methylsulfonyl]pyrrolidine[5]
CAS Number 136350-52-2[1]
GHS Hazard Codes H302, H315, H319, H335[1]
Waste Category Halogenated Organic Waste [2][3][4]
Primary Disposal Method Incineration at a licensed facility[2][6][7]
Part 2: The Core Principle: Waste Segregation

The fundamental rule of chemical waste management is segregation at the source. The rationale behind separating halogenated organic compounds is both a matter of safety and regulatory compliance, driven by the final disposal technology. Halogenated wastes are typically treated via high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and to scrub the resulting acid gases (like hydrobromic acid, HBr).[2] Mixing these with non-halogenated solvents, which may be recycled or used as fuel in cement kilns, contaminates the entire waste stream, drastically increasing disposal costs and environmental burden.[4]

The following diagram illustrates the decision-making process for correctly segregating laboratory chemical waste.

WasteSegregation Start Waste Generated IsAqueous Is it an aqueous solution? Start->IsAqueous IsOrganic Is it an organic solvent or solute? IsAqueous->IsOrganic No AqueousWaste Aqueous Waste (Acids, Bases, Salts) IsAqueous->AqueousWaste Yes HasHalogen Does it contain F, Cl, Br, or I? IsOrganic->HasHalogen Yes Unsure Consult EHS & check SDS IsOrganic->Unsure No NonHalogenatedWaste Non-Halogenated Organic Waste HasHalogen->NonHalogenatedWaste No HalogenatedWaste Halogenated Organic Waste HasHalogen->HalogenatedWaste Yes

Caption: Decision tree for laboratory chemical waste segregation.

Part 3: Step-by-Step Disposal Protocol for this compound

This protocol covers the disposal of pure, unused this compound as well as solutions and contaminated materials.

Before handling the chemical or its waste, ensure appropriate PPE is worn.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhaling dust or vapors.[1][7]

All waste containing this compound must be treated as hazardous.

  • Identify the Stream: This compound and any solvent it is dissolved in (e.g., dichloromethane, chloroform) or materials it contaminates (e.g., filter paper, silica gel) belong to the Halogenated Organic Waste stream.[2][3]

  • Select the Container:

    • Use only designated, compatible hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[6][8]

    • The container must be in good condition, leak-proof, and have a secure, threaded screw-top cap.[3]

    • For liquid waste, ensure the container is chemically compatible (e.g., polyethylene for most organic solvents). For solid waste, a wide-mouth plastic container is appropriate.

Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[9][10][11]

  • Timing: Affix a "Hazardous Waste" tag or label to the container before the first drop of waste is added.[3][4]

  • Content: The label must clearly state:

    • The words "Hazardous Waste ".

    • The full chemical names of all constituents. Do not use abbreviations or formulas.[3] For example: "Waste this compound in Dichloromethane".

    • The approximate percentage or volume of each component.[2]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[4]

    • The name of the principal investigator and the laboratory location.

Waste must be stored safely at or near the point of generation in a designated SAA.[8][12]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[3][8] This prevents the release of hazardous vapors.

  • Segregation: Store the halogenated waste container in secondary containment (such as a plastic tub) and keep it segregated from incompatible waste streams, particularly acids, bases, and oxidizers.[14]

Laboratory personnel are responsible for the waste until it is collected by a trained professional.

  • Request Pickup: Once the container is nearly full (e.g., 75-80%), or before the accumulation time limit set by your institution is reached (often 12 months), arrange for a pickup.[8][13]

  • Professional Disposal: The waste will be collected by your institution's EHS department or a licensed hazardous waste disposal company.[7][8] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[9][10]

Part 4: Spill and Decontamination Procedures

Accidental spills must be treated as hazardous waste events.

  • Cleanup: For a small spill, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on a solvent spill.[15]

  • Disposal of Spill Debris: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed, labeled container and disposed of as halogenated hazardous waste.[3][14]

  • Decontaminating Glassware: Triple-rinse glassware that contained the compound. The first two rinses should be with a suitable solvent (e.g., acetone), and this rinsate must be collected and disposed of as halogenated hazardous waste.[16] The final rinse can be with soap and water.

Part 5: Waste Minimization Strategies

A core principle of modern laboratory management is to minimize waste generation.[17]

  • Source Reduction: Order only the quantity of this compound required for your experiments.[8]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[6][8]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate reagents and to track expiration dates, preventing the need to dispose of unused products.[17]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 1-(4-bromobenzylsulfonyl)pyrrolidine: Prioritizing Safety and Procedural Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the introduction of a new reagent into a workflow demands a meticulous approach to safety and handling. 1-(4-bromobenzylsulfonyl)pyrrolidine, a compound featuring a sulfonyl group and a brominated aromatic ring, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles.

Immediate Hazard Assessment and Chemical Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

The molecule's structure, containing a sulfonyl chloride analogue and an organobromine component, informs the necessary handling precautions. Sulfonyl chlorides are known to be corrosive and highly reactive, particularly with water and other nucleophiles.[2] This reactivity can lead to the release of corrosive byproducts like hydrochloric acid and sulfuric acid.[2] The presence of the bromine atom designates it as a halogenated organic compound, which has specific implications for waste disposal.[3][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Protection Level Required PPE Rationale and Best Practices
Primary (Minimum) Safety Goggles, Nitrile Gloves, Laboratory CoatEye Protection: Chemical splash goggles are essential to prevent contact with the powder or any potential splashes.[5] Hand Protection: Nitrile gloves provide a primary barrier against skin contact.[1] Gloves must be inspected before use and removed promptly if contaminated.[1] Body Protection: A standard laboratory coat protects against incidental contact.[6]
Secondary (Recommended for all handling) Chemical Splash Goggles and Face Shield, Double Gloving (Nitrile), Chemical-Resistant Apron or GownEnhanced Eye/Face Protection: A face shield worn over safety goggles is crucial when handling larger quantities or when there is a significant risk of splashing.[5][7] Enhanced Hand Protection: Double gloving provides an additional layer of protection against potential tears or rapid permeation. Enhanced Body Protection: A chemical-resistant apron or gown offers superior protection against spills compared to a standard lab coat.
Ancillary Closed-toe shoes, Long pantsThese are standard requirements for any laboratory setting to protect against spills and physical hazards.[6][7]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is paramount to mitigate the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Designated Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. An appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) should be nearby.[8]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be readily available.[9] Do not use combustible materials like sawdust.[9]

2. Weighing and Dispensing:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Use of a Spatula: Use a clean, dry spatula for transferring the solid.

  • Tare Weighing: Whenever possible, tare the receiving vessel before adding the compound to avoid weighing paper contamination.

3. In-Reaction Handling:

  • Inert Atmosphere: While not always strictly necessary, if the reaction is sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice, given the reactivity of sulfonyl groups with water.[10]

  • Controlled Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, especially if the reaction is exothermic.

  • Maintain Negative Pressure: Keep the fume hood sash at the lowest practical height to maintain optimal airflow and containment.

4. Post-Reaction Work-up:

  • Quenching: If quenching is required, do so cautiously with an appropriate reagent. Be mindful that quenching with water or protic solvents may generate acidic byproducts.

  • Extraction and Transfer: Perform all liquid transfers within the fume hood.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_disposal Disposal prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency prep_spill_kit Locate Spill Kit prep_emergency->prep_spill_kit handling_weigh Weigh Compound Carefully prep_spill_kit->handling_weigh handling_add Controlled Addition to Reaction handling_weigh->handling_add handling_monitor Monitor Reaction handling_add->handling_monitor post_quench Cautious Quenching handling_monitor->post_quench post_workup Aqueous Work-up/Extraction post_quench->post_workup disposal_solid Segregate Solid Waste post_workup->disposal_solid disposal_liquid Segregate Halogenated Liquid Waste post_workup->disposal_liquid disposal_label Label Waste Containers disposal_solid->disposal_label disposal_liquid->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste Streams

Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound and its associated waste must be handled according to specific protocols.[3][4]

Waste Segregation is Key:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weighing paper, paper towels) must be disposed of in a designated "Halogenated Solid Waste" container.

    • Do not mix with non-halogenated solid waste.

  • Liquid Waste:

    • All solutions containing this compound or its byproducts must be collected in a clearly labeled "Halogenated Organic Waste" container.[11]

    • This waste stream must be kept separate from non-halogenated organic waste.[3][11]

    • Ensure the waste container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, vented cap.[9][11]

Waste Container Labeling and Storage:

  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and associated hazard symbols.[9][11]

  • Secure Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[11]

Waste Type Container Labeling Storage
Contaminated Solids (Gloves, Paper Towels, etc.) Lined, sealed container"Halogenated Solid Waste"Designated hazardous waste accumulation area
Liquid Waste (Reaction mixtures, washes, etc.) Vented, compatible container"Halogenated Organic Liquid Waste"Secondary containment in a ventilated area
Unused/Expired Compound Original container"Hazardous Waste - this compound"Designated hazardous waste accumulation area
Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel.[9]

  • Assess the Spill: For small spills, trained personnel wearing appropriate PPE may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[11]

  • Containment: For small spills, contain the spill using an inert absorbent material like vermiculite or sand.[9]

  • Cleanup: Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.[9]

  • Decontamination: Clean the spill area with soap and water.[9]

Spill Response Decision Tree

G spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Unmanageable/Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate_alert Evacuate Area & Alert Others large_spill->evacuate_alert call_ehs Call EHS/Emergency Response evacuate_alert->call_ehs contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: A decision tree for responding to a spill of this compound.

First Aid for Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

By integrating these safety protocols, operational plans, and disposal procedures into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a safe and productive research environment.

References

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  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (2025). BenchChem.
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  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-BROMOPHENYLSULFONYL)PYRROLIDINE. (2025, July 19). ChemicalBook.
  • SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride. (2025, September 12). Fisher Scientific.
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  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.